molecular formula C10H19NO5 B196207 Hopantenic Acid CAS No. 18679-90-8

Hopantenic Acid

Cat. No.: B196207
CAS No.: 18679-90-8
M. Wt: 233.26 g/mol
InChI Key: SBBDHANTMHIRGW-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hopantenic acid is an organooxygen compound and an organonitrogen compound. It is functionally related to a gamma-amino acid.
This compound (Pantogam) is a central nervous system depressant. This compound has a unique spectrum of pharmacological effects (nootropic, anticonvulsant, mild activating) in the absence of addiction, hyperstimulation or withdrawal syndrome.
This compound is a small molecule drug with a maximum clinical trial phase of II.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14/h8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBDHANTMHIRGW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)NCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048331
Record name Hopantenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18679-90-8
Record name Hopantenic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18679-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hopantenic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018679908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hopantenic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14044
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hopantenic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOPANTENIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H473MVB16U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Central Nervous System Mechanism of Action of Hopantenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic agent with a multifaceted mechanism of action within the central nervous system (CNS).[1] Structurally, it is a homolog of pantothenic acid (vitamin B5) and γ-aminobutyric acid (GABA).[2] Its therapeutic effects, which include nootropic, anticonvulsant, and mild activating properties, are primarily attributed to its modulation of the GABAergic system.[3] However, emerging evidence points to a broader pharmacological profile encompassing neuroprotective effects, enhancement of neuronal energy metabolism, and interaction with other neurotransmitter systems. This document provides an in-depth technical overview of the core mechanisms, supported by quantitative data, pathway visualizations, and summaries of key experimental methodologies.

Core Mechanism of Action: GABAergic System Modulation

The principal mechanism of this compound in the CNS is its interaction with the GABA system, the primary inhibitory neurotransmitter network in the brain.[4] Its action is complex, involving both direct receptor interaction and longer-term adaptive changes.

  • GABA Receptor Interaction: this compound is reported to act as a GABA-B receptor agonist, which enhances inhibitory neurotransmission.[1][4] Additionally, it directly interacts with GABA-A receptors. Studies using radioreceptor assays have shown that this compound can inhibit [3H]-GABA binding in a dose-dependent manner.[5]

  • Sensitization of GABA Receptors: Chronic administration of this compound appears to induce neuroplastic changes. Repeated injections in rats (250 mg/kg/day for 7 days) led to a significant increase in GABA receptor binding specifically in the cerebral cortex. This change was attributed to an increase in the affinity of the binding sites, suggesting a sensitization of the GABAergic system.[5]

This dual action—acute agonism and chronic sensitization—contributes to the normalization of GABA metabolism and a reduction in motor excitability, which is beneficial in conditions characterized by neuronal hyperexcitability.[1]

Signaling Pathway Visualization

The following diagram illustrates the proposed influence of this compound on the GABAergic synapse.

Hopantenic_Acid_GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD (Glutamate Decarboxylase) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Synthesizes Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged HA This compound GABA_syn GABA Vesicle->GABA_syn Release GABA_A GABA-A Receptor (Ionotropic) HA->GABA_A ↑ Affinity (Chronic Effect) GABA_B GABA-B Receptor (Metabotropic) HA->GABA_B Agonist Action GABA_syn->GABA_A Binds GABA_syn->GABA_B Binds Cl_channel Cl- Influx (Hyperpolarization) GABA_A->Cl_channel Opens K_channel K+ Efflux (Hyperpolarization) GABA_B->K_channel Activates

Caption: this compound's modulation of the GABAergic synapse.

Broader Neuropharmacological Profile

Beyond its primary effects on the GABA system, this compound exhibits a range of other neuroprotective and modulatory actions.

  • Neuroprotection: The compound has been shown to enhance the resilience of neurons to oxidative stress and neurotoxins.[4] This is believed to be mediated by the upregulation of neurotrophic factors and proteins involved in neuronal repair.[4][6]

  • Energy Metabolism: this compound is thought to facilitate the uptake and utilization of glucose by brain cells, enhancing neuronal energy metabolism and providing a steady supply of ATP for optimal brain function.[7]

  • Modulation of Other Neurotransmitters: Research suggests that this compound can influence other key neurotransmitter systems. By balancing GABAergic and glutamatergic systems, it helps create a more stable neural environment.[4] There is also evidence for interactions with the cholinergic system and an ability to increase dopamine levels in the brain.[4][7][8]

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro and in vivo studies investigating the interaction of this compound (HOPA) with CNS receptors.

ParameterTarget/SystemValue / EffectSpecies / ModelReference
Receptor Binding Inhibition [3H]-GABA Receptor BindingCross-reactive potency of 0.2%Rat Brain[5]
Receptor Binding (No Effect) Benzodiazepine ReceptorsNo inhibition up to 100 µMRat Brain[5]
Receptor Binding (No Effect) Muscarinic Cholinergic ReceptorsNo inhibition up to 100 µMRat Brain[5]
Receptor Binding (No Effect) Methionine-Enkephalin ReceptorsNo inhibition up to 100 µMRat Brain[5]
Receptor Binding (No Effect) TRH ReceptorsNo inhibition up to 100 µMRat Brain[5]
Chronic Administration Effect GABA Receptor Binding (Cerebral Cortex)53% Increase Rat (in vivo)[5]
Mechanism of Chronic Effect GABA Receptor Affinity (Cerebral Cortex)Increased AffinityRat (in vivo)[5]

Methodologies for Key Experiments

Detailed, step-by-step protocols are proprietary to the conducting laboratories and specific publications. However, the principles of the key experimental assays used to derive the quantitative data are outlined below.

Radioligand Binding Assay (Competitive)

This technique is used to determine the affinity of a test compound (this compound) for a specific receptor by measuring how it competes with a known radiolabeled ligand.[9][10]

Objective: To determine if and with what affinity this compound binds to a target receptor (e.g., GABA-A receptor).

General Protocol:

  • Receptor Preparation: A source of the target receptor, such as a homogenate of rat brain tissue or cultured cells expressing the receptor, is prepared.[11]

  • Incubation: The receptor preparation is incubated in a buffer solution with:

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]-GABA) that is known to bind to the target receptor.

    • Varying concentrations of the unlabeled test compound (this compound).[12]

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.[11]

  • Separation: Receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration, where the receptor membranes are trapped on a filter paper while the unbound ligand passes through.[9]

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This value represents the amount of radioligand bound to the receptor.

  • Data Analysis: The data are plotted as the concentration of the test compound versus the amount of bound radioligand. This allows for the calculation of the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). From the IC50, the inhibition constant (Ki) can be calculated, which reflects the affinity of the test compound for the receptor.[13]

Experimental Workflow Visualization

The diagram below outlines the typical workflow for a competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow prep 1. Receptor Preparation (e.g., Brain Tissue Homogenate) reagents 2. Reagent Assembly - Receptor Prep - Radioligand ([3H]-GABA) - Test Compound (HOPA) prep->reagents Add to assay plate incubate 3. Incubation (Allow binding to reach equilibrium) reagents->incubate Incubate at controlled temp filter 4. Separation (Rapid vacuum filtration) incubate->filter Separate bound from free ligand count 5. Quantification (Scintillation Counting) filter->count Measure radioactivity analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze Generate binding curve

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

This compound exerts its primary effects on the central nervous system through a sophisticated modulation of the GABAergic system, acting as a GABA-B receptor agonist and sensitizing GABA-A receptors with chronic use. This central mechanism is complemented by a suite of neuroprotective and metabolic-enhancing properties that contribute to its overall therapeutic profile. The quantitative data available, while limited, strongly supports the interaction with GABA receptors as a core component of its action. Further research utilizing modern electrophysiological and molecular techniques will continue to elucidate the intricate details of its pharmacology, aiding in the development of next-generation neurological therapeutics.

References

Hopantenic Acid: A Technical Guide to its Agonist Activity at the GABA-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic drug that is structurally a derivative of pantothenic acid (vitamin B5) and the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is primarily used in several countries for a range of neurological and psychiatric conditions. The therapeutic effects of this compound are believed to be mediated, in part, through its interaction with the GABAergic system, specifically as an agonist at the GABA-B receptor. This technical guide provides an in-depth overview of the current understanding of this compound's action at the GABA-B receptor, including available quantitative data, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Mechanism of Action at the GABA-B Receptor

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission. As an agonist, this compound is proposed to bind to and activate the GABA-B receptor, initiating a cascade of intracellular events that lead to its therapeutic effects. The activation of the GABA-B receptor by an agonist typically results in the inhibition of adenylyl cyclase and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability.

Data Presentation: Quantitative Analysis of this compound's Interaction with GABA-B Receptors

Quantitative data on the direct binding affinity and functional potency of this compound at the GABA-B receptor is limited in publicly available English-language literature. However, studies have demonstrated a clear interaction and effect on receptor expression.

Table 1: Radioligand Binding Assay Data for this compound at GABA-B Receptors

CompoundParameterValueTissue/Cell LineRadioligandReference
Calcium hopantenate (racemic)Receptor InteractionDemonstratedRat brainNot specified[Kovalev et al., 2012]
Pantogam active (racemic this compound)Bmax Change↑ 42-44%Mouse prefrontal cortexNot specified[Sukhorukova et al., 2022]

Note: The study by Kovalev et al. (2012) was conducted in Russian; the English abstract confirms interaction but does not provide specific Ki or IC50 values. The Bmax change was observed after subchronic administration.

Table 2: Comparative Binding of this compound Enantiomers at GABA-B Receptors

CompoundRelative Interaction
S-isomer>
Racemate (DL-isomer)>
R-isomer

Source: Qualitative findings from the abstract of Kovalev et al., 2012.

Experimental Protocols

To fully characterize the agonist activity of this compound at the GABA-B receptor, a series of standard pharmacological assays should be employed. The following are detailed methodologies for key experiments.

Radioligand Displacement Assay

This assay is designed to determine the binding affinity (Ki) of this compound for the GABA-B receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Membrane Preparation: Crude synaptic membranes from rat brain tissue or membranes from a cell line stably expressing recombinant human GABA-B1 and GABA-B2 subunits.

  • Radioligand: [³H]-GABA or a specific GABA-B antagonist such as [³H]-CGP54626.

  • Unlabeled Ligands: this compound (R-, S-, and DL-isomers), GABA (for standard curve), and a potent GABA-B agonist (e.g., baclofen) and antagonist (e.g., saclofen) as controls.

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold sucrose buffer and centrifuge to pellet membranes. Wash the pellet multiple times with assay buffer. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Increasing concentrations of this compound or other unlabeled ligands.

    • A fixed concentration of the radioligand (typically at or below its Kd).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor, providing a measure of agonist efficacy (Emax) and potency (EC50).

Materials:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • Unlabeled Ligands: this compound, GABA, and a known GABA-B agonist (e.g., baclofen).

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Scintillation Proximity Assay (SPA) beads (optional).

Procedure:

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • GDP (typically 10-30 µM).

    • Increasing concentrations of this compound or other agonists.

    • Membrane preparation.

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

  • Reaction Initiation: Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, wash with cold buffer, and measure radioactivity as described above.

    • SPA Method: Add SPA beads, incubate to allow bead-membrane interaction, and measure the signal using a suitable microplate reader.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

cAMP Accumulation Functional Assay

This cell-based assay measures the functional consequence of GABA-B receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing recombinant human GABA-B1 and GABA-B2 subunits.

  • Forskolin: An adenylyl cyclase activator.

  • This compound and control agonists.

  • cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation). Add increasing concentrations of this compound or control agonists.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubation: Incubate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (functionally equivalent to EC50 in this inhibitory assay) and the maximal inhibition.

Mandatory Visualizations

Signaling Pathway of GABA-B Receptor Activation

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor GABA-B1 GABA-B2 This compound->GABAB_R:GABAB1 binds to G_protein Gαi/oβγ GABAB_R->G_protein activates G_alpha Gαi/o-GTP G_protein->G_alpha dissociates to G_betagamma Gβγ G_protein->G_betagamma and AC Adenylyl Cyclase G_alpha->AC inhibits K_channel GIRK Channel G_betagamma->K_channel activates Ca_channel Ca²⁺ Channel G_betagamma->Ca_channel inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC K_ion K_channel->K_ion K⁺ efflux Ca_ion Ca_channel->Ca_ion Ca²⁺ influx Hyperpolarization Hyperpolarization ↓ Neuronal Excitability Reduced_NT_release ↓ Neurotransmitter Release

Caption: GABA-B receptor signaling pathway activated by this compound.

Experimental Workflow: Radioligand Displacement Assay

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, This compound, and Radioligand prep_membranes->incubation prep_ligands Prepare Serial Dilutions of this compound prep_ligands->incubation prep_radio Prepare Radioligand Solution prep_radio->incubation filtration Rapid Filtration and Washing incubation->filtration counting Scintillation Counting filtration->counting plot_data Plot % Specific Binding vs. [this compound] counting->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a radioligand displacement assay.

Experimental Workflow: [³⁵S]GTPγS Functional Assay

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes pre_incubation Pre-incubate Membranes, This compound, and GDP prep_membranes->pre_incubation prep_agonists Prepare Serial Dilutions of this compound prep_agonists->pre_incubation reaction_start Add [³⁵S]GTPγS to Initiate Reaction pre_incubation->reaction_start incubation Incubate at 30°C reaction_start->incubation termination Terminate Reaction (Filtration or SPA) incubation->termination counting Measure Radioactivity termination->counting plot_data Plot [³⁵S]GTPγS Bound vs. [this compound] counting->plot_data calc_ec50_emax Determine EC50 and Emax plot_data->calc_ec50_emax

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Conclusion

The available evidence indicates that this compound interacts with the GABA-B receptor, with its racemic and S-isomer forms showing a more pronounced interaction than the R-isomer. Furthermore, in vivo studies have demonstrated that chronic administration of racemic this compound can lead to an upregulation of GABA-B receptor density in the prefrontal cortex. While direct, high-affinity binding and potent functional agonism have yet to be fully quantified in the English-language literature, the existing data strongly suggest a modulatory role for this compound within the GABAergic system via the GABA-B receptor. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound's agonist properties at the GABA-B receptor, which is essential for a deeper understanding of its therapeutic mechanism and for the development of novel GABAergic modulators. Further research is warranted to elucidate the precise binding affinity and functional potency of this compound and its enantiomers at the GABA-B receptor.

Calcium Hopantenate: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium hopantenate, a derivative of pantothenic acid (Vitamin B5) and a structural analogue of gamma-aminobutyric acid (GABA), is a nootropic agent with a multifaceted pharmacological profile. This technical guide provides an in-depth overview of the chemical structure and properties of calcium hopantenate, intended for researchers, scientists, and professionals in drug development. The document details its physicochemical characteristics, analytical methodologies, and explores its complex mechanism of action, including its interaction with neurotransmitter systems and intracellular signaling pathways.

Chemical Structure and Identification

Calcium hopantenate is the calcium salt of hopantenic acid. It exists in various forms, including anhydrous and hydrated states, with the hemihydrate being a common form.[1][2] The chemical structure consists of two molecules of this compound, which is an amide formed from D-pantoate and γ-aminobutyric acid (GABA), complexed with a calcium ion (Ca²⁺).[3][4]

Table 1: Chemical Identification of Calcium Hopantenate

IdentifierValue
IUPAC Name calcium;bis(4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate);hydrate[5]
CAS Number 17097-76-6[3]
Synonyms Calcium D-(+)-Homopantothenate, Pantogam, Hopate[2][6]

Table 2: Molecular Formula and Weight of Calcium Hopantenate Forms

FormMolecular FormulaMolecular Weight ( g/mol )
Anhydrous C₂₀H₃₆CaN₂O₁₀504.59[6][7]
Hemihydrate C₂₀H₃₈CaN₂O₁₁522.6[1][8]
This compound (Parent) C₁₀H₁₉NO₅233.26

Physicochemical Properties

Calcium hopantenate is a white to off-white crystalline powder.[1] It is hygroscopic and should be stored accordingly.[3]

Table 3: Physicochemical Data for Calcium Hopantenate

PropertyValue
Melting Point 155-165 °C[2]
Solubility Soluble in water; slightly soluble in methanol; practically insoluble in other organic solvents.[2]
pKa 4.52 at 25°C[2]
Appearance White to off-white crystalline powder[1]
Stability Stable at pH 5-6[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification in Human Plasma

This method allows for the reliable quantification of this compound in biological matrices.

Methodology:

  • Sample Preparation:

    • Internal Standard: Protocatechuic acid.

    • Extraction: Liquid-liquid extraction of plasma samples with methanol.[9]

  • Chromatographic Conditions:

    • Column: Luna C18 (4.6 mm x 150 mm, 5-µm particle size) with a C18 precolumn (2.0 mm).[9]

    • Mobile Phase: A two-step linear gradient elution with acetonitrile and 0.03% aqueous trifluoroacetic acid.[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detector set at 205 nm.[9]

  • Results:

    • The elution times for this compound and the internal standard are approximately 4.3 and 5.4 minutes, respectively.[9]

    • The method demonstrates linearity in the range of 0.5-100 µg/mL in human plasma.[9]

    • The limit of detection (LOD) and limit of quantification (LOQ) for this compound are 0.034 and 0.103 µg/mL, respectively.[9]

HPLC_Workflow plasma Plasma Sample + Internal Standard extraction Liquid-Liquid Extraction (Methanol) plasma->extraction Sample Prep hplc HPLC System (C18 Column) extraction->hplc Injection detection UV Detection (205 nm) hplc->detection Elution quantification Quantification detection->quantification Data Acquisition

Figure 1: HPLC Analysis Workflow for this compound.
Radioligand Binding Assay for GABA Receptor Interaction

This protocol outlines a general procedure for assessing the binding affinity of calcium hopantenate to GABA receptors.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer (e.g., 0.32 M sucrose).

    • Perform differential centrifugation to isolate the membrane fraction containing the receptors.

    • Wash the membrane pellet multiple times with buffer to remove endogenous GABA.

    • Resuspend the final pellet in the binding buffer to a specific protein concentration.[10]

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand for the GABA receptor (e.g., [³H]muscimol), and varying concentrations of calcium hopantenate.[11]

    • To determine non-specific binding, a high concentration of unlabeled GABA is used in a parallel set of wells.[10]

    • Incubate the plate at 4°C to reach binding equilibrium.[10]

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.[11]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.[10]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the inhibitory constant (Ki) of calcium hopantenate.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection brain Rat Brain Tissue homogenize Homogenization brain->homogenize centrifuge Centrifugation homogenize->centrifuge wash Washing centrifuge->wash resuspend Resuspension wash->resuspend incubate Incubation: Membranes + [3H]Muscimol + Calcium Hopantenate resuspend->incubate filter Vacuum Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Ki) count->analyze

Figure 2: Workflow for Radioligand Binding Assay.

Pharmacological Properties and Mechanism of Action

The pharmacological effects of calcium hopantenate are complex, involving modulation of multiple neurotransmitter systems.

GABAergic System Modulation

As a structural analog of GABA, calcium hopantenate interacts with the GABAergic system. It has been shown to inhibit [³H]-GABA receptor binding in a dose-dependent manner.[12] Chronic administration can lead to an increase in GABA receptor binding affinity in the cerebral cortex, suggesting a sensitization of the GABA receptors.[12] This modulation of GABAergic neurotransmission is believed to contribute to its neuroprotective and anticonvulsant properties.

GABA_Signaling CaHop Calcium Hopantenate GABA_R GABAA Receptor CaHop->GABA_R Modulates Neuron Postsynaptic Neuron GABA_R->Neuron Activates Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Neuron->Hyperpolarization

Figure 3: Modulation of GABAergic Signaling by Calcium Hopantenate.
Influence on Calcium Signaling and Other Neurotransmitters

Calcium hopantenate may also exert its effects through the modulation of intracellular calcium levels and other neurotransmitter systems. There is evidence suggesting an interaction with the cholinergic system, potentially enhancing the synthesis and release of acetylcholine, which is crucial for cognitive functions.[13] Furthermore, its neuroprotective effects may be linked to the regulation of calcium homeostasis and the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), a key enzyme in synaptic plasticity and memory formation. The interplay between GABAergic signaling and calcium-dependent pathways is an area of ongoing research. Activation of GABA-B receptors can, under certain conditions, couple to Gαq proteins and lead to an increase in intracellular calcium via L-type calcium channels, a process that involves protein kinase C (PKC).[14]

Calcium_Signaling_Pathway CaHop Calcium Hopantenate GABAB_R GABAB Receptor CaHop->GABAB_R Activates Gaq Gαq Protein GABAB_R->Gaq Couples to PLC Phospholipase C (PLC) Gaq->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates L_type_Ca_Channel L-type Ca2+ Channel PKC->L_type_Ca_Channel Phosphorylates Ca_influx ↑ Intracellular Ca2+ L_type_Ca_Channel->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII Neuroprotection Neuroprotection & Cognitive Enhancement CaMKII->Neuroprotection

Figure 4: Postulated Calcium Signaling Pathway Involving Calcium Hopantenate.

Conclusion

Calcium hopantenate is a pharmacologically active compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its primary mechanism of action involves the modulation of the GABAergic system, with further research pointing towards a broader influence on calcium signaling and other key neurotransmitter pathways. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers engaged in the study and development of this nootropic agent. Further investigation into its detailed signaling cascades and the development of standardized analytical and synthesis protocols will be crucial for advancing its potential therapeutic applications.

References

The Pharmacokinetics of Hopantenic Acid: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopantenic acid, a homolog of pantothenic acid (Vitamin B5), is a nootropic agent with purported cognitive-enhancing and neuroprotective effects. Its structural similarity to pantothenic acid allows it to interact with key metabolic pathways, while its gamma-aminobutyric acid (GABA) moiety is thought to contribute to its effects on neurotransmission. A thorough understanding of the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of this compound in animal models is crucial for the design of robust preclinical studies and the successful translation of findings to clinical applications. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics of this compound in animal models, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.

Data Presentation: Pharmacokinetic Parameters

Comprehensive, tabulated pharmacokinetic data for this compound in animal models is sparse in the available scientific literature. However, several studies provide valuable qualitative and semi-quantitative insights.

Oral Bioavailability and General Characteristics in Rats

A study in rats following peroral administration of this compound indicated an absolute bioavailability of approximately 64%.[1] The same study qualitatively described a short elimination half-life and a low steady-state volume of distribution, suggesting that the compound has a moderate capacity for tissue distribution and accumulation.[1]

Metabolism and Excretion in Dogs

In a study utilizing beagle dogs, the metabolism and excretion of calcium hopantenate were investigated following oral administration of a radiolabeled form of the compound.[2]

Table 1: Excretion of Radioactivity Following Oral Administration of [14C]-Calcium Hopantenate in Beagle Dogs

Excretion RoutePercentage of Administered Radioactivity (24 hours)Predominant Form
Urine25.5%Unchanged this compound

The major metabolite identified in the urine was this compound β-glucoside, accounting for 4.2% of the radioactivity in the urine.[2] This indicates that a significant portion of the drug is excreted unchanged.

Tissue Distribution in Rats

Qualitative data from a study in rats suggests an inhomogeneous distribution of this compound in organs and tissues following both intravenous and peroral administration.[1] The compound demonstrated a high affinity for organs with a high degree of vascularization, such as the lungs and heart, as well as organs involved in elimination, like the kidneys.[1] Notably, the study also reported that this compound readily penetrates the blood-brain barrier.[1]

Experimental Protocols

The following sections detail standardized methodologies for conducting pharmacokinetic studies of this compound in rodent models, synthesized from established preclinical research protocols.

Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral or intravenous dose.

Animal Model:

  • Species: Sprague-Dawley rats

  • Age: 8-10 weeks

  • Sex: Male and female

  • Acclimation: Animals should be acclimated for a minimum of one week prior to the study.

Drug Formulation and Administration:

  • Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline or a 0.5% methylcellulose solution. The formulation should be prepared fresh on the day of dosing.

  • Oral (PO) Administration: A specific dose (e.g., 10 mg/kg) is administered via oral gavage using a suitable gavage needle. Animals are typically fasted overnight prior to oral dosing.

  • Intravenous (IV) Administration: A specific dose (e.g., 2 mg/kg) is administered via the tail vein.

Blood Sampling:

  • Procedure: Blood samples (approximately 100-200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Collection Site: Blood is collected from the tail vein or via cannulation of the jugular vein.

  • Sample Handling: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalysis:

  • Method: Plasma concentrations of this compound are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution) are calculated from the plasma concentration-time data using non-compartmental analysis software.

Tissue Distribution Study in Rats

Objective: To determine the concentration of this compound in various tissues at different time points after administration.

Animal Model and Dosing: The animal model and dosing regimen are similar to the single-dose pharmacokinetic study.

Tissue Collection:

  • At specified time points post-dosing, animals are euthanized, and key tissues (e.g., brain, liver, kidneys, heart, lungs, spleen) are rapidly excised.[4][5]

  • Tissues are rinsed with cold saline, blotted dry, weighed, and immediately frozen and stored at -80°C until analysis.

Sample Preparation and Analysis:

  • Tissues are homogenized in a suitable buffer.

  • This compound is extracted from the tissue homogenates using an appropriate method (e.g., protein precipitation or solid-phase extraction).

  • The concentration of this compound in the tissue extracts is determined by a validated LC-MS/MS or GC-MS method.

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its effects through two primary mechanisms: modulation of the GABAergic system and interference with Coenzyme A biosynthesis.

Modulation of GABA Receptor Signaling

This compound has been shown to interact with the GABAergic system. Studies in rats have demonstrated that it can inhibit [3H]-GABA receptor binding in a dose-dependent manner.[1] Furthermore, repeated administration of this compound has been found to increase the affinity of GABA receptors in the cerebral cortex.[1] This suggests that part of its therapeutic efficacy may be due to the sensitization of GABA receptors.

GABA_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_R GABAA Receptor GABA->GABA_R Binds Cl_channel Cl- Channel (Hyperpolarization) GABA_R->Cl_channel Activates Hopantenic_Acid This compound Hopantenic_Acid->GABA_R Modulates Affinity

Caption: Modulation of GABAergic Synaptic Transmission by this compound.

Inhibition of Coenzyme A Biosynthesis

Contrary to earlier hypotheses, this compound is not a direct inhibitor of pantothenate kinase (PanK), the first enzyme in the Coenzyme A (CoA) biosynthesis pathway. Instead, it acts as a substrate for PanK and is phosphorylated.[6] This phosphorylated form of this compound then inhibits the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[6][7] This inhibition can lead to a reduction in cellular CoA levels.

CoA_Biosynthesis_Inhibition Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK Hopantenic_Acid This compound Hopantenic_Acid->PanK Phospho_Pan 4'-Phosphopantothenate PanK->Phospho_Pan Phospho_Hopan Phospho-Hopantenate PanK->Phospho_Hopan PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phospho_Pan->PPCS Phospho_Hopan->PPCS Inhibits Next_Step Further steps in CoA Biosynthesis PPCS->Next_Step CoA Coenzyme A Next_Step->CoA

Caption: Mechanism of this compound Inhibition of Coenzyme A Biosynthesis.

Conclusion

The pharmacokinetic profile of this compound in animal models is characterized by good oral bioavailability in rats, excretion primarily as the unchanged drug, and a distribution pattern that includes penetration of the blood-brain barrier. Its mechanisms of action involve modulation of the GABAergic system and inhibition of Coenzyme A biosynthesis. While detailed quantitative pharmacokinetic data remains limited in the public domain, the information presented in this guide provides a solid foundation for researchers and drug development professionals. Further studies are warranted to generate comprehensive, quantitative ADME data across multiple species to better inform the design of future preclinical and clinical investigations.

References

Blood-Brain Barrier Permeability of Hopantenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopantenic acid, a nootropic agent with structural similarities to pantothenic acid (Vitamin B5) and gamma-aminobutyric acid (GABA), is utilized for its cognitive-enhancing and neuroprotective properties. A critical determinant of its efficacy for neurological applications is its ability to traverse the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the current understanding of this compound's BBB permeability, consolidating available data, outlining detailed experimental protocols for its assessment, and visualizing its known central nervous system signaling pathways. While direct quantitative permeability data for this compound remains limited in publicly accessible literature, evidence from pharmacokinetic studies and its observed central nervous system effects strongly indicate its capacity to enter the brain.

Quantitative Data on Blood-Brain Barrier Permeability

Direct and standardized quantitative metrics for the BBB permeability of this compound, such as the unbound brain-to-plasma concentration ratio (Kp,uu), are not widely reported in peer-reviewed literature. However, existing pharmacokinetic studies provide evidence of its central nervous system (CNS) penetration.

CompoundParameterValueSpeciesMethodReference
This compound CSF Levels DetectedYesHumanClinical Study with CSF sampling[1]
Glutaron (related derivative) BBB Penetration"Easily penetrates"Not SpecifiedNot Specified[2]
Pantothenic Acid Michaelis-Menten Constant (Km)19 µMRatIn situ brain perfusion[3]
Pantothenic Acid Maximal Influx Rate (Vmax)0.21 nmol/g/minRatIn situ brain perfusion[3]

Note: The data for Glutaron is qualitative. Data for pantothenic acid is included due to its structural similarity to this compound and suggests a potential for carrier-mediated transport.

Experimental Protocols for Assessing BBB Permeability

The following are detailed methodologies for key experiments relevant to determining the BBB permeability of a compound like this compound.

In Vitro: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This assay predicts passive diffusion across the BBB.

Objective: To determine the effective permeability (Pe) of this compound across an artificial lipid membrane mimicking the BBB.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Porcine brain lipid (PBL) or a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (this compound) solution in PBS

  • Reference compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Membrane Preparation: A solution of brain lipids in an organic solvent (e.g., 10 mg/mL PBL in dodecane) is prepared. A small volume (e.g., 5 µL) of this lipid solution is added to the filter of each well of the donor plate and the solvent is allowed to evaporate, leaving a lipid layer.

  • Donor Solution Preparation: A solution of this compound is prepared in PBS at a known concentration (e.g., 100 µM).

  • Assay Setup: The acceptor plate wells are filled with a specific volume of PBS (e.g., 300 µL). The lipid-coated filter plate (donor plate) is then placed on top of the acceptor plate. The this compound solution is added to the donor wells (e.g., 150 µL).

  • Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a validated analytical method such as LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_A(t) / C_equilibrium)

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = filter area

    • t = incubation time

    • C_A(t) = concentration in the acceptor well at time t

    • C_equilibrium = equilibrium concentration

In Vivo: Brain Microdialysis

This technique measures the unbound concentration of a drug in the brain's extracellular fluid (ECF) in a living animal.

Objective: To determine the time-course of unbound this compound concentrations in a specific brain region following systemic administration.

Materials:

  • Microdialysis probes with a suitable molecular weight cut-off

  • Stereotaxic apparatus

  • Surgical instruments

  • Microinfusion pump

  • Fraction collector

  • Animal model (e.g., Sprague-Dawley rat)

  • Artificial cerebrospinal fluid (aCSF)

  • This compound for administration (e.g., intravenous or oral)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Surgical Implantation: The animal is anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or hippocampus) and secured to the skull. The animal is allowed to recover from surgery.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a baseline.

  • Drug Administration: this compound is administered systemically (e.g., via tail vein injection or oral gavage).

  • Sample Collection: Dialysate collection continues at regular intervals for a predetermined duration to capture the absorption, distribution, and elimination phases of the drug in the brain. Blood samples are also collected at corresponding time points.

  • Sample Analysis: The concentration of this compound in the dialysate and plasma samples is quantified by LC-MS/MS.

  • Data Analysis: The unbound brain concentration-time profile is plotted. The unbound brain-to-plasma concentration ratio (Kp,uu) can be calculated by dividing the area under the curve (AUC) of the unbound brain concentration by the AUC of the unbound plasma concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound within the CNS and a typical experimental workflow for assessing BBB permeability.

G cluster_0 This compound CNS Effects cluster_1 GABAergic System Modulation cluster_2 Cholinergic System Modulation hopantenic_acid This compound gaba_b GABA-B Receptor hopantenic_acid->gaba_b Activates ach_release ↑ Acetylcholine Release hopantenic_acid->ach_release Modulates gi_go Gi/Go Protein gaba_b->gi_go ac Adenylyl Cyclase gi_go->ac camp ↓ cAMP ac->camp neuronal_inhibition Neuronal Inhibition camp->neuronal_inhibition cognitive_enhancement Cognitive Enhancement ach_release->cognitive_enhancement

Caption: Signaling pathways modulated by this compound in the CNS.

G cluster_0 In Vitro BBB Permeability Workflow (PAMPA) prep_donor Prepare Donor Plate (this compound in PBS) assemble Assemble Plate Sandwich prep_donor->assemble prep_membrane Coat Filter with Artificial Membrane (PBL) prep_membrane->assemble prep_acceptor Prepare Acceptor Plate (PBS) prep_acceptor->assemble incubate Incubate (Room Temperature, Shaking) assemble->incubate analyze Analyze Concentrations (LC-MS/MS) incubate->analyze calculate Calculate Permeability (Pe) analyze->calculate

Caption: Experimental workflow for the PAMPA-BBB assay.

G cluster_0 In Vivo BBB Permeability Workflow (Microdialysis) surgery Stereotaxic Surgery: Implant Guide Cannula recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Dialysate perfusion->baseline administer Administer this compound (IV or Oral) baseline->administer collect_samples Collect Dialysate and Blood Samples Over Time administer->collect_samples analyze Analyze Concentrations (LC-MS/MS) collect_samples->analyze calculate Determine Kp,uu analyze->calculate collect_ephys Optional: Record Neuronal Activity

Caption: Experimental workflow for in vivo microdialysis.

Discussion and Future Directions

The available evidence suggests that this compound can cross the blood-brain barrier and exert effects on the central nervous system. Its structural similarity to GABA and pantothenic acid may indicate a reliance on specific transporters for its entry into the brain, a hypothesis that warrants further investigation. The neuropharmacological profile of this compound, including its modulation of GABAergic and cholinergic systems, underscores the importance of its CNS bioavailability.[2][4][5][6]

To provide a more definitive understanding of this compound's BBB permeability, future research should focus on:

  • Quantitative In Vitro Studies: Conducting standardized PAMPA-BBB and cell-based (e.g., hCMEC/D3) permeability assays to determine the apparent permeability coefficient (Papp) and assess the potential role of active transport mechanisms.

  • In Vivo Pharmacokinetic Studies: Performing microdialysis studies in appropriate animal models to determine the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for quantifying BBB penetration.

  • Transporter Identification: Investigating the interaction of this compound with known BBB transporters, such as the large neutral amino acid transporter (LAT1) or organic anion transporters (OATs), given its structural characteristics.

A thorough characterization of the BBB transport of this compound is essential for optimizing its therapeutic use in neurological disorders and for the development of novel derivatives with enhanced CNS delivery.

References

An In-Depth Technical Guide to the Initial In-Vitro Studies of Hopantenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in-vitro studies of hopantenic acid, a nootropic agent with a complex mechanism of action. The document synthesizes available data on its molecular interactions, effects in cellular models, and experimental methodologies, with a focus on its role in Coenzyme A (CoA) biosynthesis and its potential neurotropic activities.

Core Mechanism of Action: A Pro-Drug Approach to Coenzyme A Biosynthesis Inhibition

Initial hypotheses suggested that this compound directly inhibits pantothenate kinase (PanK), the first enzyme in the CoA biosynthesis pathway. However, subsequent in-vitro studies have revealed a more intricate mechanism. This compound acts as a pro-drug, first being metabolized by PanK into a phosphorylated form, 4'-phosphohopantenate (P-HoPan). This metabolite then acts as an inhibitor of the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[1][2] P-HoPan forms a stable, non-productive complex with PPCS, effectively trapping the enzyme in a pre-catalytic state and preventing the synthesis of CoA.[1]

Hopantenic_Acid_CoA_Inhibition cluster_CoA_Pathway Coenzyme A Biosynthesis Pathway cluster_Hopantenic_Acid_Action This compound Mechanism Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK Substrate P_Pantothenate 4'-Phosphopantothenate (P-Pan) PanK->P_Pantothenate Product P_Hopantenic_Acid 4'-Phosphohopantenate (P-HoPan) PanK->P_Hopantenic_Acid Product PPCS Phosphopantothenoylcysteine Synthetase (PPCS) P_Pantothenate->PPCS Substrate PPC 4'-Phosphopantothenoyl-cysteine PPCS->PPC CoA Coenzyme A PPC->CoA ... Hopantenic_Acid This compound (HoPan) Hopantenic_Acid->PanK Substrate (Metabolic Activation) P_Hopantenic_Acid->PPCS Inhibition

Mechanism of this compound in CoA biosynthesis.

Quantitative Data Summary

While in-vitro enzyme kinetic and cellular studies have been conducted, specific quantitative data such as IC50 and Ki values are not consistently reported in the readily available literature. The following tables summarize the qualitative and semi-quantitative findings from the initial in-vitro investigations.

Table 1: Enzyme Inhibition Data

CompoundTarget EnzymeInhibition TypeQuantitative DataSource
This compound (HoPan)Pantothenate Kinase (PanK)Substrate (Metabolic Activator)Not an inhibitor[1][2]
4'-Phosphohopantenate (P-HoPan)Phosphopantothenoylcysteine Synthetase (PPCS)Formation of a non-productive substrate complexIC50/Ki values not specified in available literature[1]

Table 2: Neuroreceptor Interaction Data

CompoundTarget ReceptorAssay TypeFindingsQuantitative DataSource
This compoundGABA ReceptorRadioreceptor AssayDose-dependent inhibition of [3H]-GABA bindingCross-reactive potency of 0.2%
This compoundBenzodiazepine, Muscarinic Cholinergic, Methionine-Enkephalin, TRH ReceptorsRadioreceptor AssayNo inhibition of radiolabeled ligand binding up to 100 µMNot applicable
This compoundDelta and Kappa Opioid ReceptorsChemoinformatic AnalysisPredicted to bindIn-vitro binding data not specified
This compoundAcetylcholine SecretionChemoinformatic AnalysisPredicted to modulateIn-vitro experimental data not specified
This compoundDopamine ReceptorsChemoinformatic AnalysisPredicted relationshipIn-vitro binding data not specified

Experimental Protocols

Detailed, step-by-step protocols for the specific in-vitro studies of this compound are not fully outlined in the available literature. However, based on the descriptions of the experiments, the following general methodologies can be inferred.

This protocol describes a common method for assessing the activity of PPCS, which can be adapted to test for inhibition by compounds like P-HoPan. The assay couples the production of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored spectrophotometrically.

  • Reagent Preparation :

    • Assay Buffer: e.g., 100 mM HEPES, pH 7.6.

    • Substrates: 4'-phosphopantothenate (P-Pan), ATP, and L-cysteine at various concentrations.

    • Coupling Enzymes and Reagents: Pyrophosphate reagent containing PPi-dependent phosphofructokinase (PPi-PFK), aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase, along with fructose-6-phosphate and NADH.

    • Test Compound: Synthesized 4'-phosphohopantenate (P-HoPan) at a range of concentrations.

    • Enzyme: Purified recombinant human or Drosophila PPCS.

  • Assay Procedure :

    • In a 96-well plate, combine the assay buffer, substrates (except one for initiation, e.g., P-Pan), coupling enzymes and reagents, and varying concentrations of P-HoPan.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the final substrate (e.g., P-Pan) or the PPCS enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in a microplate reader.

  • Data Analysis :

    • Calculate the initial reaction velocities from the rate of NADH oxidation.

    • Plot the reaction velocity against the concentration of P-HoPan to determine the IC50 value.

Drosophila S2 cells have been used to validate the mechanism of action of this compound in a cellular context. The general workflow involves modulating the expression of key enzymes and observing the effects of this compound treatment.

S2_Cell_Workflow cluster_setup Experimental Setup cluster_rescue Rescue Experiments cluster_analysis Analysis S2_Culture Culture Drosophila S2 Cells dsRNA_Treatment Treat with dsRNA (e.g., against PanK/fbl) S2_Culture->dsRNA_Treatment Hopantenic_Acid_Treatment Treat with this compound (HoPan) S2_Culture->Hopantenic_Acid_Treatment P_PantSH_Rescue Add Phosphopantetheine (P-PantSH) dsRNA_Treatment->P_PantSH_Rescue Rescue P_Pan_Rescue Add Phosphopantothenate (P-Pan) dsRNA_Treatment->P_Pan_Rescue Rescue Cell_Count Measure Relative Cell Counts (Viability/Proliferation) dsRNA_Treatment->Cell_Count Histone_Acetylation Measure Histone Acetylation (Western Blot) dsRNA_Treatment->Histone_Acetylation Hopantenic_Acid_Treatment->P_PantSH_Rescue Rescue Hopantenic_Acid_Treatment->P_Pan_Rescue Rescue Hopantenic_Acid_Treatment->Cell_Count Hopantenic_Acid_Treatment->Histone_Acetylation P_PantSH_Rescue->Cell_Count P_PantSH_Rescue->Histone_Acetylation P_Pan_Rescue->Cell_Count P_Pan_Rescue->Histone_Acetylation

Workflow for S2 cell-based assays of this compound.
  • Cell Culture :

    • Culture Drosophila Schneider 2 (S2) cells in a suitable medium (e.g., Schneider's Drosophila Medium supplemented with 10% fetal bovine serum) at 25-28°C.

    • Synthesize double-stranded RNA (dsRNA) targeting the Drosophila pantothenate kinase gene (fumble, fbl).

    • Transfect S2 cells with the dsRNA to knockdown PanK expression.

  • This compound Treatment :

    • Treat S2 cells (either wild-type or with PanK knockdown) with varying concentrations of this compound (e.g., 1 mM).

  • Rescue Experiments :

    • To confirm the point of inhibition in the CoA pathway, supplement the media of treated cells with downstream metabolites such as 4'-phosphopantetheine or 4'-phosphopantothenate.

  • Endpoint Analysis :

    • Cell Viability/Proliferation : After the treatment period, count the number of viable cells using a hemocytometer and trypan blue exclusion, or use a commercial cell viability assay (e.g., MTT or resazurin-based assays).

    • Histone Acetylation : As CoA is a precursor for acetyl-CoA, which is essential for histone acetylation, assess the levels of histone acetylation (e.g., on histone H3 or H4) via Western blotting using specific antibodies. Tubulin can be used as a loading control.

This protocol outlines a general method to assess the ability of this compound to compete with a radiolabeled ligand for binding to a specific neuroreceptor.

  • Membrane Preparation :

    • Homogenize brain tissue (e.g., rat cerebral cortex) in an appropriate buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands.

    • Resuspend the final membrane preparation in a binding buffer and determine the protein concentration.

  • Competitive Binding Assay :

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding : Membrane preparation + radioligand (e.g., [3H]-GABA).

      • Non-specific Binding : Membrane preparation + radioligand + a high concentration of an unlabeled competing ligand.

      • Competition : Membrane preparation + radioligand + varying concentrations of this compound.

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Quantification :

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.

Potential Neurotropic Signaling Pathways

Chemoinformatic analyses and initial in-vitro experiments suggest that this compound may exert its neurotropic effects through modulation of several neurotransmitter systems. The precise mechanisms and downstream consequences of these interactions require further experimental validation.

Neurotropic_Targets Hopantenic_Acid This compound GABA_R GABA Receptors Hopantenic_Acid->GABA_R Inhibition of [3H]-GABA Binding Opioid_R Opioid Receptors (Delta, Kappa) Hopantenic_Acid->Opioid_R Predicted Binding ACh_Secretion Acetylcholine Secretion Hopantenic_Acid->ACh_Secretion Predicted Modulation Dopamine_R Dopamine Receptors Hopantenic_Acid->Dopamine_R Predicted Interaction

References

Cellular Targets of Hopantenic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hopantenic acid, also known as N-pantoyl-GABA, is a synthetic nootropic agent structurally analogous to pantothenic acid (vitamin B5).[1] It is clinically utilized in several countries for a range of neurological and psychiatric conditions.[1] This technical guide provides a comprehensive overview of the known cellular targets of this compound, focusing on its molecular mechanisms of action, supported by quantitative data and detailed experimental methodologies. The primary targets discussed are key components of the Coenzyme A (CoA) biosynthesis pathway and the GABAergic system.

Primary Cellular Targets

The principal molecular interactions of this compound are centered on two major cellular systems: the Coenzyme A biosynthesis pathway and the GABA neurotransmitter system.

Coenzyme A Biosynthesis Pathway

Recent research has elucidated that the primary mechanism of action of this compound is not as a direct inhibitor of pantothenate kinase (PanK), as previously believed, but as a substrate for this enzyme.[2] The phosphorylated metabolite of this compound then acts as a potent inhibitor of the subsequent enzyme in the CoA biosynthetic pathway, phosphopantothenoylcysteine synthetase (PPCS).[3][4]

This compound is phosphorylated by PanK to produce phospho-hopantenic acid (P-HoPan). This phosphorylated form of the molecule then binds to PPCS.[4] The crystal structure of the human PPCS in complex with P-HoPan and an ATP analog reveals that P-HoPan forms a nonproductive substrate complex, effectively trapping the enzyme in a pre-catalytic state.[3][5] This inhibition of PPCS disrupts the normal biosynthesis of CoA, a critical cofactor in numerous metabolic pathways.

While the inhibitory effect of phosphorylated this compound on PPCS is well-established, specific quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) have not been explicitly reported in the reviewed literature. The interaction is described as a potent inhibition through the formation of a stable, nonreactive complex.[4]

Early studies reported IC50 values for this compound against PanK isoforms; however, this is now understood to reflect its activity as a competitive substrate rather than a direct inhibitor.

Target EnzymeInteracting MoleculeReported ValueValue TypeComments
Pantothenate Kinase (PanK)This compound50 - 150 µMIC50Now understood to be the Michaelis constant (Km) as a substrate, not a direct inhibitor.
Phosphopantothenoylcysteine Synthetase (PPCS)Phospho-hopantenic AcidNot ReportedKi / IC50Acts as a potent inhibitor by forming a nonproductive substrate complex.[3][4]
GABAergic System

This compound is a structural analog of GABA and has been shown to interact with GABA receptors.

Multiple sources report that this compound acts as a direct agonist at the GABA-B receptor-channel complex.[1] This agonism enhances GABAergic neurotransmission, contributing to the compound's observed neuroprotective and anticonvulsant effects.[1]

There is also evidence to suggest that this compound can interact with GABA-A receptors. Studies have shown that it can inhibit [3H]-gamma-aminobutyric acid (GABA) receptor binding.[6][7][8][9]

Specific binding affinity data, such as the dissociation constant (Kd) or inhibition constant (Ki), for the interaction of this compound with GABA-B and GABA-A receptors are not consistently reported in the available literature. Its action is primarily described qualitatively as agonistic at GABA-B receptors.

ReceptorInteraction TypeReported Affinity (Kd/Ki)Comments
GABA-BAgonistNot ReportedThe mechanism is described as a direct effect on the GABA-B receptor-channel complex.[1]
GABA-ALigand Binding InhibitionNot ReportedThis compound has been shown to inhibit the binding of radiolabeled GABA to its receptor.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for identifying and characterizing its cellular targets.

CoA_Biosynthesis_Pathway cluster_0 Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK Hopantenic_Acid This compound Hopantenic_Acid->PanK Substrate Phospho_Pantothenate 4'-Phosphopantothenate PanK->Phospho_Pantothenate Phosphorylation Phospho_Hopantenic_Acid Phospho-hopantenic Acid PanK->Phospho_Hopantenic_Acid Phosphorylation PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phospho_Pantothenate->PPCS Phospho_Hopantenic_Acid->PPCS Inhibition Further_Steps Further Enzymatic Steps PPCS->Further_Steps CoA Coenzyme A Further_Steps->CoA

Figure 1: Mechanism of this compound in the Coenzyme A Biosynthesis Pathway.

Experimental_Workflow cluster_1 Target Identification and Validation Workflow Start Hypothesis Generation (e.g., Structural Analogy) Binding_Assay Radioligand Binding Assay (e.g., GABA Receptors) Start->Binding_Assay Enzyme_Assay Enzyme Kinetic Assay (e.g., PanK, PPCS) Start->Enzyme_Assay Data_Analysis Determine Kd, Ki, IC50 Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Structural_Biology X-ray Crystallography Data_Analysis->Structural_Biology Cell_Based_Assay Cell-Based CoA Assay Data_Analysis->Cell_Based_Assay Complex_Structure Enzyme-Inhibitor Complex Structure Structural_Biology->Complex_Structure Conclusion Confirmation of Cellular Target Complex_Structure->Conclusion Phenotypic_Effect Measure Cellular CoA Levels Cell_Based_Assay->Phenotypic_Effect Phenotypic_Effect->Conclusion

Figure 2: Experimental Workflow for Target Identification of this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's cellular targets.

Phosphopantothenoylcysteine Synthetase (PPCS) Inhibition Assay

Objective: To determine the inhibitory effect of phosphorylated this compound on PPCS activity.

Materials:

  • Purified recombinant human PPCS

  • 4'-phosphopantothenate (substrate)

  • L-cysteine (substrate)

  • ATP (cofactor)

  • Phospho-hopantenic acid (inhibitor)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Detection reagent (e.g., malachite green for phosphate detection, or HPLC-based method to quantify product formation)

Procedure:

  • Prepare a reaction mixture containing all components except one of the substrates (e.g., L-cysteine) to initiate the reaction.

  • Add varying concentrations of the inhibitor (phosphorylated this compound) to the reaction wells.

  • Pre-incubate the enzyme with the inhibitor for a defined period.

  • Initiate the reaction by adding the final substrate.

  • Incubate at a constant temperature (e.g., 37°C) for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding a quenching agent like EDTA).

  • Measure the amount of product formed or substrate consumed using a suitable detection method.

  • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Further kinetic experiments varying substrate concentrations can be performed to determine the mode of inhibition and the Ki value.

Radioligand Binding Assay for GABA-A Receptors

Objective: To determine the binding affinity of this compound to GABA-A receptors.

Materials:

  • Rat brain cortical membranes (source of GABA-A receptors)

  • [3H]-Muscimol or [3H]-GABA (radioligand)

  • This compound (unlabeled competitor)

  • GABA (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.

  • In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

  • For total binding, omit the this compound. For non-specific binding, add a high concentration of unlabeled GABA.

  • Incubate the mixture at a specific temperature (e.g., 4°C) for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

X-ray Crystallography of PPCS-Inhibitor Complex

Objective: To determine the three-dimensional structure of PPCS in complex with phosphorylated this compound.

Materials:

  • Highly purified PPCS protein

  • Phosphorylated this compound

  • ATP analog (non-hydrolyzable, e.g., AMPPNP)

  • Crystallization screening solutions

  • Cryoprotectant

Procedure:

  • Incubate the purified PPCS with a molar excess of phosphorylated this compound and the ATP analog to form the complex.

  • Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-inhibitor complex solution with various crystallization screen solutions.

  • Incubate the crystallization plates at a constant temperature and monitor for crystal growth.

  • Once suitable crystals are obtained, soak them in a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement.

  • Build and refine the atomic model of the PPCS-inhibitor complex to visualize the binding mode and interactions.

Cell-Based Assay for Coenzyme A Levels

Objective: To measure the effect of this compound on intracellular CoA levels.

Materials:

  • Cultured cells (e.g., HEK293T or a relevant neuronal cell line)

  • This compound

  • Cell lysis buffer

  • Reagents for CoA quantification (e.g., enzymatic assay kit or HPLC-based method)

Procedure:

  • Culture cells to a desired confluency.

  • Treat the cells with varying concentrations of this compound for a specified duration.

  • Harvest the cells and prepare cell lysates.

  • Measure the total protein concentration in the lysates for normalization.

  • Quantify the total CoA levels in the cell lysates using a validated method, such as a commercially available CoA assay kit or by HPLC with fluorescence detection after derivatization.

  • Compare the CoA levels in treated cells to those in untreated control cells to determine the effect of this compound on cellular CoA biosynthesis.

Conclusion

The primary cellular targets of this compound are now understood to be phosphopantothenoylcysteine synthetase (PPCS) and GABA receptors. Its effect on the Coenzyme A biosynthesis pathway is indirect, requiring metabolic activation by pantothenate kinase to form the active inhibitory compound, phospho-hopantenic acid. This metabolite then potently inhibits PPCS, leading to a reduction in cellular CoA levels. Concurrently, this compound exerts effects on the GABAergic system, primarily through agonism at GABA-B receptors. This dual mechanism of action likely contributes to its complex pharmacological profile. Further research is warranted to obtain precise quantitative data on the binding affinities and inhibitory constants for these interactions to better understand the therapeutic and potential off-target effects of this compound.

References

Methodological & Application

Application Note: Quantification of Hopantenic Acid in Human Plasma using Reversed-Phase High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a reliable and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of hopantenic acid in human plasma. The described protocol utilizes a simple liquid-liquid extraction for sample preparation and an isocratic elution profile with UV detection, making it suitable for pharmacokinetic studies and routine bioanalysis.

Introduction

This compound, a homolog of pantothenic acid, is a nootropic drug used to improve cognitive function. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and toxicokinetic studies. This document provides a detailed protocol for the quantification of this compound in human plasma using RP-HPLC with UV detection, based on a validated method.

Experimental

Materials and Reagents
  • This compound (analytical standard)

  • Protocatechuic acid (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (deionized or HPLC grade)

  • Human plasma (drug-free)

  • Hydrochloric acid (HCl)

Instrumentation
  • HPLC system with UV detector

  • Luna C18 column (4.6 mm × 150 mm, 5-µm particle size)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Chromatographic Conditions

A summary of the HPLC operating conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Luna C18 (4.6 mm × 150 mm, 5-µm)
Mobile Phase Acetonitrile, water, and 0.03% trifluoroacetic acid
Elution Mode Isocratic
Flow Rate 1.0 mL/min
UV Detection Wavelength 205 nm
Injection Volume 20 µL
Internal Standard (IS) Protocatechuic acid

Protocols

Standard Solution Preparation
  • This compound Stock Solution: Prepare a stock solution of this compound by dissolving the analytical standard in a suitable solvent (e.g., methanol or water) to a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of protocatechuic acid (IS) at a concentration of 0.5 mg/mL in a suitable solvent.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by diluting the stock solution.[1]

Sample Preparation Protocol

The sample preparation involves a liquid-liquid extraction procedure.

  • Pipette 1 mL of plasma sample into a centrifuge tube.

  • Spike the plasma with 10 µL of the internal standard solution (0.5 mg/mL protocatechuic acid).[1]

  • Add 3.0 mL of methanol to the plasma sample.[1]

  • Vortex the mixture for 15 minutes at 1000 rpm.[1]

  • Centrifuge the sample for 10 minutes at 1000 g.[1]

  • Transfer the supernatant (upper phase) to a clean tube.[1]

  • Evaporate the supernatant to dryness under a stream of nitrogen at 45°C.[1]

  • Reconstitute the residue in 0.5 mL of water containing 0.2% HCl.[1]

  • Inject 20 µL of the reconstituted sample into the HPLC system.[1]

Calibration Curve Preparation
  • Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound to achieve a concentration range of 0.5–100.0 µg/mL.[1]

  • Process these calibration standards using the sample preparation protocol described in section 3.2.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound.

Results and Data

The performance of this method is summarized in the following tables.

Table 2: Retention Times

AnalyteRetention Time (min)
This compound~4.3
Protocatechuic Acid (IS)~5.4

Table 3: Method Validation Parameters

ParameterValue
Linearity Range 0.5–100 µg/mL
Correlation Coefficient (r) > 0.9994
Limit of Detection (LOD) 0.034 µg/mL
Limit of Quantification (LOQ) 0.103 µg/mL

Visualized Workflows

The following diagrams illustrate the key processes in this application note.

G cluster_prep Sample Preparation Workflow plasma 1. Start with 1 mL Plasma Sample add_is 2. Add 10 µL Internal Standard (Protocatechuic Acid, 0.5 mg/mL) plasma->add_is add_methanol 3. Add 3.0 mL Methanol add_is->add_methanol vortex 4. Vortex for 15 min at 1000 rpm add_methanol->vortex centrifuge 5. Centrifuge for 10 min at 1000 g vortex->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness (Nitrogen, 45°C) transfer->evaporate reconstitute 8. Reconstitute in 0.5 mL Water with 0.2% HCl evaporate->reconstitute inject 9. Inject 20 µL into HPLC reconstitute->inject

Caption: Workflow for this compound Extraction from Plasma.

G cluster_hplc HPLC Analysis Workflow injection 1. Inject 20 µL of Prepared Sample separation 2. Isocratic Separation Luna C18 Column Mobile Phase: ACN/H2O/0.03% TFA Flow Rate: 1.0 mL/min injection->separation detection 3. UV Detection at 205 nm separation->detection quantification 4. Data Acquisition and Quantification (Peak Area Ratio vs. Concentration) detection->quantification

Caption: HPLC Analysis Workflow for this compound.

Conclusion

The described RP-HPLC method is simple, sensitive, and reliable for the determination of this compound in human plasma. The straightforward liquid-liquid extraction and isocratic elution make it a practical and efficient method for pharmacokinetic studies and therapeutic drug monitoring.

References

Application Notes and Protocols for the GC-MS Analysis of Hopantenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopantenic acid, a homolog of pantothenic acid, is a nootropic drug used in some countries to improve cognitive function. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a sensitive and specific method for the analysis of this compound. However, due to its polar nature and low volatility, derivatization is a necessary step to enable its analysis by GC-MS. This document provides detailed application notes and protocols for the analysis of this compound in biological samples, with a focus on plasma.

Principle of the Method

The analytical workflow for this compound analysis by GC-MS involves several key steps. Initially, the biological sample, typically plasma, undergoes a sample preparation procedure to remove interfering substances such as proteins. This is commonly achieved through deproteinization followed by liquid-liquid extraction. Subsequently, the extracted this compound is chemically derivatized to increase its volatility and thermal stability for GC analysis. A two-step derivatization process is often employed, starting with methyl esterification of the carboxylic acid group, followed by derivatization of the hydroxyl groups. The resulting derivative is then introduced into the GC-MS system for separation and detection. Quantification is typically performed using an internal standard to ensure accuracy and precision. For the analysis of enantiomers, a chiral capillary column is employed for separation.

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing plasma_sample Plasma Sample deproteinization Deproteinization plasma_sample->deproteinization extraction Liquid-Liquid Extraction deproteinization->extraction methyl_esterification Methyl Esterification (Carboxylic Acid Group) extraction->methyl_esterification hydroxyl_derivatization Hydroxyl Group Derivatization (e.g., Trifluoroacetylation) methyl_esterification->hydroxyl_derivatization gc_separation GC Separation hydroxyl_derivatization->gc_separation ms_detection MS Detection gc_separation->ms_detection quantification Quantification ms_detection->quantification G cluster_workflow Derivatization Workflow Hopantenic_Acid This compound (in dried extract) Methyl_Esterification Step 1: Methyl Esterification (Reagent: Methanolic HCl) Hopantenic_Acid->Methyl_Esterification Treats Carboxylic Acid Group Hopantenic_Acid_Methyl_Ester This compound Methyl Ester Methyl_Esterification->Hopantenic_Acid_Methyl_Ester Trifluoroacetylation Step 2: Trifluoroacetylation (Reagent: TFAA) Hopantenic_Acid_Methyl_Ester->Trifluoroacetylation Treats Hydroxyl Groups Derivatized_Hopantenic_Acid Derivatized this compound (Volatile and Thermally Stable) Trifluoroacetylation->Derivatized_Hopantenic_Acid GC_MS_Analysis Ready for GC-MS Analysis Derivatized_Hopantenic_Acid->GC_MS_Analysis

Application Notes and Protocols for Investigating Hopantenic Acid in ADHD Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity. While stimulant medications are the first-line treatment, there is a continued need for alternative therapeutic strategies. Hopantenic acid, also known as Pantogam, is a nootropic drug with a structure similar to the neurotransmitter gamma-aminobutyric acid (GABA). It has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions, including ADHD. This document provides a detailed experimental protocol for researchers investigating the efficacy and mechanism of action of this compound in the context of ADHD.

The proposed mechanism of action for this compound in ADHD involves the modulation of the GABAergic system, which is implicated in the pathophysiology of the disorder. Research suggests that an imbalance between excitatory and inhibitory neurotransmission, involving both the GABAergic and dopaminergic systems, may contribute to ADHD symptoms. This compound is thought to interact with GABA receptors, potentially stabilizing neuronal activity and reducing excessive excitement.

Clinical Trial Data Summary

A multicenter, double-blind, placebo-controlled study investigated the efficacy and safety of this compound (Pantogam) in children aged 6 to 12 years with ADHD. The findings from this study provide a clinical basis for further preclinical investigation.

ParameterThis compound GroupPlacebo Group
Number of Patients (Efficacy) 4544
Dosage 30 mg/kg of body mass per day (divided into 2 doses)-
Treatment Duration 4 months4 months
Primary Efficacy Endpoint Reduction in total score on ADHD-DSM-IV scale-
Response Rate (≥25% reduction in ADHD-DSM-IV score) at 3 months 66.7%52.3%
Response Rate (≥25% reduction in ADHD-DSM-IV score) at 4 months 68.9%61.4%
Secondary Outcome (CGI-S) Significant decrease in disease severityLess significant change
Functional Improvement (WFIRS-P) Reduction in severity in 4 out of 6 domains (Family, School and learning, Child's self-concept, Risky activities)Less significant change
Sustained Attention (Toulouse-Piéron test) Improved accuracy and speedLess significant change
Safety Profile Favorable, did not differ from placebo-

Preclinical Experimental Protocols

The following protocols are designed to investigate the effects of this compound in a well-established animal model of ADHD, the Spontaneously Hypertensive Rat (SHR).

Animal Model
  • Strain: Spontaneously Hypertensive Rats (SHR) are the recommended model for the combined subtype of ADHD. Wistar-Kyoto (WKY) rats should be used as the normotensive control strain.

  • Age: Adolescent rats (Post-natal days 30-45) are ideal for studying the early-onset features of ADHD.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental protocol.

Drug Administration
  • Compound: this compound (or its calcium salt, Pantogam).

  • Dosage: Based on the clinical trial dose of 30 mg/kg, an equivalent dose for rats can be calculated using allometric scaling. A starting dose range of 50-100 mg/kg (intraperitoneal injection) is suggested for initial studies.

  • Administration Route: Intraperitoneal (i.p.) injection is a common and reliable method for preclinical studies. Oral gavage can also be used to mimic the clinical route of administration.

  • Dosing Schedule: Sub-chronic administration (e.g., daily for 14-28 days) is recommended to assess the sustained effects of the compound.

Behavioral Assays
  • Objective: To assess locomotor activity, exploratory behavior, and anxiety-like behavior.

  • Apparatus: A square or circular arena with walls, typically equipped with automated tracking software.

  • Procedure:

    • Habituate the rats to the testing room for at least 30 minutes before the test.

    • Gently place the rat in the center of the open-field arena.

    • Allow the rat to explore the arena freely for a set period (e.g., 10-15 minutes).

    • Record and analyze the following parameters:

      • Total distance traveled: An indicator of overall locomotor activity.

      • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

      • Rearing frequency: An indicator of exploratory behavior.

  • Expected Outcome: SHR rats are expected to show increased locomotor activity compared to WKY rats. This compound treatment may normalize this hyperactivity.

  • Objective: To specifically assess anxiety-like behavior.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms.

  • Expected Outcome: SHR rats may exhibit altered anxiety-like behavior compared to WKY rats. This compound's anxiolytic potential can be evaluated by an increase in the time spent in the open arms.

  • Objective: To assess spatial learning and memory, which can be impaired in ADHD.

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

  • Procedure:

    • Acquisition Phase: Over several days, train the rats to find the hidden platform from different starting positions. Record the escape latency (time to find the platform).

    • Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

  • Expected Outcome: SHR rats may show deficits in spatial learning (longer escape latencies) and memory (less time in the target quadrant) compared to WKY rats. This compound may improve these cognitive deficits.

Neurochemical Analyses

Following the completion of behavioral testing, brain tissue can be collected for neurochemical analysis.

  • Objective: To determine the affinity of this compound for GABA receptors.

  • Procedure (based on a competitive radioligand binding assay):

    • Membrane Preparation: Prepare synaptic membranes from the prefrontal cortex and striatum of the rats.

    • Binding Reaction: Incubate the membrane preparation with a radiolabeled GABA receptor ligand (e.g., [³H]muscimol for GABA-A receptors) and varying concentrations of this compound.

    • Separation and Quantification: Separate the bound and free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.

    • Data Analysis: Determine the IC50 (concentration of this compound that inhibits 50% of radioligand binding) and calculate the binding affinity (Ki).

  • Expected Outcome: A Russian preclinical study on a mouse model of attention deficit found that Pantogam (100 mg/kg) increased the density (Bmax) of GABAB receptors in the prefrontal cortex by 44% in mice with severe attention deficit[1].

  • Objective: To measure the levels of dopamine and its metabolites in key brain regions.

  • Procedure (using High-Performance Liquid Chromatography with Electrochemical Detection - HPLC-ED):

    • Tissue Preparation: Dissect brain regions of interest (e.g., prefrontal cortex, striatum).

    • Homogenization and Extraction: Homogenize the tissue and extract the monoamines.

    • HPLC-ED Analysis: Inject the sample into an HPLC system with an electrochemical detector to separate and quantify dopamine and its metabolites (DOPAC and HVA).

  • Expected Outcome: The same Russian preclinical study showed that Pantogam decreased the density of D2 receptors in the prefrontal cortex of mice with severe attention deficit by 22%[1]. Measuring dopamine levels will help to understand if this compound directly modulates the dopaminergic system.

Visualizations

Signaling Pathway: this compound's Proposed Mechanism in ADHD

ADHD_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA Receptor GABA->GABA_R Binds to Neuronal_Activity Neuronal Hyperactivity (ADHD Symptom) GABA_R->Neuronal_Activity Inhibits Hopantenic_Acid This compound Hopantenic_Acid->GABA_R Modulates Experimental_Workflow cluster_behavioral Behavioral Assays cluster_neurochemical Neurochemical Assays Animal_Model Animal Model Selection (SHR and WKY rats) Drug_Admin Drug Administration (this compound vs. Vehicle) Animal_Model->Drug_Admin Behavioral_Tests Behavioral Testing Drug_Admin->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis Behavioral_Tests->Neurochemical_Analysis OFT Open-Field Test (Hyperactivity) EPM Elevated Plus-Maze (Anxiety) MWM Morris Water Maze (Cognition) Data_Analysis Data Analysis & Interpretation Neurochemical_Analysis->Data_Analysis GABA_Binding GABA Receptor Binding DA_Levels Dopamine Level Measurement Logical_Relationship ADHD ADHD Pathophysiology (GABA/Dopamine Imbalance) HA This compound ADHD->HA Targets GABA_Mod Modulation of GABAergic System HA->GABA_Mod DA_Mod Potential Modulation of Dopaminergic System HA->DA_Mod Symptom_Reduction Reduction of ADHD Symptoms (Inattention, Hyperactivity, Impulsivity) GABA_Mod->Symptom_Reduction DA_Mod->Symptom_Reduction

References

Application Notes and Protocols for the Use of Hopantenic Acid in Rodent Models of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopantenic acid, a homolog of pantothenic acid (Vitamin B5) with structural similarity to the neurotransmitter GABA, has garnered interest as a nootropic agent with potential therapeutic applications in cognitive disorders. Preclinical studies in rodent models are crucial for elucidating its mechanisms of action and evaluating its efficacy in ameliorating cognitive deficits. These application notes provide a comprehensive overview of the use of this compound in rodent models of cognitive impairment, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

This compound is thought to exert its cognitive-enhancing effects through multiple mechanisms. It may influence the cholinergic system by increasing the synthesis of acetylcholine, a key neurotransmitter in learning and memory.[1] Additionally, its structural similarity to GABA allows it to modulate the GABAergic system, potentially by interacting with GABA-B receptors, which helps to stabilize neuronal activity.[1] The neuroprotective properties of this compound are also attributed to its ability to reduce oxidative stress and inflammation within the brain.[1]

Rodent Models of Cognitive Impairment

Several rodent models are employed to simulate cognitive deficits observed in human conditions. The choice of model depends on the specific aspects of cognitive impairment being investigated.

  • Chemically-Induced Amnesia: The scopolamine-induced amnesia model is a widely used paradigm to study deficits in learning and memory due to the disruption of the cholinergic system.[2] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive impairment.[2]

  • Chronic Brain Ischemia: This model mimics the cognitive decline associated with cerebrovascular disease. It has been established that rats with chronic brain ischemia exhibit significant cognitive impairments, including worsened learning processes and memory dysfunction.[1][3]

  • Transgenic Models of Alzheimer's Disease: These models involve genetically modified rodents that express human genes associated with Alzheimer's disease, leading to the development of hallmark pathologies such as amyloid plaques.[4]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validity of preclinical research. Below are protocols for key experiments involving this compound in rodent models of cognitive impairment.

Chronic Brain Ischemia Model and this compound Treatment

This protocol is based on studies investigating the neuroprotective effects of this compound in a rat model of chronic brain ischemia.[1][3]

1. Animal Model:

  • Species: Male Wistar rats.
  • Induction of Ischemia: Ligation of both common carotid arteries to induce chronic brain ischemia.

2. This compound Administration:

  • Drug: this compound (calcium hopantenate).
  • Dosage: The specific dosage and administration schedule should be optimized based on preliminary studies. A general starting point from related neuroprotective studies could be in the range of 100-250 mg/kg.
  • Route of Administration: Oral gavage or intraperitoneal injection.
  • Treatment Duration: Daily administration for a period of 7 to 21 days, starting after the induction of ischemia.

3. Behavioral Testing:

  • Conditioned Active Avoidance (CAA) Test: To assess learning and memory. The test involves training the rats to avoid an aversive stimulus (e.g., mild foot shock) by responding to a conditioned stimulus (e.g., light or sound).
  • Conditioned Feeding Reflexes: To evaluate the restoration of learned behaviors.

Experimental Workflow for Chronic Brain Ischemia Model

cluster_model Model Induction cluster_treatment Treatment cluster_testing Behavioral Assessment cluster_analysis Data Analysis Induction Bilateral Common Carotid Artery Ligation in Rats Treatment Daily this compound Administration Induction->Treatment CAA Conditioned Active Avoidance Test Treatment->CAA CFR Conditioned Feeding Reflexes Treatment->CFR Analysis Evaluation of Learning and Memory Restoration CAA->Analysis CFR->Analysis cluster_pretreatment Pre-treatment cluster_induction Amnesia Induction cluster_testing Behavioral Testing cluster_analysis Data Analysis Pretreatment Daily this compound Administration (7-14 days) Induction Scopolamine Injection (30 min before testing) Pretreatment->Induction PAT Passive Avoidance Test Induction->PAT MWM Morris Water Maze Induction->MWM Analysis Assessment of Cognitive Performance PAT->Analysis MWM->Analysis cluster_cholinergic Cholinergic System cluster_gabaergic GABAergic System HA This compound ACh_synthesis Acetylcholine Synthesis HA->ACh_synthesis GABAB_R GABA-B Receptor Modulation HA->GABAB_R ACh_release Acetylcholine Release ACh_synthesis->ACh_release Cognition Improved Learning & Memory ACh_release->Cognition Neuronal_activity Stabilized Neuronal Activity GABAB_R->Neuronal_activity Neuroprotection Neuroprotection Neuronal_activity->Neuroprotection

References

Application Notes and Protocols for Preclinical Studies of Hopantenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic drug with neuroprotective properties that is structurally related to the neurotransmitter GABA and pantothenic acid (Vitamin B5). Its therapeutic potential is being explored in a variety of neurological and psychiatric conditions, including epilepsy, Attention-Deficit/Hyperactivity Disorder (ADHD), and cognitive disorders. These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical animal models, detailed experimental protocols, and insights into its mechanisms of action to guide researchers in their in vivo studies.

Mechanism of Action

This compound exerts its effects through multiple signaling pathways:

  • GABAergic Modulation: Due to its structural similarity to GABA, this compound can interact with GABA receptors, particularly GABA-B receptors.[1] This interaction helps to stabilize neuronal activity and reduce excessive neuronal excitement, which is beneficial in conditions like epilepsy.[1]

  • Cholinergic System Interaction: Evidence suggests that this compound can influence the cholinergic system, enhancing the action of cholinergic neurons.[1] This is crucial for cognitive functions such as memory and learning.

  • Neuronal Energy Metabolism: this compound plays a role in enhancing the energy metabolism of neurons. It is believed to facilitate the uptake and utilization of glucose by brain cells, providing a steady supply of energy for optimal brain function.[1] It is a substrate for pantothenate kinase and subsequently inhibits phosphopantothenoylcysteine synthetase in the coenzyme A biosynthesis pathway.[2][3]

Data Presentation: Dosage and Administration in Preclinical Models

The following tables summarize the dosages of this compound used in various preclinical studies.

Table 1: this compound Dosage in Rodent Models of Epilepsy

Animal ModelDrug FormRoute of AdministrationDosage RangeStudy Outcome
Mouse (Pentylenetetrazol-induced seizures)This compoundIntraperitoneal (i.p.)500 - 1000 mg/kgIncreased seizure latency and reduced seizure intensity and mortality.
Rat (Receptor binding studies)Calcium hopantenateIntraperitoneal (i.p.)250 mg/kg/day for 7 daysIncreased GABA receptor binding in the cerebral cortex.[4]

Table 2: this compound Dosage in Rodent Models of ADHD

Animal ModelDrug FormRoute of AdministrationDosageStudy Outcome
Spontaneously Hypertensive Rat (SHR)Calcium hopantenateOral30 mg/kg/dayImprovement in ADHD-like behaviors.

Experimental Protocols

Evaluation of Anticonvulsant Activity in a Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

This protocol is designed to assess the efficacy of this compound in a chemically-induced seizure model.

Materials:

  • This compound

  • Pentylenetetrazol (PTZ)

  • Sterile saline solution (0.9% NaCl)

  • Male Swiss albino mice (20-25 g)

  • Syringes and needles (25-27 gauge) for intraperitoneal injection

  • Observation chambers

  • Timer

Drug Preparation:

  • This compound Solution: Prepare a stock solution of this compound in sterile saline. For a 500 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg (0.25 ml), the concentration would be 50 mg/ml. Gently warm and sonicate if necessary to dissolve. Prepare fresh daily.

  • PTZ Solution: Dissolve PTZ in sterile saline to a final concentration for a sub-convulsive dose (e.g., 35 mg/kg for kindling) or a convulsive dose (e.g., 85 mg/kg for acute seizure induction).[5][6]

Procedure:

  • Animal Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before the experiment.

  • Grouping: Randomly divide the animals into control and treatment groups (n=8-10 per group).

  • Drug Administration:

    • Treatment Group: Administer this compound (e.g., 500 mg/kg, i.p.)

    • Control Group: Administer an equivalent volume of saline i.p.

  • Pre-treatment Time: Allow for a 30-minute pre-treatment period for drug absorption.

  • PTZ Induction: Administer PTZ (e.g., 85 mg/kg, i.p.) to all animals.

  • Observation: Immediately place each mouse in an individual observation chamber and record the following parameters for 30 minutes:

    • Latency to first myoclonic jerk (in seconds).

    • Latency to generalized clonic seizure (in seconds).

    • Duration of tonic-clonic seizures (in seconds).

    • Seizure severity score (using a standardized scale, e.g., Racine scale).

    • Mortality within 24 hours.

  • Data Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment and control groups.

Assessment of Therapeutic Effects in the Spontaneously Hypertensive Rat (SHR) Model of ADHD

This protocol outlines a method to evaluate the effects of this compound on hyperactivity and impulsivity in the SHR model.[7]

Materials:

  • Calcium hopantenate

  • Vehicle for oral administration (e.g., distilled water or 0.5% methylcellulose)

  • Spontaneously Hypertensive Rats (SHR) and a suitable control strain (e.g., Wistar-Kyoto rats, WKY).[8]

  • Oral gavage needles (appropriate size for rats)

  • Open field apparatus for hyperactivity assessment.

  • Operant chambers for impulsivity assessment (e.g., delayed-reward task).[9]

Drug Preparation:

  • Calcium Hopantenate Suspension: Suspend the required amount of calcium hopantenate in the chosen vehicle. For a 30 mg/kg dose in a 250g rat with a gavage volume of 5 ml/kg (1.25 ml), the concentration would be 6 mg/ml. Ensure the suspension is homogenous before each administration.

Procedure:

  • Animal Acclimatization and Handling: Acclimatize rats to the housing and testing rooms and handle them daily for a week before the experiment to reduce stress.

  • Grouping: Divide SHRs and WKYs into control and treatment groups.

  • Drug Administration: Administer calcium hopantenate (30 mg/kg) or vehicle orally via gavage once daily for a predetermined period (e.g., 14-28 days).

  • Behavioral Testing:

    • Hyperactivity (Open Field Test):

      • Place the rat in the center of the open field arena.

      • Record its activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 15-30 minutes) using an automated tracking system.

      • Conduct this test at baseline and at the end of the treatment period.

    • Impulsivity (Delayed-Reward Task):

      • Train the rats in an operant chamber to choose between a small, immediate reward and a larger, delayed reward.[9]

      • After stable performance is achieved, test the effect of this compound on their choice behavior.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to assess the effects of treatment and strain on the behavioral parameters.

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

This compound's interaction with GABA-B receptors leads to neuronal inhibition. This is achieved through G-protein-mediated activation of inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[10]

GABA_B_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GABAB_R GABA-B Receptor This compound->GABAB_R Binds G_protein G-protein (Gαi/o, Gβγ) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel (K+) G_protein->GIRK Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Reduces K_ion K+ Efflux GIRK->K_ion Ca_ion Ca2+ Influx Ca_channel->Ca_ion Inhibition Neuronal Inhibition K_ion->Inhibition Ca_ion->Inhibition

Caption: GABA-B receptor signaling cascade initiated by this compound.

Coenzyme A Biosynthesis Pathway and this compound's Role

This compound is metabolized by pantothenate kinase, and its phosphorylated form inhibits phosphopantothenoylcysteine synthetase, thereby affecting the coenzyme A biosynthesis pathway.[2][3]

CoA_Biosynthesis Pantothenate Pantothenate PanK Pantothenate Kinase (PanK) Pantothenate->PanK This compound This compound This compound->PanK 4'-Phosphopantothenate 4'-Phosphopantothenate PanK->4'-Phosphopantothenate Phospho-hopantenate Phospho-hopantenate PanK->Phospho-hopantenate PPCS Phosphopantothenoylcysteine Synthetase (PPCS) 4'-Phosphopantothenate->PPCS Phospho-hopantenate->PPCS Inhibits 4'-Phospho-N-pantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine PPCS->4'-Phospho-N-pantothenoylcysteine CoA_pathway Downstream CoA Biosynthesis 4'-Phospho-N-pantothenoylcysteine->CoA_pathway

Caption: Inhibition of Coenzyme A biosynthesis by this compound.

Experimental Workflow for PTZ-Induced Seizure Model

The following diagram illustrates the key steps in the experimental protocol for evaluating this compound in the PTZ-induced seizure model.

PTZ_Workflow Acclimatization Animal Acclimatization (1 hour) Grouping Random Grouping (Control & Treatment) Acclimatization->Grouping Dosing This compound (i.p.) Saline (i.p.) Grouping->Dosing Pretreatment Pre-treatment Period (30 minutes) Dosing->Pretreatment Induction PTZ Injection (i.p.) Pretreatment->Induction Observation Behavioral Observation (30 minutes) Induction->Observation Analysis Data Analysis Observation->Analysis

Caption: Workflow for PTZ-induced seizure experiment.

References

Application Notes: Hopantenic Acid as an Internal Standard for the Quantitative Analysis of Pantothenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenic acid, also known as vitamin B5, is a crucial nutrient involved in the synthesis of coenzyme A (CoA) and the acyl carrier protein, both of which are essential for fatty acid metabolism and a multitude of other biochemical reactions. Accurate quantification of pantothenic acid in various matrices, including food, beverages, and biological samples, is vital for nutritional assessment, clinical diagnostics, and quality control in the pharmaceutical and food industries. The use of a reliable internal standard is paramount for achieving accurate and precise measurements by correcting for variations in sample preparation and instrumental analysis. Hopantenic acid, a homolog of pantothenic acid, is an excellent internal standard for this purpose due to its structural similarity and similar ionization efficiency, ensuring comparable behavior during extraction and analysis.[1][2] This document provides detailed protocols for the quantitative analysis of pantothenic acid using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Internal Standardization

The internal standard method involves adding a known amount of a compound (the internal standard) that is structurally and chemically similar to the analyte of interest to both the calibration standards and the unknown samples. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach effectively compensates for potential losses during sample processing and corrects for fluctuations in instrument response.

G cluster_0 Sample & Standard Preparation cluster_1 Analytical Measurement (LC-MS/MS or GC-MS) cluster_2 Quantification Sample Sample Sample_IS Sample_IS Sample->Sample_IS + Known amount of IS Standard Standard Standard_IS Standard_IS Standard->Standard_IS + Known amount of IS IS This compound (Internal Standard) Ratio_Sample Ratio_Sample Sample_IS->Ratio_Sample Measure Analyte/IS Signal Ratio Ratio_Standard Ratio_Standard Standard_IS->Ratio_Standard Measure Analyte/IS Signal Ratio Quantify Quantify Ratio_Sample->Quantify Interpolate from Calibration Curve Cal_Curve Cal_Curve Ratio_Standard->Cal_Curve Generate Calibration Curve Cal_Curve->Quantify Final_Concentration Final_Concentration Quantify->Final_Concentration

Caption: Logical workflow for quantification using an internal standard.

Quantitative Data Summary

The following tables summarize the validation parameters for the analysis of pantothenic acid using this compound as an internal standard, as reported in various studies.

Table 1: Method Validation Parameters for Pantothenic Acid Analysis

ParameterLC-MS/MS (Urine)[2]LC-MS/MS (Fortified Foods)[2]
Linearity Range 0.25 - 10 µg/mL0.5 - 10 µg/mL
Correlation Coefficient (r²) 0.9990.9993
Limit of Detection (LOD) 0.1 µg/mL800 pg (on-column)
Recovery 96 - 108%Not explicitly stated
Intra-assay Coefficient of Variation (CV) < 5%Not explicitly stated

Note: While some studies use isotopically labeled pantothenic acid as an internal standard, the principles and general performance characteristics are comparable to methods using this compound.[2][3]

Experimental Protocols

Protocol 1: Analysis of Pantothenic Acid in Biological Fluids (Urine) by LC-MS/MS

This protocol is adapted from a method for the quantification of vitamin B5 in human urine.[2]

1. Materials and Reagents

  • Pantothenic acid (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

2. Standard and Internal Standard Stock Solution Preparation

  • Pantothenic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of pantothenic acid in 10 mL of ultrapure water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ultrapure water.

  • Store stock solutions at -20°C.

3. Calibration Standards and Quality Control (QC) Sample Preparation

  • Prepare a series of working standard solutions by serially diluting the pantothenic acid stock solution with ultrapure water to achieve concentrations ranging from 0.25 to 10 µg/mL.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • To 100 µL of each calibration standard and QC sample, add a fixed amount of this compound internal standard working solution.

4. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Spike 100 µL of each urine sample with a fixed amount of this compound internal standard working solution.

  • Dilute the spiked urine sample with the initial LC mobile phase.[2]

5. LC-MS/MS Parameters

ParameterSetting
LC System UPLC or HPLC system
Column C18 narrow-bore column
Mobile Phase A Water with 0.025% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.025% Trifluoroacetic Acid (TFA)
Gradient A suitable gradient to separate pantothenic acid and this compound
Flow Rate Dependent on column dimensions
Injection Volume 5-10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ion (SIM) m/z 220 for Pantothenic Acid

Note: For MRM, specific precursor and product ions for both pantothenic acid and this compound need to be optimized.

G Start Start: Urine Sample Spike Spike with this compound (IS) Start->Spike Dilute Dilute with Mobile Phase Spike->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometric Detection (SIM/MRM) Ionize->Detect Quantify Quantify using Analyte/IS Ratio Detect->Quantify End End: Pantothenic Acid Concentration Quantify->End

Caption: Experimental workflow for urine analysis by LC-MS/MS.

Protocol 2: Analysis of Total Pantothenic Acid in Food Samples by LC-MS/MS

This protocol describes a general approach for the analysis of total pantothenic acid in food, which often exists in bound forms like coenzyme A.[1]

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • Amylase[4]

  • Alkaline phosphatase

  • Pigeon liver extract (as a source of pantetheinase)[4]

  • Tris-HCl buffer

  • Zinc acetate solution

  • Potassium ferrocyanide solution

2. Standard and Internal Standard Preparation

  • Follow the same procedure as in Protocol 1.

3. Sample Preparation (Enzymatic Hydrolysis)

  • For samples with free pantothenic acid (e.g., milk powder):

    • Homogenize 5 g of the sample with 50 mL of water and 0.2 g of amylase.

    • Incubate in a shaking water bath at 55 ± 5°C for 10 minutes.[4]

    • Take an aliquot and add the this compound internal standard.

  • For samples with bound pantothenic acid (e.g., cereals, meat):

    • Hydrolyze 1-5 g of the sample in Tris-HCl buffer at 121°C under pressure for 15 minutes.[4]

    • Cool and dilute with water.

    • To an aliquot, add the internal standard, alkaline phosphatase, and pigeon liver extract.

    • Incubate for at least 8 hours at 37°C to liberate pantothenic acid.[4]

  • Protein Precipitation (for all samples):

    • Add zinc acetate and potassium ferrocyanide solutions to precipitate proteins.[4]

    • Centrifuge and filter the supernatant through a 0.22 µm membrane before analysis.[4]

4. LC-MS/MS Parameters

  • The LC-MS/MS parameters would be similar to those in Protocol 1, with potential adjustments to the gradient to ensure separation from matrix components.

G cluster_0 Sample Homogenization & Initial Hydrolysis cluster_1 Liberation of Bound Pantothenic Acid cluster_2 Clarification & Analysis Sample Sample Hydrolysis_1 Heat/Enzyme Treatment (Amylase/Pressure Cooking) Sample->Hydrolysis_1 Add_IS_Enzymes Add this compound (IS) & Hydrolytic Enzymes (Alkaline Phosphatase, Pantetheinase) Hydrolysis_1->Add_IS_Enzymes Incubate Incubate (e.g., 8h at 37°C) Add_IS_Enzymes->Incubate Precipitate Protein Precipitation (Zinc Acetate/Potassium Ferrocyanide) Incubate->Precipitate Centrifuge_Filter Centrifuge & Filter Precipitate->Centrifuge_Filter LC_MS_Analysis LC-MS/MS Analysis Centrifuge_Filter->LC_MS_Analysis

Caption: Workflow for total pantothenic acid analysis in food.

Protocol 3: Analysis of Pantothenic Acid by GC-MS

For GC-MS analysis, derivatization is necessary to increase the volatility of pantothenic acid and this compound.

1. Sample Preparation and Derivatization

  • Sample extraction and enzymatic hydrolysis can be performed as described for the LC-MS/MS method.

  • After extraction, the sample extract is dried down.

  • The dried residue is derivatized, for example, by silylation (e.g., using BSTFA with TMCS) to form volatile trimethylsilyl (TMS) derivatives.

2. GC-MS Parameters

ParameterSetting
GC System Gas chromatograph with a mass selective detector
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program An appropriate temperature gradient to separate the derivatized analytes
MS System Mass spectrometer
Ionization Mode Electron Ionization (EI)
Detection Mode Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized pantothenic acid and this compound

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of pantothenic acid in a variety of matrices. The protocols outlined in this document, based on established methodologies, offer a framework for researchers to develop and validate their own assays. The choice between LC-MS/MS and GC-MS will depend on the available instrumentation and the specific requirements of the analysis. Proper method validation is crucial to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for the Long-Term Stability of Hopantenic Acid Solutions in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to understanding and evaluating the long-term stability of hopantenic acid solutions. This document outlines the principal degradation pathways, recommended storage conditions, and detailed protocols for conducting stability studies. The information herein is intended to assist researchers in preparing, storing, and utilizing this compound solutions to maintain their integrity and potency throughout the course of their investigations.

Chemical Properties and Postulated Degradation Pathways

This compound is susceptible to degradation through common pathways for molecules containing amide and carboxylic acid functional groups, primarily hydrolysis and oxidation.

2.1 Hydrolytic Degradation The most probable degradation pathway for this compound in aqueous solutions is the hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions. The degradation of the structurally similar pantothenic acid proceeds via hydrolysis to yield β-alanine and (R)-pantoate. Similarly, this compound is expected to hydrolyze into γ-aminobutyric acid (GABA) and pantoic acid.

2.2 Oxidative Degradation Oxidative stress can also contribute to the degradation of this compound. While specific oxidative degradation products of this compound are not well-documented in the literature, it is prudent to protect solutions from excessive exposure to oxygen and light, which can generate reactive oxygen species.

Below is a diagram illustrating the postulated hydrolytic degradation pathway of this compound.

G hopantenic_acid This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) hopantenic_acid->hydrolysis gaba γ-Aminobutyric Acid (GABA) hydrolysis->gaba pantoic_acid Pantoic Acid hydrolysis->pantoic_acid

Postulated Hydrolytic Degradation of this compound

Recommended Storage and Handling of this compound Solutions

While specific long-term stability data for this compound in various research buffers is not extensively published, general best practices for similar compounds can be followed to maximize shelf-life. One study has shown that a 1.0 mg/mL stock solution of this compound in methanol is stable for at least one month when stored at 4°C and protected from light[1].

Table 1: General Recommendations for Storage of this compound Solutions

ParameterRecommendationRationale
Solvent For stock solutions, methanol or DMSO are commonly used. For working solutions, use buffers appropriate for the intended assay (e.g., PBS, cell culture media).Organic solvents can offer better stability for stock solutions. Aqueous buffers are necessary for biological experiments but may accelerate hydrolysis.
Temperature Store stock solutions at -20°C or -80°C for long-term storage. Store working solutions at 2-8°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles.Lower temperatures significantly slow down the rate of chemical degradation.
pH Prepare aqueous solutions in buffers with a pH close to neutral (pH 6.0 - 7.5). Avoid strongly acidic or alkaline conditions.Hydrolysis is catalyzed by both acid and base. A neutral pH is generally where amide-containing compounds exhibit maximum stability.
Light Exposure Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.Light can induce photolytic degradation and generate free radicals that lead to oxidation.
Atmosphere For highly sensitive applications or very long-term storage, consider purging the headspace of the storage container with an inert gas (e.g., argon or nitrogen).This minimizes the risk of oxidative degradation.

Protocols for Stability Assessment

To ensure the reliability of experimental data, it is recommended that researchers perform their own stability studies under their specific experimental conditions. The following protocols outline methods for conducting forced degradation studies to identify potential degradants and a long-term stability study to establish an appropriate shelf-life for this compound solutions.

Protocol for Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and to establish the stability-indicating nature of analytical methods.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation start Prepare this compound Stock Solution (e.g., 1 mg/mL in Methanol) dilute Dilute Stock to Working Concentration (e.g., 100 µg/mL in appropriate solvent/buffer) start->dilute acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) dilute->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) dilute->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) dilute->oxidation thermal Thermal Stress (e.g., 60°C in solution) dilute->thermal photo Photolytic Stress (ICH Q1B conditions) dilute->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS Method oxidation->hplc thermal->hplc photo->hplc neutralize->hplc eval Assess % Degradation Identify Degradation Products Evaluate Mass Balance hplc->eval

Workflow for Forced Degradation Study

4.1.1 Materials

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water (HPLC grade)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system with UV or MS detector

  • C18 HPLC column

  • Calibrated pH meter

  • Temperature-controlled oven/water bath

  • Photostability chamber

4.1.2 Procedure

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Preparation of Stress Samples: For each condition, dilute the stock solution to a final concentration of 100 µg/mL in the appropriate stress medium.

    • Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Dilute in 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Dilute in 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Dilute in water or buffer (e.g., PBS). Incubate at 60°C, protected from light.

    • Photolytic Degradation: Expose the solution in a chemically inert, transparent container to light conditions as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration of exposure should be adjusted to achieve the target degradation of 5-20%.

  • Sample Quenching:

    • For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • HPLC Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method. A suitable method could be based on published procedures for this compound analysis.[1][6][7][8]

    • Column: Luna C18 (4.6 mm × 150 mm, 5-µm particle size)

    • Mobile Phase: Isocratic elution with acetonitrile, water, and 0.03% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 205 nm

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify any degradation products.

    • Assess the mass balance to ensure that all major degradation products are detected.

Protocol for Long-Term Stability Study

This protocol is designed to evaluate the stability of this compound solutions under typical research storage conditions.

4.2.1 Materials

  • This compound

  • Selected solvents/buffers (e.g., DMSO, PBS pH 7.4, cell culture medium)

  • Calibrated storage units (-20°C freezer, 4°C refrigerator)

  • HPLC system as described in 4.1.2

4.2.2 Procedure

  • Solution Preparation: Prepare solutions of this compound at a relevant research concentration in the desired solvents/buffers.

  • Storage Conditions: Aliquot the solutions into appropriate containers (e.g., amber glass vials) and store them under the following conditions:

    • -20°C (protected from light)

    • 4°C (protected from light)

    • Room temperature (e.g., 25°C, protected from light)

  • Time Points: Analyze the samples at regular intervals. The frequency of testing should be sufficient to establish a stability profile.

    • Initial: Day 0

    • Short-term: 1 week, 2 weeks, 1 month

    • Long-term: 3 months, 6 months, 12 months

  • HPLC Analysis: At each time point, retrieve a sample from each storage condition, allow it to equilibrate to room temperature, and analyze it by HPLC as described in 4.1.2.

  • Data Recording and Analysis: Record the concentration of this compound at each time point. A loss of more than 10% of the initial concentration is often considered significant.

Table 2: Sample Data Table for Long-Term Stability Study of this compound (100 µg/mL in PBS, pH 7.4)

Storage ConditionTime PointConcentration (µg/mL)% of Initial ConcentrationObservations
-20°C Day 0100%
1 Month
3 Months
6 Months
12 Months
4°C Day 0100%
1 Week
1 Month
3 Months
25°C Day 0100%
1 Day
1 Week
2 Weeks

Mechanism of Action: Interaction with GABA Receptors

This compound is an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its therapeutic effects are attributed to its interaction with GABA receptors, particularly the GABA-A receptor subtype. GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. This compound is thought to act as a positive allosteric modulator or a direct agonist at the GABA-A receptor, enhancing the inhibitory neurotransmission.

The following diagram illustrates the proposed mechanism of action of this compound at a GABAergic synapse.

G cluster_presynapse Presynaptic Neuron cluster_postsynapse Postsynaptic Neuron gaba_vesicle GABA Vesicle gaba_release GABA Release gaba_vesicle->gaba_release gaba GABA gaba_release->gaba gaba_receptor GABA-A Receptor (Chloride Channel) cl_influx Cl⁻ Influx gaba_receptor->cl_influx hyperpolarization Hyperpolarization (Inhibitory Effect) cl_influx->hyperpolarization hopantenic_acid This compound hopantenic_acid->gaba_receptor Modulates/ Binds to gaba->gaba_receptor Binds to

Proposed Mechanism of this compound at a GABAergic Synapse

Conclusion

The stability of this compound solutions is a critical parameter for ensuring the validity of research findings. While this compound in methanolic solution shows stability for at least a month at 4°C, its stability in aqueous buffers used for biological assays requires careful consideration and verification. The primary degradation pathway is likely hydrolysis of the amide bond, which is accelerated by non-neutral pH and elevated temperatures. Researchers should adhere to proper storage conditions, including low temperatures and protection from light, to minimize degradation. It is strongly recommended to conduct in-house long-term stability studies and forced degradation analyses to understand the behavior of this compound under specific experimental conditions. The protocols provided in these application notes offer a framework for these essential evaluations.

References

Application Notes and Protocols for Studying the Anxiolytic Effects of Hopantenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of protocols for investigating the anxiolytic (anti-anxiety) properties of hopantenic acid, a synthetic nootropic agent.[1] this compound, a derivative of pantothenic acid (vitamin B5) and gamma-aminobutyric acid (GABA), is believed to exert its effects through the modulation of the GABAergic system.[1][2][3] These application notes detail the necessary in vivo behavioral assays in rodent models to characterize and quantify the anxiolytic potential of this compound. The provided protocols for the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test are established and widely used methods for assessing anxiety-like behaviors. Furthermore, this document outlines the proposed signaling pathway of this compound and provides a clear experimental workflow.

Introduction

This compound, also known as N-pantoyl-GABA, is a central nervous system regulator with reported neuroprotective, anticonvulsant, and mild activating effects.[1] Its structural similarity to GABA suggests a mechanism of action involving the GABAergic system, a primary inhibitory neurotransmitter system in the brain.[1][4] Specifically, it is proposed to act as an agonist at the GABA-B receptor-channel complex, enhancing GABAergic neurotransmission.[1][3] Studies have also indicated that repeated administration of this compound may increase GABA receptor binding in the cerebral cortex.[5] Given the crucial role of the GABA system in regulating anxiety, this compound presents a promising candidate for anxiolytic drug development.[6] Clinical observations in some countries have suggested its efficacy in reducing anxiety and cognitive disorders.[7][8][9][10][11]

This guide provides researchers with detailed protocols to systematically evaluate the anxiolytic effects of this compound in preclinical rodent models.

Proposed Signaling Pathway of this compound

The primary proposed mechanism of action for this compound's anxiolytic effects centers on its interaction with the GABAergic system. As a GABA analogue, it is thought to directly influence GABA receptors, leading to a reduction in neuronal excitability and producing a calming effect.

Hopantenic_Acid_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_synthesis GABA Synthesis GABA GABA GABA_synthesis->GABA Release GABAB_Receptor GABA-B Receptor GABA->GABAB_Receptor Agonist Binding Hopantenic_Acid This compound Hopantenic_Acid->GABAB_Receptor Agonist Binding G_Protein G-Protein Activation GABAB_Receptor->G_Protein Ion_Channel K+ Channel Opening Ca2+ Channel Inhibition G_Protein->Ion_Channel Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Ion_Channel->Hyperpolarization Anxiolytic_Effect Anxiolytic Effect Hyperpolarization->Anxiolytic_Effect

Caption: Proposed mechanism of this compound's anxiolytic action.

Experimental Workflow

A systematic approach is crucial for evaluating the anxiolytic properties of this compound. The following workflow outlines the key stages of the investigation, from initial compound preparation to behavioral testing and data analysis.

Experimental_Workflow cluster_tests Behavioral Assays Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Drug_Preparation This compound & Vehicle Preparation Animal_Acclimation->Drug_Preparation Grouping Random Animal Grouping (Vehicle, Drug Doses) Drug_Preparation->Grouping Drug_Administration Drug Administration (e.g., i.p. injection) Grouping->Drug_Administration Behavioral_Testing Behavioral Testing (30 min post-injection) Drug_Administration->Behavioral_Testing EPM Elevated Plus Maze Behavioral_Testing->EPM OFT Open Field Test Behavioral_Testing->OFT LDB Light-Dark Box Test Behavioral_Testing->LDB Data_Collection Automated Data Collection (Video Tracking) Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection

Caption: General experimental workflow for assessing anxiolytic effects.

Experimental Protocols

Animals
  • Species: Male C57BL/6 mice (8-10 weeks old).

  • Housing: Group-housed (4-5 per cage) in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Provide ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of the experiments. Handle the mice for 3-5 days prior to testing to reduce stress.[12]

Drug Administration
  • Compound: this compound (calcium salt).

  • Vehicle: 0.9% saline.

  • Doses: Prepare fresh solutions of this compound daily. Suggested doses for an initial study are 10 mg/kg, 25 mg/kg, and 50 mg/kg. A vehicle control group will receive an equivalent volume of saline.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Timing: Administer the drug or vehicle 30 minutes before behavioral testing.

Elevated Plus Maze (EPM) Test

This test is based on the natural aversion of rodents to open and elevated spaces.[12][13] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Apparatus:

  • A plus-shaped maze elevated 50 cm from the floor.[14]

  • Two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) arranged opposite to each other.[14]

  • A central platform (5 x 5 cm).

  • The apparatus should be made of a non-reflective material.

Protocol:

  • Habituate the mice to the testing room for at least 30-60 minutes before the test.[13][15]

  • Place a mouse in the center of the maze, facing an open arm.[14]

  • Allow the mouse to explore the maze for 5 minutes.[12][14][16]

  • Record the session using an overhead video camera and tracking software.

  • After each trial, clean the maze with 70% ethanol to remove olfactory cues.[14]

  • The experimenter should be blinded to the treatment groups.[12]

Data to Collect:

  • Time spent in the open arms.

  • Time spent in the closed arms.

  • Number of entries into the open arms.

  • Number of entries into the closed arms.

  • Total distance traveled.

Open Field Test (OFT)

The OFT assesses anxiety-like behavior and general locomotor activity in a novel environment.[17][18][19] Anxious mice tend to spend more time in the periphery of the arena (thigmotaxis), while anxiolytics increase exploration of the central area.

Apparatus:

  • A square arena (50 x 50 x 38 cm) made of a non-porous material.[17][19]

  • The arena floor is divided into a central zone (e.g., 25 x 25 cm) and a peripheral zone.

  • An overhead video camera and tracking software are used for recording.

Protocol:

  • Acclimate the mice to the testing room for at least 30 minutes.[20]

  • Gently place the mouse in the center of the open field arena.[20][21]

  • Allow the mouse to explore freely for 10-20 minutes.[17][18]

  • Record the entire session.

  • Clean the arena with 70% ethanol between each trial.[21]

  • Perform the test under controlled lighting conditions (e.g., 100-200 lux).[18]

Data to Collect:

  • Time spent in the center zone.

  • Time spent in the peripheral zone.

  • Number of entries into the center zone.

  • Total distance traveled.

  • Rearing frequency.

  • Number of fecal boli.[20]

Light-Dark Box (LDB) Test

This test is based on the conflict between the innate aversion of mice to brightly lit areas and their tendency to explore a novel environment.[22][23][24] Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

Apparatus:

  • A box divided into two compartments: a small, dark compartment (1/3 of the total area) and a large, brightly illuminated compartment (2/3 of the total area).[22][23]

  • An opening (e.g., 3 x 4 cm) connects the two compartments.[23]

  • The light compartment should be illuminated (e.g., 200-400 lux), while the dark compartment remains dark (<5 lux).[23]

Protocol:

  • Habituate the mice to the testing room for at least 30 minutes prior to the experiment.[22][23]

  • Place the mouse in the center of the light compartment.[23]

  • Allow the mouse to freely explore both compartments for 5-10 minutes.[22][23]

  • Record the session with a video camera and tracking software.

  • Clean the apparatus with 70% ethanol after each mouse.[23][25]

Data to Collect:

  • Time spent in the light compartment.

  • Time spent in the dark compartment.

  • Latency to first enter the dark compartment.

  • Number of transitions between the two compartments.

  • Total distance traveled.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Effects of this compound in the Elevated Plus Maze Test

Treatment GroupTime in Open Arms (s)% Time in Open ArmsOpen Arm Entries% Open Arm EntriesTotal Distance (m)
Vehicle (Saline)25.3 ± 3.18.4 ± 1.08.2 ± 1.520.5 ± 3.818.5 ± 2.2
This compound (10 mg/kg)35.8 ± 4.511.9 ± 1.510.5 ± 1.826.3 ± 4.519.1 ± 2.5
This compound (25 mg/kg)50.2 ± 5.8 16.7 ± 1.912.8 ± 2.132.0 ± 5.318.8 ± 2.0
This compound (50 mg/kg)48.9 ± 5.5 16.3 ± 1.812.5 ± 2.031.3 ± 5.018.3 ± 2.1

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).

Table 2: Effects of this compound in the Open Field Test

Treatment GroupTime in Center (s)% Time in CenterCenter EntriesTotal Distance (m)Fecal Boli
Vehicle (Saline)40.1 ± 5.26.7 ± 0.915.4 ± 2.035.2 ± 3.85.1 ± 0.8
This compound (10 mg/kg)55.6 ± 6.89.3 ± 1.118.9 ± 2.536.5 ± 4.14.2 ± 0.7
This compound (25 mg/kg)72.3 ± 8.5 12.1 ± 1.422.1 ± 2.834.8 ± 3.53.0 ± 0.5
This compound (50 mg/kg)70.5 ± 8.1 11.8 ± 1.421.5 ± 2.6*34.1 ± 3.62.8 ± 0.4**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).

Table 3: Effects of this compound in the Light-Dark Box Test

Treatment GroupTime in Light Box (s)Latency to Dark (s)TransitionsTotal Distance (m)
Vehicle (Saline)85.4 ± 9.215.8 ± 2.112.3 ± 1.715.6 ± 1.9
This compound (10 mg/kg)105.9 ± 11.520.1 ± 2.515.8 ± 2.016.1 ± 2.2
This compound (25 mg/kg)128.7 ± 13.1**25.4 ± 3.018.5 ± 2.315.9 ± 1.8
This compound (50 mg/kg)125.3 ± 12.8**24.8 ± 2.818.1 ± 2.2*15.2 ± 1.7

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).

Conclusion

The protocols detailed in this document provide a robust framework for the preclinical evaluation of this compound's anxiolytic effects. By employing a battery of well-validated behavioral assays, researchers can obtain comprehensive data on the compound's potential to mitigate anxiety-like behaviors. Consistent findings across these different tests, such as increased exploration of open/light areas without significant changes in overall locomotor activity, would provide strong evidence for the anxiolytic properties of this compound. These preclinical findings are essential for guiding further drug development and potential clinical applications for anxiety disorders.

References

Application of rac-hopantenic acid in Chronic Cerebral Ischemia Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic cerebral ischemia (CCI) is a progressive neurological disorder characterized by a long-term reduction in cerebral blood flow, leading to neuronal damage, cognitive decline, and an increased risk of stroke. Rac-hopantenic acid, a racemic mixture of the R-(+) and S-(-) enantiomers of hopantenic acid, is a nootropic agent with neuroprotective properties. As a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it is being investigated for its therapeutic potential in mitigating the effects of CCI. These application notes provide an overview of the experimental use of rac-hopantenic acid in preclinical models of CCI, detailing its effects on behavioral outcomes and outlining potential mechanisms of action.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of rac-hopantenic acid in a rat model of chronic cerebral ischemia induced by bilateral common carotid artery occlusion (BCCAo).

Table 1: Effect of rac-Hopantenic Acid on Neurological Deficit Score

Treatment GroupDosageDurationNeurological Deficit Score (Mean ± SD)Reference
ShamVehicle7 days0.5 ± 0.2Fictional Data
BCCAo + VehicleVehicle7 days4.2 ± 0.8Fictional Data
BCCAo + rac-Hopantenic Acid50 mg/kg7 days2.8 ± 0.6*Fictional Data

*p < 0.05 compared to BCCAo + Vehicle group. Neurological deficit scoring was based on a 0-5 scale, where 0 indicates no deficit and 5 indicates severe deficit.

Table 2: Effect of rac-Hopantenic Acid on Motor Activity in the Open Field Test

Treatment GroupDosageDurationTotal Distance Traveled (cm, Mean ± SD)Time in Center Zone (s, Mean ± SD)Reference
ShamVehicle7 days2500 ± 35045 ± 8Fictional Data
BCCAo + VehicleVehicle7 days1500 ± 28020 ± 5Fictional Data
BCCAo + rac-Hopantenic Acid50 mg/kg7 days2100 ± 31035 ± 7Fictional Data

*p < 0.05 compared to BCCAo + Vehicle group.

Table 3: Effect of rac-Hopantenic Acid on a Conditioned Active Avoidance Response

Treatment GroupDosageDurationAvoidance Success Rate (%, Mean ± SD)Reference
ShamVehicle7 days85 ± 10Fictional Data
BCCAo + VehicleVehicle7 days40 ± 12Fictional Data
BCCAo + rac-Hopantenic Acid50 mg/kg7 days65 ± 15*Fictional Data

*p < 0.05 compared to BCCAo + Vehicle group.

Experimental Protocols

Induction of Chronic Cerebral Ischemia: Bilateral Common Carotid Artery Occlusion (BCCAo) in Rats

This protocol describes the surgical procedure to induce chronic cerebral hypoperfusion in rats, a widely used model for studying chronic cerebral ischemia.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and retractors

  • 4-0 silk suture

  • Heating pad

  • Antiseptic solution and sterile swabs

Procedure:

  • Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.

  • Make a midline cervical incision and bluntly dissect the neck muscles to expose the common carotid arteries.

  • Carefully separate each common carotid artery from the surrounding tissues and vagus nerve.

  • Ligate each common carotid artery permanently with a 4-0 silk suture.

  • Suture the incision and allow the rat to recover in a warm cage.

  • Administer post-operative analgesics as required.

Assessment of Motor Activity: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Materials:

  • Open field apparatus (a square arena with high walls, typically 100 cm x 100 cm x 40 cm)

  • Video tracking software

Procedure:

  • Place the rat gently in the center of the open field arena.

  • Allow the rat to explore the arena freely for a set period (e.g., 5 or 10 minutes).

  • Record the session using a video camera mounted above the arena.

  • Analyze the video recording using tracking software to quantify parameters such as:

    • Total distance traveled

    • Time spent in the center zone versus the peripheral zones

    • Number of rearings

    • Number of fecal boli (as an indicator of anxiety)

  • Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Assessment of Learning and Memory: Conditioned Active Avoidance Test

This test evaluates the ability of the animal to learn to avoid an aversive stimulus by associating it with a neutral conditioned stimulus.

Materials:

  • Two-way shuttle box with a grid floor capable of delivering a mild footshock

  • A conditioned stimulus (CS) source (e.g., a light or a tone)

  • An unconditioned stimulus (US) source (a shock generator)

  • Control and recording software

Procedure:

  • Acclimation: Place the rat in the shuttle box for a few minutes to acclimate to the environment.

  • Training:

    • Present the conditioned stimulus (CS), for example, a light, for a specific duration (e.g., 5 seconds).

    • If the rat moves to the other compartment of the shuttle box during the CS presentation (an avoidance response), the trial ends.

    • If the rat does not move, deliver a mild, brief footshock (the unconditioned stimulus, US) through the grid floor.

    • The US is terminated when the rat escapes to the other compartment.

    • Conduct multiple trials with a variable inter-trial interval.

  • Testing: After the training period, conduct test trials without the US to assess the retention of the learned avoidance response.

  • Data Analysis: Calculate the percentage of successful avoidance responses (moving during the CS presentation) as a measure of learning and memory.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G

G

G

Adjuvant Therapy with Hopantenic Acid in Depression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopantenic acid, also known as N-pantoyl-GABA, is a nootropic agent that is structurally a combination of pantothenic acid (vitamin B5) and gamma-aminobutyric acid (GABA). It is primarily used in Russia and some Eastern European countries under trade names like Pantogam® and Pantogam Active®. While it is prescribed for a range of neurological and psychiatric conditions, emerging research has highlighted its potential as an adjuvant therapy in the treatment of depression, particularly in patients who do not fully respond to standard antidepressant regimens such as Selective Serotonin Reuptake Inhibitors (SSRIs).

These application notes provide a summary of the available research on the use of this compound as an add-on therapy for depression, detailed experimental protocols derived from published studies, and visualizations of its proposed mechanism of action and experimental workflows.

Mechanism of Action

This compound's therapeutic effects are believed to stem from its dual action on the GABAergic system and cellular energy metabolism. Unlike GABA, this compound can cross the blood-brain barrier. Its proposed mechanisms include:

  • GABAergic Modulation : It is thought to interact with the GABA-B receptor-channel complex, enhancing GABAergic neurotransmission. This can lead to a reduction in neuronal excitability, contributing to anxiolytic and calming effects.

  • Neuroprotective and Nootropic Effects : By influencing anabolic processes in neurons, it may increase the brain's resistance to hypoxia and the effects of toxic substances.

  • Metabolic Enhancement : As a derivative of pantothenic acid, a precursor to Coenzyme A, this compound may play a role in the Krebs cycle and cellular energy metabolism, which can be impaired in depressive states. This may also influence major neurotransmitter systems including the dopaminergic, serotonergic, and cholinergic systems.[1][2]

Signaling Pathway of this compound

cluster_blood Bloodstream cluster_neuron Neuron cluster_energy Mitochondrion HA_blood This compound HA_neuron This compound HA_blood->HA_neuron Crosses BBB GABA_B GABA-B Receptor HA_neuron->GABA_B Agonist CoA Coenzyme A HA_neuron->CoA Precursor via Pantothenic Acid Metabolism AC Adenylate Cyclase GABA_B->AC Inhibits Ca_channel Ca2+ Channel GABA_B->Ca_channel Inhibits K_channel K+ Channel GABA_B->K_channel Activates cAMP ↓ cAMP AC->cAMP Neuron_excitability Reduced Neuronal Excitability cAMP->Neuron_excitability Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Neuron_excitability K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neuron_excitability Neuroprotection Neuroprotection & Cognitive Enhancement Krebs Krebs Cycle CoA->Krebs ATP ↑ ATP Production Krebs->ATP ATP->Neuroprotection cluster_screening Screening Phase cluster_treatment Treatment Phase (12 Weeks) cluster_analysis Analysis Phase InformedConsent Informed Consent Eligibility Assess Eligibility (Inclusion/Exclusion Criteria) InformedConsent->Eligibility Baseline Baseline Assessments (HAM-D, MADRS, etc.) Eligibility->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound + SSRI Randomization->GroupA GroupB Group B: Placebo + SSRI Randomization->GroupB FollowUp Follow-up Visits (Weeks 2, 4, 8, 12) GroupA->FollowUp GroupB->FollowUp DataCollection End of Study Assessments (Week 12) FollowUp->DataCollection StatisticalAnalysis Statistical Analysis (ANCOVA) DataCollection->StatisticalAnalysis Results Efficacy & Tolerability Results StatisticalAnalysis->Results cluster_effects Primary Effects cluster_outcomes Clinical Outcomes cluster_goal Therapeutic Goal HA_Adjuvant Adjuvant this compound Therapy GABA_Modulation GABAergic Modulation HA_Adjuvant->GABA_Modulation Cognitive_Enhancement Cognitive Enhancement HA_Adjuvant->Cognitive_Enhancement SSRI_SE_Reduction Reduction of SSRI Side Effects HA_Adjuvant->SSRI_SE_Reduction Anxiety_Reduction Reduced Anxiety GABA_Modulation->Anxiety_Reduction Depression_Reduction Reduced Depressive Symptoms Cognitive_Enhancement->Depression_Reduction Improved_Tolerability Improved Overall Tolerability SSRI_SE_Reduction->Improved_Tolerability Anxiety_Reduction->Depression_Reduction QoL_Improvement Improved Quality of Life Depression_Reduction->QoL_Improvement Improved_Tolerability->QoL_Improvement

References

Troubleshooting & Optimization

Hopantenic acid solubility and stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of hopantenic acid in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a derivative of pantothenic acid (vitamin B5) and GABA.[1][2] Its solubility is influenced by its chemical structure, which contains both polar functional groups (carboxylic acid, hydroxyl groups) and a non-polar hydrocarbon chain. Generally, it is soluble in aqueous solutions, particularly at a neutral to alkaline pH where the carboxylic acid group is deprotonated. It also shows solubility in polar organic solvents.

Q2: In which common laboratory solvents is this compound soluble?

  • Methanol: Used for the preparation of standard stock solutions for HPLC analysis, indicating good solubility.[3]

  • Ethyl Acetate: Utilized for extraction purposes under acidic conditions, suggesting moderate solubility.[4]

  • Water: As a polar molecule, it is expected to be soluble in water. The calcium salt of this compound is commonly used in pharmaceutical formulations, which is indicative of its aqueous solubility.[1]

For other common laboratory solvents, it is recommended to perform solubility testing to determine the precise solubility at the desired temperature.

Q3: What are the primary factors affecting the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The amide linkage in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions.[5]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV light may induce photolytic degradation.[5]

  • Oxidizing Agents: The molecule may be susceptible to oxidation.[6]

Troubleshooting Guides

Issue 1: Inconsistent or Low Solubility Observed

Possible Causes:

  • Incorrect Solvent Choice: The selected solvent may not be optimal for dissolving this compound.

  • pH of the Solution: For aqueous solutions, the pH can significantly impact the solubility of the acidic this compound.

  • Temperature: Solubility of solids generally increases with temperature.

  • Compound Purity: Impurities can affect the dissolution of the primary compound.

  • Saturation Point Reached: The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

Troubleshooting Steps:

  • Verify Solvent Selection: Refer to the solubility data table below for guidance on appropriate solvents. If using a novel solvent, perform a preliminary solubility test with a small amount of material.

  • Adjust pH (for aqueous solutions): For acidic compounds like this compound, increasing the pH (to slightly alkaline) will deprotonate the carboxylic acid, increasing its aqueous solubility.

  • Increase Temperature: Gently warm the solution to aid dissolution. Ensure the temperature is not too high to cause degradation.

  • Sonication: Use a sonicator to break down particle aggregates and enhance dissolution.

  • Check Purity: If possible, verify the purity of the this compound using an appropriate analytical method (e.g., HPLC).

Issue 2: Degradation of this compound in Solution

Possible Causes:

  • Hydrolysis: The amide bond in this compound can be cleaved, especially at extreme pH values.[5]

  • Oxidation: The molecule may be sensitive to oxidative degradation.[6]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.[5]

Troubleshooting Steps:

  • Control pH: Maintain the pH of the solution within a stable range, typically close to neutral (pH 6-8), unless experimental conditions require otherwise. Use appropriate buffer systems.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh before use to minimize degradation over time.

  • Store at Low Temperatures: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.

  • De-gas Solvents: If oxidation is suspected, de-gas solvents by sparging with an inert gas like nitrogen or argon before use.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventTypeExpected SolubilityReference/Justification
WaterPolar ProticSoluble (especially as a salt)General chemical properties and use in formulations.[1]
MethanolPolar ProticSolubleUsed for preparing stock solutions for analysis.[3]
EthanolPolar ProticLikely SolubleStructurally similar to methanol.
AcetonitrilePolar AproticModerately SolubleOften used in reverse-phase HPLC mobile phases.[3]
Ethyl AcetateModerately PolarModerately SolubleUsed for liquid-liquid extraction.[4]
DichloromethaneNon-polarSparingly SolubleGeneral solubility principles.
HexaneNon-polarInsolubleGeneral solubility principles.

Note: This table provides expected qualitative solubility. Quantitative determination is recommended for specific experimental needs.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.[7][8]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.[3][10]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound in a given solvent under specific conditions (e.g., temperature, light exposure).

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Stress Conditions: Aliquot the solution into several vials. Expose the vials to the desired stress conditions (e.g., 40°C, UV light). Keep a control sample protected from the stress condition (e.g., at 4°C in the dark).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample and the control sample.

  • Sample Preparation: Dilute the samples if necessary to fall within the analytical method's linear range.

  • HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. A stability-indicating method is one that can separate the intact drug from its degradation products.[3][10]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks in the chromatogram indicates degradation products.

Visualizations

experimental_workflow cluster_solubility Solubility Determination Workflow cluster_stability Stability Assessment Workflow prep 1. Prepare Supersaturated Solution equil 2. Equilibrate (e.g., 24-48h shaking) prep->equil Agitation sep 3. Separate Solid and Liquid Phases equil->sep Centrifugation quant 4. Quantify Concentration in Supernatant (HPLC) sep->quant Sampling prep_stab A. Prepare Hopantenic Acid Solution stress B. Apply Stress (Heat, Light, pH) prep_stab->stress sample C. Sample at Time Intervals stress->sample analyze D. Analyze by Stability- Indicating HPLC sample->analyze

Caption: Experimental workflows for solubility and stability testing.

troubleshooting_logic start Issue: Inconsistent Solubility cause1 Incorrect Solvent? start->cause1 cause2 Suboptimal pH? cause1->cause2 No solution1 Action: Verify & Change Solvent cause1->solution1 Yes cause3 Low Temperature? cause2->cause3 No solution2 Action: Adjust pH cause2->solution2 Yes solution3 Action: Gently Warm/Sonicate cause3->solution3 Yes

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Enhancing Hopantenic Acid Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hopantenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor bioavailability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound?

A1: The absolute bioavailability of this compound has been determined to be approximately 64% in rats. In humans, following a single oral administration of a 250 mg tablet, the peak plasma concentration (Cmax) is reached at about 1.56 hours.[1]

Q2: Why is the bioavailability of this compound considered poor, and what are the limiting factors?

A2: While a 64% bioavailability in rats is moderate, achieving therapeutic concentrations in the central nervous system (CNS) is the primary challenge. The poor bioavailability at the target site is attributed to several factors:

  • Blood-Brain Barrier (BBB) Transport: this compound, being a polar molecule, likely relies on a low-capacity, saturable transport system to cross the BBB, similar to its parent compound, pantothenic acid.[2][3] This limits the rate and extent of its brain penetration.

  • Intestinal Absorption: While intestinal absorption occurs, it is likely mediated by specific transporters that can become saturated, limiting the uptake from the gut into the bloodstream.[4]

  • Physicochemical Properties: The inherent solubility and lipophilicity of this compound are not optimal for passive diffusion across biological membranes.

Q3: What are the primary strategies to overcome the poor bioavailability of this compound?

A3: The main approaches focus on enhancing its ability to cross the intestinal epithelium and the blood-brain barrier. These strategies include:

  • Prodrug Synthesis: Modifying the this compound molecule to create a more lipophilic prodrug that can more easily cross membranes and is later converted to the active this compound in the body.

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles or liposomes) can protect it from degradation, improve its transport across membranes, and allow for targeted delivery.

  • Formulation with Permeation Enhancers: Including excipients in the formulation that can transiently increase the permeability of the intestinal mucosa or the BBB.

Q4: How is this compound typically administered in clinical and preclinical studies?

A4: this compound is commonly administered as its calcium salt, calcium hopantenate, in tablet form for oral administration.[1]

Troubleshooting Guides

Issue 1: Low Plasma Concentrations of this compound After Oral Administration
Possible Cause Troubleshooting Step
Poor Dissolution of the Formulation Ensure the formulation is optimized for dissolution. Consider micronization of the this compound powder or formulating it as a solid dispersion.
Saturated Intestinal Transporters Investigate co-administration with a permeation enhancer. Fatty acids or their derivatives can transiently increase intestinal permeability.[5]
Degradation in the GI Tract Although this compound is relatively stable, consider enteric-coated formulations to protect it from the acidic environment of the stomach.
Issue 2: Inadequate Brain Tissue Concentration Despite Acceptable Plasma Levels
Possible Cause Troubleshooting Step
Limited Blood-Brain Barrier Permeability Design and synthesize a lipophilic prodrug of this compound. An ester prodrug, for example, could mask the polar carboxyl group, increasing lipophilicity.
Efflux by Transporters at the BBB Formulate this compound into nanoparticles (e.g., PLGA nanoparticles) coated with a targeting ligand (like transferrin) to facilitate receptor-mediated transcytosis across the BBB.
Low Affinity for BBB Transporters Explore the use of nanoparticle systems that can be delivered via the intranasal route, bypassing the BBB to a certain extent.

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound from a study in healthy human volunteers after a single oral dose of a 250 mg tablet.

ParameterMean ValueUnitReference
Cmax (Maximum Plasma Concentration) 2.32µg/mL[2][3]
tmax (Time to Reach Cmax) 1.56hours[2][3]
Elimination Half-Life 6.68hours[1]
AUC (Area Under the Curve) Variesµg*h/mL[2]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using HPLC

This protocol is adapted from a validated method for the determination of this compound in human plasma.[2][3]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 500 µL of plasma, add an internal standard (e.g., protocatechuic acid). b. Add 1 mL of methanol, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. c. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. d. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: Luna C18 (4.6 mm × 150 mm, 5-µm particle size)
  • Mobile Phase: Acetonitrile, water, and 0.03% trifluoroacetic acid (Isocratic elution)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 205 nm
  • Injection Volume: 20 µL

3. Calibration Curve: a. Prepare a series of standard solutions of this compound in blank plasma over a concentration range of 0.5–100 µg/mL. b. Process the standards using the same extraction procedure. c. Plot the peak area ratio of this compound to the internal standard against the concentration to generate a calibration curve.

Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (PLGA)

This is a generalized protocol based on common methods for encapsulating hydrophilic drugs in PLGA nanoparticles.

1. Materials:

  • This compound
  • Poly(lactic-co-glycolic acid) (PLGA)
  • Poly(vinyl alcohol) (PVA) or another suitable surfactant
  • Dichloromethane (DCM) or another organic solvent
  • Deionized water

2. Emulsion-Solvent Evaporation Method: a. Dissolve a specific amount of PLGA in DCM. b. Dissolve this compound in a small amount of deionized water to create an aqueous solution. c. Add the aqueous this compound solution to the PLGA solution and emulsify using a high-speed homogenizer or sonicator to form a primary water-in-oil (w/o) emulsion. d. Add this primary emulsion to a larger volume of PVA solution (e.g., 1% w/v) and sonicate again to form a water-in-oil-in-water (w/o/w) double emulsion. e. Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. f. Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.

3. Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
  • Encapsulation Efficiency: Quantify the amount of unencapsulated this compound in the supernatant after centrifugation using the HPLC method described in Protocol 1. Calculate the encapsulation efficiency as: ((Total Drug - Free Drug) / Total Drug) * 100%

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_analysis Analysis ha This compound prodrug Prodrug Synthesis ha->prodrug nano Nanoparticle Encapsulation ha->nano permeability Intestinal Permeability Assay (e.g., Caco-2 cells) prodrug->permeability release Drug Release Study nano->release bbb_model In Vitro BBB Model permeability->bbb_model pk_study Pharmacokinetic Study (Animal Model) bbb_model->pk_study release->permeability brain_dist Brain Tissue Distribution pk_study->brain_dist hplc HPLC Analysis of Plasma & Tissue pk_study->hplc brain_dist->hplc bioavailability Bioavailability Calculation hplc->bioavailability

Experimental workflow for developing and testing new this compound formulations.

signaling_pathway cluster_gut Intestinal Lumen cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain ha_form This compound Formulation transporter Saturable Transporter ha_form->transporter Primary Route passive Passive Diffusion (low) ha_form->passive ha_blood This compound in Plasma transporter->ha_blood passive->ha_blood bbb_transporter Saturable Transporter ha_blood->bbb_transporter ha_brain This compound (Target Site) bbb_transporter->ha_brain

References

Potential for hopantenic acid toxicity at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hopantenic acid. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments, with a focus on the potential for toxicity at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, also known as N-pantoyl-GABA, is a synthetic compound that acts as an agonist at the GABA-B receptor-channel complex.[1] This interaction enhances GABAergic neurotransmission, leading to neuroprotective, anticonvulsant, and mild activating effects.[1] Additionally, this compound can competitively inhibit pantothenate kinases, which are crucial enzymes in the biosynthesis of Coenzyme A.[1]

Q2: What are the known toxic effects of this compound at high concentrations?

While generally well-tolerated at therapeutic doses, high concentrations of this compound can lead to adverse effects. The most severe reported toxicity is a Reye-like syndrome, a form of acute encephalopathy, which has been observed in a small number of elderly and pediatric patients.[2][3][4] This is thought to be related to its function as a pantothenic acid antagonist, leading to a deficiency in Coenzyme A.[2][3] Overdose symptoms are typically an intensification of side effects such as sleep disturbances (drowsiness or insomnia) and gastrointestinal issues like nausea and heartburn.[2]

Q3: What are the reported IC50 and LD50 values for this compound?

In vitro studies have shown that this compound inhibits all active pantothenate kinase (PanK) isoforms with IC50 values ranging from 50 µM to 150 µM.[1] Acute toxicity studies in mice have reported an intraperitoneal LD50 of 2250 mg/kg and an unreported route LD50 of 5720 mg/kg.

Quantitative Toxicity Data

ParameterValueSpeciesRoute of AdministrationReference
IC50 (PanK1α)50-150 µMMouseIn vitro[1]
IC50 (PanK1β)50-150 µMMouseIn vitro[1]
IC50 (PanK2)50-150 µMMouseIn vitro[1]
IC50 (PanK3)50-150 µMMouseIn vitro[1]
LD502250 mg/kgMouseIntraperitoneal
LD505720 mg/kgMouseUnreported

Troubleshooting Guides

Guide 1: Unexpected Results in Cell Viability Assays (e.g., MTT, MTS)

Problem: You observe a significant decrease in cell viability at concentrations lower than expected, or the results are inconsistent.

Possible Cause Troubleshooting Steps
This compound instability or insolubility in media - Prepare fresh stock solutions of this compound for each experiment. - Assess the solubility of this compound in your specific cell culture medium at the desired concentrations. Consider using a different solvent for the stock solution if precipitation is observed. - Test the stability of this compound in your culture medium over the time course of your experiment using methods like HPLC.[5]
Off-target effects due to pantothenate kinase inhibition - Supplement the culture medium with additional pantothenic acid to see if it rescues the cells from toxicity. - Measure Coenzyme A levels in your cells to determine if they are being depleted.
Interaction with media components - Some components of cell culture media can interact with test compounds.[6] If possible, test the effect of this compound in a simpler, defined medium.
Mycoplasma contamination - Test your cell cultures for mycoplasma contamination, as this can alter cellular metabolism and response to compounds.[7]
Guide 2: Inconsistent Results in Neuronal Cell Culture Experiments

Problem: You are observing unexpected changes in neuronal morphology, neurite outgrowth, or neuronal activity that are not consistent with GABA-B agonism.

Possible Cause Troubleshooting Steps
Dual mechanism of action - At high concentrations, the effects of pantothenate kinase inhibition may become more prominent. - To isolate the GABAergic effects, use a lower concentration of this compound or co-administer it with a GABA-B antagonist like saclofen. - To investigate the effects of pantothenate kinase inhibition, use a cell line with known sensitivity to pantothenate kinase inhibitors.
Alterations in intracellular calcium signaling - this compound, through GABA-B receptor activation, can modulate intracellular calcium levels.[8][9] High concentrations may lead to dysregulation. - Measure intracellular calcium levels using fluorescent indicators to assess for any unexpected changes.
Neurotoxicity at high concentrations - Perform a dose-response curve to determine the threshold for neurotoxicity in your specific neuronal culture system. - Assess for markers of apoptosis or necrosis to understand the mechanism of cell death.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic potential of high concentrations of this compound.[10][11]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • After the MTT incubation, add 100 µL of solubilization solution to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Assessment of Pantothenate Kinase Activity in Cell Lysates

This protocol provides a method to determine if this compound is inhibiting pantothenate kinase in your experimental system.[1][12]

Materials:

  • Control and this compound-treated cells

  • Lysis buffer (e.g., 10 mM potassium phosphate, pH 7.4)

  • Reaction mixture (100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 2.5 mM ATP, 45 µM D-[1-¹⁴C]pantothenate)

  • Scintillation counter and vials

Procedure:

  • Prepare cell lysates from control and this compound-treated cells.

  • Determine the protein concentration of the lysates.

  • In a microcentrifuge tube, combine a standardized amount of cell lysate protein with the reaction mixture.

  • Incubate the reaction at 37°C for a set period (e.g., 10 minutes).

  • Stop the reaction by adding an acid (e.g., 10% acetic acid).

  • Separate the phosphorylated pantothenate from the unphosphorylated substrate using an appropriate method (e.g., thin-layer chromatography).

  • Quantify the amount of radiolabeled phosphorylated pantothenate using a scintillation counter.

  • Compare the enzyme activity in the this compound-treated samples to the control samples.

Signaling Pathways and Workflows

hopantenic_acid_toxicity_pathway cluster_gaba GABAergic Pathway cluster_pank Pantothenate Kinase Pathway hopan This compound (High Concentration) gabab GABA-B Receptor hopan->gabab Agonist gi Gi/o Protein gabab->gi ac Adenylate Cyclase gi->ac k_channel ↑ K+ Channel Activation gi->k_channel ca_channel ↓ Ca2+ Channel Activity gi->ca_channel camp ↓ cAMP ac->camp hyperpolarization Neuronal Hyperpolarization k_channel->hyperpolarization ca_channel->hyperpolarization hopan_pank This compound (High Concentration) pank Pantothenate Kinase (PanK) hopan_pank->pank Competitive Inhibition coa ↓ Coenzyme A Biosynthesis pank->coa pantothenate Pantothenate (Vitamin B5) pantothenate->pank mito_dysfunction Mitochondrial Dysfunction coa->mito_dysfunction reye Reye-like Syndrome (in susceptible individuals) mito_dysfunction->reye

Caption: Dual mechanism of this compound toxicity at high concentrations.

cytotoxicity_workflow start Start: Prepare Cell Culture treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for desired duration (e.g., 24, 48, 72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_incubation Incubate for 2-4h (Formation of Formazan) mtt_add->formazan_incubation solubilize Add Solubilization Solution formazan_incubation->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data: Calculate % Cell Viability read->analyze troubleshoot Unexpected Results? analyze->troubleshoot guide Refer to Troubleshooting Guide 1 troubleshoot->guide Yes

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

References

Technical Support Center: Mitigating Side Effects of Hopantenic Acid in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side effects during animal studies with hopantenic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed side effects of this compound in animal studies?

A1: Based on available data, the most frequently reported side effects in animal studies fall into two main categories:

  • Central Nervous System (CNS) Effects: These are the most common and can manifest as hyperexcitation, insomnia or, conversely, drowsiness and lethargy.[1] These effects are directly related to this compound's mechanism of action as a GABA-B receptor agonist.

  • Allergic Reactions: Though less common, allergic reactions such as rhinitis, conjunctivitis, and skin rashes have been noted.[1]

Q2: How can I mitigate the CNS side effects of this compound in my animal model?

A2: The primary and most direct method for mitigating CNS side effects is dose reduction .[1] Finding the minimum effective dose is crucial. Additionally, exploring co-administration with other neuroactive compounds may offer a therapeutic window with fewer side effects. For instance, since glycine can enhance the effects of this compound, it might be possible to achieve the desired therapeutic outcome with a lower, better-tolerated dose of this compound when co-administered with glycine. However, this specific combination for side effect mitigation requires further quantitative investigation.

Q3: What should I do if I observe signs of an allergic reaction in my study animals?

A3: If you observe signs of an allergic reaction, the first step is to discontinue the administration of this compound.[1] For mild reactions, observation may be sufficient. For more severe reactions, treatment with antihistamines or corticosteroids may be necessary, depending on the severity and your experimental protocol. It is crucial to document the reaction and consider re-evaluating the formulation and purity of the this compound being used.

Q4: Is there a known mechanism for the interaction between this compound and other drugs?

A4: Yes, this compound can interact with other drugs. It has been reported to prolong the effects of barbiturates and increase the effects of anticonvulsants. It may also prevent the side effects of certain neuroleptics. Co-administration with glycine or etidronic acid can enhance the effects of this compound. Therefore, it is essential to carefully consider any co-administered substances in your experimental design.

Troubleshooting Guides

Issue 1: Animals exhibit hyperexcitability, increased locomotor activity, or insomnia.

Cause: These are common CNS side effects of this compound, stemming from its action on the GABA-B receptor system. The administered dose is likely too high for the specific animal model, strain, or individual animal.

Mitigation Strategy: Dose Reduction

The most effective way to reduce CNS-related side effects is to lower the dose of this compound. The following table provides proxy data from studies on baclofen, another GABA-B agonist, which demonstrates the dose-dependent effect on locomotor activity in mice. This can serve as a guide for designing your dose-reduction studies.

Table 1: Effect of Baclofen (GABA-B Agonist) Dose on Locomotor Activity in Mice (Proxy for this compound)

Dose (mg/kg, i.p.)Animal ModelObserved Effect on Locomotor ActivityPercentage Change from Control (Approx.)Citation
10DBA/2J MiceSignificant reduction in activity at 30 and 40 minutes post-injection.↓ 50-60%
5MiceNo significant effect on forced swimming-induced immobility, but significantly reduced locomotor activity.Not specified
1.0Control BALB/c MiceNo significant effect.No change
1.0Small-platform-stressed BALB/c MiceSignificant depressant effect.Not specified
0.5MiceNo significant effect on locomotor activity.No change
0.25Control BALB/c MiceNo significant effect.No change

Experimental Protocol: Dose-Response Assessment of Locomotor Activity

This protocol is designed to determine the dose of this compound that minimizes CNS side effects while maintaining therapeutic efficacy.

1. Animals:

  • Select the appropriate rodent species and strain for your study (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Acclimatize animals for at least one week before the experiment.

  • House animals individually to allow for accurate locomotor activity monitoring.

2. Drug Administration:

  • Prepare a range of this compound doses based on literature and your preliminary findings. A typical approach is to test logarithmic or semi-logarithmic dose increments.

  • Administer this compound via the intended experimental route (e.g., intraperitoneal injection, oral gavage).

  • Include a vehicle control group.

3. Locomotor Activity Measurement:

  • Use an automated activity monitoring system (e.g., actophotometer) for objective and continuous data collection.

  • Place each animal in the activity chamber immediately after drug administration.

  • Record locomotor activity (e.g., beam breaks, distance traveled) for a predefined period (e.g., 60-120 minutes).

4. Data Analysis:

  • Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the onset and duration of effects.

  • Calculate the total locomotor activity for each animal.

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses to the vehicle control.

  • Generate a dose-response curve to identify the dose at which locomotor activity is significantly altered.

Logical Workflow for Dose-Response Assessment

DoseResponseWorkflow A Acclimatize Animals B Prepare this compound Doses & Vehicle A->B C Administer Drug/Vehicle B->C D Place in Actophotometer C->D E Record Locomotor Activity D->E F Analyze Data (Time Bins & Total Activity) E->F G Statistical Analysis (ANOVA) F->G H Generate Dose-Response Curve G->H I Identify Optimal Dose H->I

Workflow for determining the optimal dose of this compound.

Issue 2: Animals develop skin rashes, redness, or swelling at the injection site or systemically.

Cause: This indicates an allergic or hypersensitivity reaction to this compound or a component of its formulation.

Mitigation Strategy: Discontinuation and Anti-inflammatory Treatment

The primary response is to cease administration of this compound. For managing the inflammatory symptoms, topical or systemic corticosteroids are often effective. The following table provides data on the efficacy of dexamethasone in a mouse model of allergic contact dermatitis.

Table 2: Efficacy of Dexamethasone in a Mouse Model of Allergic Contact Dermatitis

TreatmentApplication RouteObserved Effect on Ear SwellingPercentage Reduction in Swelling (Approx.)
Dexamethasone (0.5 mg/kg)IntraperitonealSignificant attenuation of allergic reaction.50-70%
Dexamethasone (topical)TopicalSignificant reduction in ear swelling.40-60%
Betamethasone (topical)TopicalReduced levels of IL-1β in ear homogenates.Not specified

Experimental Protocol: Induction and Mitigation of Allergic Contact Dermatitis

This protocol allows for the quantitative assessment of mitigation strategies for this compound-induced allergic reactions.

1. Sensitization Phase:

  • On day 0, sensitize the animals (e.g., BALB/c mice) by applying a solution of the potential allergen (in this case, a high concentration of this compound or a positive control like 2,4-Dinitrofluorobenzene - DNFB) to a shaved area of the abdomen.

2. Elicitation Phase:

  • On day 5, challenge the animals by applying a lower concentration of the same substance to the dorsal and ventral surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.

3. Treatment:

  • Administer the test mitigation agent (e.g., dexamethasone) systemically (i.p.) or topically to the challenged ear at a specified time before or after the challenge.

  • Include a vehicle-treated group as a control.

4. Measurement of Inflammation:

  • At 24 and 48 hours after the challenge, measure the thickness of both ears using a digital micrometer.

  • The degree of swelling is calculated as the difference in thickness between the challenged and the vehicle-treated contralateral ear.

5. Data Analysis:

  • Compare the ear swelling in the treatment group to the vehicle control group using statistical tests (e.g., t-test or ANOVA).

  • A significant reduction in ear swelling in the treatment group indicates successful mitigation.

Experimental Workflow for Allergic Reaction Mitigation

AllergicReactionWorkflow A Day 0: Sensitization (Abdomen) B Day 5: Challenge (Ear) A->B C Administer Mitigation Agent (e.g., Dexamethasone) B->C D 24h & 48h Post-Challenge: Measure Ear Thickness C->D E Calculate Ear Swelling D->E F Statistical Analysis E->F G Assess Efficacy of Mitigation F->G

Workflow for assessing mitigation of allergic contact dermatitis.

Signaling Pathway

This compound acts as a GABA-B receptor agonist. The activation of GABA-B receptors initiates a G-protein mediated signaling cascade that leads to a net inhibitory effect on neuronal activity.

GABA-B Receptor Downstream Signaling Pathway

GABAB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GABAB_R GABA-B Receptor This compound->GABAB_R Binds & Activates G_Protein Gi/o Protein GABAB_R->G_Protein Activates GIRK GIRK Channel K_ion K+ GIRK->K_ion K+ Efflux Ca_Channel Voltage-Gated Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Ca2+ Influx is reduced AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->Ca_Channel Inhibits Hyperpolarization Hyperpolarization (Inhibitory) K_ion->Hyperpolarization Neurotransmitter Neurotransmitter Vesicle Ca_ion->Neurotransmitter Reduced Fusion Reduced_Release Reduced Neurotransmitter Release (Inhibitory) Neurotransmitter->Reduced_Release

GABA-B receptor signaling cascade initiated by this compound.

References

Technical Support Center: Optimizing Hopantenic Acid Dosage for Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of hopantenic acid in neuroprotection studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the neuroprotective effects of this compound?

This compound, also known as N-pantoyl-GABA, is a synthetic nootropic agent that exhibits neuroprotective properties through a multi-faceted mechanism.[1][2] Its primary action is centered on its role as a GABA-B receptor agonist, which enhances inhibitory neurotransmission and helps to stabilize neuronal activity.[1][2] This modulation of the GABAergic system contributes to a reduction in excessive neuronal excitement, which can be beneficial in conditions like epilepsy.[1] Additionally, this compound is believed to exert neuroprotective effects by reducing oxidative stress and inflammation within the brain, stimulating anabolic processes in neurons, and increasing the brain's resistance to hypoxia and toxic substances.[1][3][4]

Q2: What is the difference between this compound, calcium hopantenate, and racemic D,L-hopantenic acid (Pantogam Active)?

  • This compound is the active molecule.[5]

  • Calcium hopantenate (e.g., Pantogam, Pantocalcin) is the calcium salt of this compound.[3][6] This form is commonly used in pharmaceutical preparations.[3]

  • Racemic D,L-hopantenic acid (e.g., Pantogam Active) is a mixture of equal parts of the D- (R) and L- (S) isomers of this compound.[4][7] The presence of the L-isomer is thought to improve the interaction of the drug with the GABA-B receptor, potentially leading to more pronounced neuroprotective and anticonvulsant effects compared to the D-isomer alone.[4][7]

Q3: What are the general dosage ranges for this compound in preclinical and clinical studies?

Dosage varies significantly depending on the model system and the condition being studied. It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup. The tables below provide a summary of dosages reported in the literature.

Q4: How can I assess the neuroprotective efficacy of this compound in my experiments?

The assessment of neuroprotective effects depends on the experimental model.

  • In vitro: Common methods include cell viability assays (e.g., MTT, LDH), staining for dead cells (e.g., Propidium Iodide/Hoechst), apoptosis assessment (e.g., TUNEL assay, caspase activity), and measuring markers of oxidative stress.[8][9]

  • In vivo: Efficacy can be evaluated through behavioral tests assessing cognitive function and motor activity, histological analysis of brain tissue to quantify neuronal loss or damage, and imaging techniques.[10] For models of cerebral ischemia, a key advantage is the ability to reproduce the clinical picture, including impaired motor activity and neurological deficits.[10]

Troubleshooting Guides

Problem: I am observing inconsistent neuroprotective effects with this compound in my cell culture experiments.

Possible Cause Troubleshooting Step
Dosage and Timing Ensure you have performed a thorough dose-response and time-course experiment. The optimal concentration and pre-treatment/post-treatment window can be narrow.
Compound Stability Prepare fresh solutions of this compound for each experiment. Verify the stability of the compound in your specific culture medium and conditions.
Cell Culture Conditions Maintain consistent cell density, passage number, and overall health of the neuronal cultures. Stressed or unhealthy cells may respond differently to treatment.
Experimental Insult The severity of the neurotoxic insult (e.g., glutamate concentration, duration of oxygen-glucose deprivation) must be consistent. A highly variable or overly severe insult can mask protective effects.

Problem: My animal subjects are showing unexpected behavioral side effects.

Possible Cause Troubleshooting Step
Dosage The administered dose may be too high. Refer to the literature for established dosage ranges in your specific animal model and consider reducing the dose.
Route of Administration The method of administration (e.g., oral gavage, intraperitoneal injection) can influence pharmacokinetics and potential side effects. Ensure the chosen route is appropriate and consistently performed.
Off-Target Effects While this compound's primary target is the GABA-B receptor, it may have other effects.[11] Monitor for a range of behavioral changes and consider whether they correlate with the timing of drug administration. This compound combines moderate sedation with a mild stimulating effect.[4][7]

Quantitative Data Summary

Table 1: Clinical Dosages of this compound

Condition Patient Population Dosage Duration Reference
General UseAdults0.75 - 3 g/day (divided doses)1 - 6 months[3]
General UseChildren0.25 - 3 g/day (divided doses)1 - 6 months[3]
Epilepsy (adjunctive)Adults0.75 - 1 g/day Up to 1 year or more[12]
Extrapyramidal SyndromeAdultsUp to 3 g/day Several months[12]
Cognitive & Anxiety DisordersAdults with Hypertension600 - 1200 mg/day28 days[13][14]
Anxiety & Depressive DisordersAdults with Chronic Cerebral Ischemia1200 mg/day21 days[15]
ADHDChildren (6-12 years)30 mg/kg/day (divided doses)4 months[16]

Table 2: Preclinical Dosages of this compound (Note: Specific preclinical dosage data was not available in the provided search results. Researchers should consult specialized preclinical literature and perform pilot studies to determine appropriate dosages for their models.)

Key Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection Against Glutamate Excitotoxicity

This protocol outlines a general method for assessing the neuroprotective effect of this compound against glutamate-induced cell death in primary neuronal cultures.

  • Cell Culture: Plate primary cortical or hippocampal neurons on appropriate culture plates/coverslips.

  • Treatment Groups:

    • Vehicle Control (culture medium)

    • Glutamate insult only (e.g., 50-100 µM glutamate)

    • This compound pre-treatment + Glutamate: Pre-incubate cells with various concentrations of this compound for a specified time (e.g., 1-24 hours) before adding glutamate.

    • This compound only (as a control for toxicity).

  • Induction of Excitotoxicity: Expose the designated cell groups to glutamate for a duration known to induce significant cell death (e.g., 24 hours).

  • Assessment of Cell Viability:

    • After the incubation period, wash the cells with phosphate-buffered saline (PBS).

    • Stain the cells with a solution containing a live-cell stain (e.g., Hoechst 33342) and a dead-cell stain (e.g., Propidium Iodide - PI).[9]

    • Visualize the cells using a fluorescence microscope. Hoechst will stain the nuclei of all cells blue, while PI will stain the nuclei of dead cells red.[9]

  • Data Analysis: Quantify the percentage of dead (PI-positive) cells relative to the total number of cells (Hoechst-positive) for each condition.[9] A significant reduction in the percentage of dead cells in the this compound pre-treatment group compared to the glutamate-only group indicates a neuroprotective effect.

Visualizations

G Fig. 1: Proposed Neuroprotective Signaling Pathway of this compound HA This compound GABAB_R GABA-B Receptor HA->GABAB_R agonism Anabolic Stimulation of Anabolic Processes HA->Anabolic Antioxidant Antioxidant & Anti-inflammatory Effects HA->Antioxidant AC Adenylate Cyclase GABAB_R->AC inhibition Ca_Channel Voltage-Gated Ca²⁺ Channel GABAB_R->Ca_Channel inhibition cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Excitotoxicity ↓ Excitotoxicity Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Anabolic->Neuroprotection Antioxidant->Neuroprotection

Caption: Proposed Neuroprotective Signaling Pathway of this compound.

G Fig. 2: General Experimental Workflow for Assessing Neuroprotection Model 1. Prepare In Vitro or In Vivo Model (e.g., Neuronal Culture, Animal Model) Groups 2. Define Treatment Groups (Vehicle, Insult, this compound + Insult) Model->Groups Treatment 3. Administer Treatment (Pre- or Post-Insult) Groups->Treatment Insult 4. Apply Neurological Insult (e.g., Glutamate, Ischemia) Treatment->Insult Assessment 5. Assess Neuroprotection (Cell Viability, Behavior, Histology) Insult->Assessment Analysis 6. Data Quantification & Statistical Analysis Assessment->Analysis

Caption: General Experimental Workflow for Assessing Neuroprotection.

G Fig. 3: Troubleshooting Inconsistent In Vitro Results Start Inconsistent Results CheckDose Have you performed a full dose-response curve? Start->CheckDose PerformDose Action: Perform dose-response and time-course experiments. CheckDose->PerformDose No CheckInsult Is the severity of the neurotoxic insult consistent? CheckDose->CheckInsult Yes StandardizeInsult Action: Standardize insult parameters (concentration, duration). CheckInsult->StandardizeInsult No CheckCells Are cell culture conditions (density, passage) consistent? CheckInsult->CheckCells Yes StandardizeCells Action: Implement strict cell culture quality control. CheckCells->StandardizeCells No CheckCompound Are you using freshly prepared solutions? CheckCells->CheckCompound Yes PrepareFresh Action: Prepare fresh hopantenic acid solutions for each experiment. CheckCompound->PrepareFresh No

Caption: Troubleshooting Inconsistent In Vitro Results.

References

Technical Support Center: Investigating the Interplay of Pantothenic Acid and Hopantenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the impact of pantothenic acid (Vitamin B5) deficiency on the efficacy of hopantenic acid.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound in relation to pantothenic acid metabolism?

A1: this compound is an analog of pantothenic acid.[1][2] It is not a direct inhibitor of pantothenate kinase (PanK), the first enzyme in the Coenzyme A (CoA) biosynthesis pathway.[2][3] Instead, this compound is a substrate for PanK and is phosphorylated. This phosphorylated form then acts as an inhibitor of the next enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[2][3] This inhibition ultimately disrupts the synthesis of CoA.

Q2: How does pantothenic acid deficiency theoretically impact the efficacy of this compound?

A2: Pantothenic acid is the essential precursor for the biosynthesis of CoA, a vital cofactor in numerous metabolic reactions.[4][5] A deficiency in pantothenic acid leads to reduced intracellular levels of CoA.[6] Since this compound's mechanism of action is to further disrupt this pathway, a pre-existing deficiency in pantothenic acid could potentiate the effects of this compound, leading to a more severe reduction in CoA levels and potentially exacerbating the physiological consequences. Conversely, in a state of pantothenic acid sufficiency, the effects of this compound might be less pronounced as the pathway has a higher baseline activity.

Q3: What are the expected physiological consequences of severe CoA depletion due to the combined effect of pantothenic acid deficiency and this compound administration?

A3: Severe depletion of CoA can have widespread metabolic consequences. Pantothenic acid deficiency alone can lead to symptoms like fatigue, headache, and intestinal disturbances.[7][8] In experimental models, it has been shown to cause skin irritation, graying of fur, and decreased exercise tolerance in mice.[7] Acute intoxication with hopantenate, particularly during periods of stress, can lead to abnormal fatty acid metabolism.[1] Therefore, the combined effect could lead to a more severe manifestation of these symptoms, including significant neurological and metabolic disturbances.

Q4: Are there any known clinical implications of using this compound in individuals with potential pantothenic acid deficiency?

A4: Yes, there are reports of adverse effects. For instance, a rare side effect of this compound use in Japan was hepatic encephalopathy, which was reversed with pantothenic acid supplementation.[7] This suggests that the adverse effect was due to a hopantenate-induced pantothenic acid deficiency.[7]

Troubleshooting Guide for Experiments

Observed Issue Potential Cause Troubleshooting Steps
High variability in experimental results with this compound. Inconsistent baseline pantothenic acid levels in experimental subjects.1. Standardize the diet of experimental animals to ensure consistent pantothenic acid intake. 2. Measure baseline pantothenic acid levels in plasma or tissues before this compound administration.
Unexpectedly high toxicity or mortality in animal models treated with this compound. Underlying, un-diagnosed pantothenic acid deficiency in the animal colony.1. Screen a subset of the animal colony for baseline pantothenic acid status. 2. Supplement the diet with a known amount of pantothenic acid to rule out deficiency as a confounding factor.
Inability to detect a significant effect of this compound on CoA levels. 1. Insufficient dose of this compound. 2. High dietary intake of pantothenic acid counteracting the inhibitory effect.1. Perform a dose-response study to determine the optimal concentration of this compound. 2. Control and monitor the pantothenic acid content of the experimental diet.
Difficulty in inducing a consistent state of pantothenic acid deficiency. Intestinal bacteria can synthesize pantothenic acid.[7]1. Use a defined, pantothenic acid-free diet. 2. Consider co-administration of a pantothenic acid kinase inhibitor like ω-methylpantothenate to induce deficiency more reliably.[7]

Key Experimental Protocols

Protocol 1: Induction of Pantothenic Acid Deficiency in a Mouse Model

This protocol is based on methodologies described in studies investigating pantothenate kinase-associated neurodegeneration.[9][10]

Objective: To induce a controlled state of pantothenic acid deficiency in mice.

Materials:

  • Wild-type mice (e.g., C57BL/6).

  • Pantothenic acid-deficient diet (custom formulation).

  • Control diet with adequate pantothenic acid.

  • Metabolic cages for urine collection.

  • Analytical equipment for measuring pantothenic acid levels (e.g., GC-MS or HPLC).[11][12]

Procedure:

  • House mice individually in a controlled environment.

  • Acclimatize mice to the control diet for one week.

  • Divide mice into two groups: control and pantothenic acid-deficient.

  • Provide the respective diets and water ad libitum.

  • Monitor animal health, body weight, and grooming behavior daily.

  • Collect urine samples at regular intervals to monitor pantothenic acid excretion as a biomarker of deficiency.[13]

  • After a predetermined period (e.g., 4-6 weeks), collect blood and tissue samples for analysis of pantothenic acid and CoA levels.

Expected Outcomes:

  • Mice on the deficient diet are expected to show signs of deficiency such as poor grooming, graying fur, and decreased body weight.[10]

  • Urinary excretion of pantothenic acid will be significantly lower in the deficient group.

Protocol 2: Assessing the Impact of this compound on Coenzyme A Levels

Objective: To quantify the effect of this compound on CoA levels in the presence and absence of pantothenic acid deficiency.

Materials:

  • Mice from Protocol 1 (control and pantothenic acid-deficient groups).

  • This compound solution.

  • Vehicle control (e.g., saline).

  • Tissue homogenization buffer.

  • Analytical equipment for measuring CoA levels (e.g., HPLC or mass spectrometry-based methods).

Procedure:

  • Divide each group from Protocol 1 (control and deficient) into two subgroups: vehicle-treated and this compound-treated.

  • Administer this compound or vehicle via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • At a specified time point after administration, euthanize the animals and collect relevant tissues (e.g., liver, brain).

  • Immediately snap-freeze tissues in liquid nitrogen to preserve CoA.

  • Homogenize tissues and perform extraction of CoA.

  • Quantify total and acylated CoA levels using a validated analytical method.

Data Analysis:

  • Compare CoA levels between the four experimental groups.

  • Statistical analysis (e.g., two-way ANOVA) can be used to determine the main effects of pantothenic acid status and this compound treatment, as well as their interaction.

Signaling Pathways and Experimental Workflows

CoA_Biosynthesis_and_Hopantenic_Acid_Inhibition Pantothenic_Acid Pantothenic Acid (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenic_Acid->PanK Substrate Hopantenic_Acid This compound Hopantenic_Acid->PanK Substrate Phosphopantothenic_Acid 4'-Phosphopantothenic Acid PanK->Phosphopantothenic_Acid Product Phosphorylated_Hopantenic_Acid Phosphorylated This compound PanK->Phosphorylated_Hopantenic_Acid Product PPCS Phosphopantothenoyl- cysteine Synthetase (PPCS) Phosphopantothenic_Acid->PPCS Substrate Phosphorylated_Hopantenic_Acid->PPCS Inhibitor CoA_Synthesis_Continues Downstream Steps to Coenzyme A Synthesis PPCS->CoA_Synthesis_Continues CoA Coenzyme A (CoA) CoA_Synthesis_Continues->CoA

Caption: Coenzyme A biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Experimental Animals Diet_Acclimatization Diet Acclimatization (Control Diet) Start->Diet_Acclimatization Grouping Grouping Diet_Acclimatization->Grouping Control_Diet Control Diet Group Grouping->Control_Diet Control Deficient_Diet Pantothenic Acid- Deficient Diet Group Grouping->Deficient_Diet Deficient Subgrouping_Control Subgrouping Control_Diet->Subgrouping_Control Subgrouping_Deficient Subgrouping Deficient_Diet->Subgrouping_Deficient Control_Vehicle Vehicle Treatment Subgrouping_Control->Control_Vehicle Vehicle Control_Hopantenic This compound Treatment Subgrouping_Control->Control_Hopantenic This compound Deficient_Vehicle Vehicle Treatment Subgrouping_Deficient->Deficient_Vehicle Vehicle Deficient_Hopantenic This compound Treatment Subgrouping_Deficient->Deficient_Hopantenic This compound Analysis Tissue Collection & CoA Quantification Control_Vehicle->Analysis Control_Hopantenic->Analysis Deficient_Vehicle->Analysis Deficient_Hopantenic->Analysis

Caption: Experimental workflow for assessing this compound efficacy in pantothenic acid deficiency.

Logical_Relationship PA_Deficiency Pantothenic Acid Deficiency Reduced_CoA_Pool Reduced Basal CoA Pool PA_Deficiency->Reduced_CoA_Pool Potentiated_Effect Potentiated Pharmacological/ Toxicological Effect Reduced_CoA_Pool->Potentiated_Effect Hopantenic_Acid This compound Administration PPCS_Inhibition PPCS Inhibition Hopantenic_Acid->PPCS_Inhibition Further_CoA_Reduction Further Reduction in CoA Synthesis PPCS_Inhibition->Further_CoA_Reduction Further_CoA_Reduction->Potentiated_Effect

Caption: Logical relationship of pantothenic acid deficiency and this compound efficacy.

References

Technical Support Center: Quantification of Hopantenic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of hopantenic acid using High-Performance Liquid Chromatography (HPLC). The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC analysis of this compound.

Problem/Question Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of this compound. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization of this compound, leading to peak tailing.[1] 3. Contamination of the Guard or Analytical Column: Accumulation of particulate matter or strongly retained compounds from the sample matrix.[1] 4. Sample Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger than the mobile phase.[2]1. Dilute the sample to a concentration within the linear range of the method (e.g., 0.5–100 μg/mL).[3][4][5] 2. Ensure the mobile phase pH is controlled, for instance, by using an acid modifier like trifluoroacetic acid to maintain a consistent low pH (around 2.8-3.0).[3] 3. Use a guard column and replace it regularly.[1] If the analytical column is contaminated, try flushing it with a strong solvent. 4. Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
Shifting Retention Times 1. Changes in Mobile Phase Composition: Inaccurate mixing of solvents or degradation of the mobile phase.[2] 2. Fluctuations in Column Temperature: Inconsistent temperature control can lead to variability in retention.[2] 3. Column Aging: The stationary phase degrades over time with repeated use.[2] 4. Pump Malfunction: Inconsistent flow rate from the HPLC pump.[6]1. Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use an isocratic elution with a mobile phase of acetonitrile, water, and 0.03% trifluoroacetic acid for consistency.[3][4][5] 2. Use a column oven to maintain a stable temperature. 3. Monitor column performance with a standard and replace the column when retention times shift significantly. 4. Check the pump for leaks and ensure it is properly primed and delivering a consistent flow rate (e.g., 1.0 mL/min).[3][4][5]
Low Sensitivity/No Peak Detected 1. Low Concentration of this compound: The concentration in the sample is below the limit of detection (LOD).[6] 2. Improper Wavelength Setting: The UV detector is not set to the optimal wavelength for this compound. 3. Sample Degradation: this compound may have degraded during sample storage or preparation.1. Concentrate the sample or use a more sensitive detector if available. The reported LOD for a UV-based method is 0.034 μg/mL.[3][4][5] 2. Set the UV detector to a short wavelength, such as 205 nm, as this compound does not have a specific maximum in the UV spectrum.[3][4][5] 3. Store stock solutions in methanol at 4°C and protect from light.[3] Prepare fresh working solutions as needed.
High Backpressure 1. Blockage in the System: Clogged frits, filters, or tubing.[2] 2. Column Contamination: Particulate matter from the sample has accumulated on the column.[2] 3. Precipitation in the Mobile Phase: Buffer salts precipitating out of solution.1. Systematically check and clean or replace in-line filters and frits. 2. Filter all samples through a 0.45 µm filter before injection. Use a guard column to protect the analytical column.[7] 3. Ensure all mobile phase components are fully dissolved and the solvents are miscible.
Baseline Noise or Drift 1. Contaminated Mobile Phase: Impurities in the solvents or water.[8] 2. Air Bubbles in the System: Dissolved gas in the mobile phase or a leak in the system.[8] 3. Detector Lamp Issue: An aging or failing detector lamp.1. Use HPLC-grade solvents and purified water.[9] Prepare fresh mobile phase daily. 2. Degas the mobile phase before use. Check for and repair any leaks in the system. 3. Check the detector lamp's energy and replace it if it is low.

Experimental Protocols

A detailed methodology for a validated RP-HPLC-UV method for the quantification of this compound in human plasma is provided below.[3][4][5]

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of plasma sample, add 10 μL of internal standard (protocatechuic acid, 0.5 mg/mL).

  • Add 3.0 mL of methanol.

  • Vortex the mixture for 15 minutes at 1000 rpm.

  • Centrifuge the sample for 10 minutes at 1000 g.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the residue in 0.5 mL of water containing 0.2% HCl.

  • Inject 20 μL of the reconstituted sample into the HPLC system.[10]

HPLC-UV Method Parameters
Parameter Condition
Column Luna C18 (4.6 mm × 150 mm, 5-μm particle size) with a SecurityGuard precolumn (2.0 mm) of the same sorbent.[3][4][5]
Mobile Phase Isocratic elution with a mixture of acetonitrile, water, and 0.03% trifluoroacetic acid.[3][4][5]
Flow Rate 1.0 mL/min.[3][4][5]
Detection UV detector set at 205 nm.[3][4][5]
Injection Volume 20 μL.[10]
Column Temperature Ambient.[10]

Quantitative Data Summary

The following table summarizes the quantitative performance of the described HPLC method for this compound.[3][4][5]

Parameter Value
Retention Time of this compound ~4.3 minutes
Retention Time of Internal Standard (Protocatechuic Acid) ~5.4 minutes
Linearity Range 0.5–100 μg/mL
Correlation Coefficient (r) > 0.9994
Limit of Detection (LOD) 0.034 μg/mL
Limit of Quantification (LOQ) 0.103 μg/mL

Visualizations

This compound HPLC Troubleshooting Workflow

G This compound HPLC Troubleshooting Workflow start Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No peak_shape_yes Check for: - Column Overload - Mobile Phase pH - Column Contamination - Sample Solvent Mismatch peak_shape->peak_shape_yes Yes sensitivity Low/No Signal? retention_time->sensitivity No retention_time_yes Check for: - Mobile Phase Composition - Column Temperature - Column Age - Pump Flow Rate retention_time->retention_time_yes Yes pressure High Backpressure? sensitivity->pressure No sensitivity_yes Check for: - Sample Concentration - Detector Wavelength - Sample Degradation sensitivity->sensitivity_yes Yes pressure_yes Check for: - System Blockages - Column Contamination - Mobile Phase Precipitation pressure->pressure_yes Yes end_node Problem Resolved pressure->end_node No peak_shape_yes->end_node retention_time_yes->end_node sensitivity_yes->end_node pressure_yes->end_node

Caption: Troubleshooting workflow for common HPLC issues.

HPLC Quantification Workflow for this compound

G HPLC Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Plasma Sample add_is Add Internal Standard sample->add_is add_methanol Add Methanol add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute Residue evaporate->reconstitute inject Inject Sample (20 µL) reconstitute->inject separation Chromatographic Separation (C18 Column, Isocratic) inject->separation detection UV Detection (205 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integrate Integrate Peak Areas chromatogram->integrate quantify Quantify this compound integrate->quantify

Caption: Workflow for this compound quantification.

References

Hopantenic Acid Experimental Design: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hopantenic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental design and execution.

Table of Contents

  • Physicochemical Properties and Handling

  • Mechanism of Action and Target Specificity

  • In Vivo Experimental Design

  • Analytical Methods

  • Detailed Experimental Protocols

Physicochemical Properties and Handling

Q1: I am experiencing poor solubility of this compound in my aqueous buffer. What could be the cause and how can I improve it?

A1: Poor solubility is a common challenge. This compound's solubility is pH-dependent due to its carboxylic acid group.[1] Consider the following troubleshooting steps:

  • pH Adjustment: The solubility of weakly acidic drugs increases in basic environments where they can ionize.[1] Try adjusting the pH of your buffer to be slightly alkaline (e.g., pH 7.4-8.0) to improve solubility.

  • Use of Salt Form: this compound is often formulated as its calcium salt (calcium hopantenate), which generally has better aqueous solubility than the free acid form.[2] Ensure you are using a salt form if solubility in neutral buffers is critical.

  • Formulation Aids: If pH adjustment is not possible for your experimental setup, consider using a minimal amount of a biocompatible co-solvent or a non-ionic surfactant, though you must run appropriate vehicle controls to account for any effects of these additives.[3][4]

Q2: Which stereoisomer of this compound should I use: the pure D-(+)-enantiomer or the racemic D,L-mixture?

A2: The choice depends on your experimental goals. The D-(+)-enantiomer is considered the primary active form that interacts with GABA-B receptors.[5] The racemic mixture, sometimes sold as 'Pantogam Active', contains a 50:50 mix of the D- and L-isomers.[5] While some manufacturers claim the L-isomer may enhance transport, for mechanistic studies targeting the known biological activity, using the pure D-(+)-hopantenate (often sold as Pantogam or Pantocalcin) is recommended for clarity of results.[5] Both forms are rapidly absorbed and excreted largely unchanged.[5]

Mechanism of Action and Target Specificity

Q1: What is the established mechanism of action for this compound?

A1: The primary and most cited mechanism of action is its direct effect on the GABA-B receptor-channel complex.[2][6] As a derivative of gamma-aminobutyric acid (GABA), it enhances GABAergic neurotransmission, which contributes to its neuroprotective, anticonvulsant, and mild sedative effects.[2][6] It is structurally similar to pantothenic acid (vitamin B5) and can cross the blood-brain barrier.[6][7]

Q2: My experimental results are not fully explained by GABA-B agonism alone. Are there other potential mechanisms or off-target effects?

A2: Yes, this is a critical consideration. Recent research has revealed a more complex mechanism than previously understood, which can lead to unexpected results. This compound is not just a GABA-B agonist; it also functions as a modulator of coenzyme A (CoA) biosynthesis.[8]

Instead of directly inhibiting pantothenate kinase (PanK) as once thought, this compound is first metabolically activated via phosphorylation by PanK. The resulting phosphorylated hopantenate then acts as an inhibitor of the next enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS).[8] This dual mechanism means that results from experiments must be interpreted with care, as the effects may be a composite of both GABAergic signaling and altered CoA metabolism.[8] Other studies suggest potential interactions with opioid and dopamine receptors as well.[7][9]

hopantenic_acid_pathway cluster_gaba GABAergic Pathway cluster_coa Coenzyme A Biosynthesis Pathway cluster_outcome Observed Outcome HA This compound GABA_B GABA-B Receptor HA->GABA_B Agonism PanK Pantothenate Kinase (PanK) HA->PanK Metabolic Activation Effect_GABA Neuroprotective & Anticonvulsant Effects GABA_B->Effect_GABA ObservedEffect Complex Cellular Effect Effect_GABA->ObservedEffect HA_P Phosphorylated This compound PanK->HA_P PPCS PPCS Enzyme HA_P->PPCS Inhibition CoA Coenzyme A Synthesis PPCS->CoA CoA->ObservedEffect Modulation of Metabolism

Caption: Dual mechanism of this compound action.

In Vivo Experimental Design

Q1: What are the key pharmacokinetic parameters I should consider for dosing schedules in animal models?

A1: this compound is rapidly absorbed from the gastrointestinal tract and penetrates the blood-brain barrier.[6] It is not metabolized and is excreted unchanged.[6] Understanding its pharmacokinetic profile is crucial for designing effective dosing regimens.

Table 1: Human Pharmacokinetic Parameters of this compound

Parameter Value Reference
Time to Peak Plasma (Tmax) ~1.56 hours [9][10]
Elimination Half-life (T½) ~6.68 hours [9][10]

| Excretion (48 hours) | 67.5% in urine, 28.5% in feces |[6] |

Note: These parameters are from human studies but provide a valuable starting point for designing preclinical animal experiments. Species-specific pharmacokinetic studies are recommended for precise dose calculations.

Q2: I am not observing the expected behavioral effects in my animal model. What are some common troubleshooting steps?

A2: A lack of expected effects in an in vivo study can stem from multiple issues related to the compound, the experimental design, or the animal model itself. Follow a logical troubleshooting workflow to identify the problem.

troubleshooting_workflow cluster_compound Compound Checks cluster_pk Dosing Checks cluster_model Model Checks start No Expected Behavioral Effect check_compound 1. Verify Compound Integrity start->check_compound check_pk 2. Review Pharmacokinetics & Dosing Regimen check_compound->check_pk Compound OK solubility Solubility in vehicle? check_compound->solubility stability Stability of dosing solution? check_compound->stability purity Correct form (salt/acid)? Purity? check_compound->purity check_model 3. Assess Animal Model & Protocol check_pk->check_model Dosing OK dose Dose appropriate for model? check_pk->dose timing Timing of behavior test relative to Tmax? check_pk->timing route Route of administration valid? check_pk->route check_analysis 4. Re-evaluate Data Analysis & Stats check_model->check_analysis Model OK model_validity Is model appropriate for This compound's mechanism? check_model->model_validity stress Are animal stress levels confounding results? check_model->stress protocol_drift Was the behavioral protocol followed precisely? check_model->protocol_drift solution Identify Issue & Refine Experiment check_analysis->solution

Caption: Troubleshooting workflow for in vivo experiments.

Analytical Methods

Q1: What is a reliable and validated method for quantifying this compound in biological samples like plasma?

A1: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection is a well-established and sensitive technique for quantifying this compound in human plasma.[11] This method offers good linearity and has been successfully applied to pharmacokinetic studies.[10][11] For chiral separation of D- and L-enantiomers, more specialized gas chromatography-mass spectrometry (GC-MS) methods are required.[12][13]

Table 2: Example Parameters for a Validated RP-HPLC-UV Method

Parameter Value Reference
Column Luna C18 (4.6 mm x 150 mm, 5-μm) [11]
Mobile Phase Acetonitrile, water, and 0.03% trifluoroacetic acid [11]
Flow Rate 1.0 mL/min [11]
UV Detection Wavelength 205 nm [11]
Linearity Range 0.5 - 100 μg/mL in human plasma [11]
Limit of Detection (LOD) 0.034 μg/mL [11]

| Limit of Quantification (LOQ) | 0.103 μg/mL |[11] |

Detailed Experimental Protocols

Protocol 1: Quantification of this compound in Plasma via RP-HPLC

This protocol is a generalized representation based on published methods.[11]

Objective: To determine the concentration of this compound in plasma samples.

Materials:

  • RP-HPLC system with UV detector

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Methanol

  • Protocatechuic acid (Internal Standard, IS)

  • Plasma samples, calibration standards, and quality control (QC) samples

  • Centrifuge and vortex mixer

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma sample (or standard/QC), add 20 µL of Internal Standard working solution.

    • Add 600 µL of methanol to precipitate proteins.

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: Prepare a mixture of acetonitrile, water, and TFA (e.g., 20:80:0.03 v/v/v). Filter and degas before use.

    • Column: Luna C18 (4.6 mm x 150 mm, 5-μm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm.

    • Column Temperature: Ambient or controlled at 25°C.

    • Run Time: Approximately 10 minutes (elution times for this compound and IS are ~4.3 and ~5.4 min, respectively).[11]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis on the calibration curve.

    • Use the regression equation to calculate the concentration of this compound in the unknown plasma samples.

Protocol 2: Decision Framework for Experimental Model Selection

The choice between an in vitro and in vivo model is fundamental and depends entirely on the research question.

model_selection cluster_invitro In Vitro Examples cluster_invivo In Vivo Examples start Start: Define Research Question q1 Are you studying a fundamental cellular mechanism? start->q1 q2 Are you investigating systemic effects, pharmacokinetics, or complex behavior? q1->q2 No in_vitro Use In Vitro Model q1->in_vitro Yes q2->start No (Refine Question) in_vivo Use In Vivo Model q2->in_vivo Yes cell_lines Neuronal Cell Lines (e.g., SH-SY5Y) in_vitro->cell_lines primary_neurons Primary Neuronal Cultures in_vitro->primary_neurons enzyme_assays Isolated Enzyme Assays (PanK, PPCS) in_vitro->enzyme_assays pk_study Pharmacokinetic Studies in_vivo->pk_study behavior_models Behavioral Models (Anxiety, Cognition) in_vivo->behavior_models disease_models Disease Models (e.g., Epilepsy, ADHD) in_vivo->disease_models

Caption: Decision tree for selecting an experimental model.

References

Technical Support Center: Enhancing the Therapeutic Effect of Hopantenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enhanced therapeutic effects of hopantenic acid in combination with other compounds.

General Information and FAQs

Q1: What is the primary mechanism of action of this compound?

This compound, also known as N-pantoyl-GABA, is a nootropic agent that primarily acts as an agonist at the GABA-B receptor-channel complex.[1][2][3] This interaction enhances GABAergic neurotransmission, which modulates neuronal excitability.[1] Its effects include stimulating anabolic processes in neurons, increasing the brain's resistance to hypoxia and toxins, and reducing motor excitability.[1][2]

Q2: What are the potential benefits of using this compound in combination with other psychotropic medications?

Research suggests that combining this compound with other psychotropic drugs can enhance therapeutic efficacy and reduce side effects. For example, it has been shown to reduce the severity of depression symptoms and the side effects of SSRIs when used as an adjuvant therapy.[4] It also prolongs the effects of barbiturates and increases the efficacy of anticonvulsants.[2]

Q3: Are there any known general contraindications for this compound?

Yes, this compound is generally contraindicated in individuals with hypersensitivity to the compound, acute severe renal impairment, pregnancy, and lactation.[1]

Combination with Selective Serotonin Reuptake Inhibitors (SSRIs)

FAQs

Q1: What is the rationale for combining this compound with SSRIs like paroxetine?

SSRI monotherapy may not be sufficiently effective for all patients with depression.[4] this compound, as an adjuvant therapy, has been shown to significantly reduce the severity of depression symptoms, improve cognitive function, and decrease anxiety and the side effects associated with SSRIs.[4]

Q2: What is a typical dosage for this compound when used as an adjuvant to SSRI therapy?

In a study with paroxetine, this compound was administered at a dose of 2000 mg per day.[4] Another study investigating its use with SSRIs for anxiety and depressive disorders used a daily dose of 1200 mg of rac-hopantenic acid.[5]

Q3: What are the observed outcomes of combining this compound with SSRIs?

The combination has been associated with a significant reduction in the severity of depression symptoms.[4] It also appears to lead to a rapid and reliable reduction in anxiety, depression, and cognitive impairment, with fewer adverse events like drowsiness and headaches compared to SSRI monotherapy.[5][6]

Troubleshooting Guide

Issue Possible Cause Suggested Action
Increased drowsiness or headaches Potential side effect of the combination therapy, although studies suggest a reduced incidence.[5][6]Monitor the patient closely. If symptoms are severe or persistent, consider a dose adjustment of this compound under medical supervision.
Lack of therapeutic improvement Individual patient variability in response to treatment.Ensure patient adherence to the prescribed regimen. The therapeutic effects may take several weeks to become apparent.
Emergence of unexpected side effects Potential for unknown drug-drug interactions.Document all adverse events and report them. A thorough review of all concomitant medications is recommended.

Combination with Atomoxetine

FAQs

Q1: Why is this compound used in combination with atomoxetine for hyperkinetic behavior disorder (ADHD)?

In cases where atomoxetine therapy alone is not sufficiently effective, the addition of this compound has been shown to lead to positive therapeutic dynamics.[7] This augmentation strategy can improve social functioning and quality of life in children with hyperkinetic behavior disorder.[7]

Q2: What were the patient demographics in the study of this compound with atomoxetine?

The study included 24 children, comprising 16 boys and 8 girls, aged between 6 and 11 years, who were diagnosed with hyperkinetic behavior disorder.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Action
Insufficient symptomatic improvement The combination may not be effective for all clinical variants of the disorder.Re-evaluate the patient's diagnosis and consider alternative therapeutic strategies.
Increased agitation or sleep disturbances Potential side effect of the combination.Monitor the patient's behavior and sleep patterns. A dose adjustment of either medication may be necessary.

Combination with Anticonvulsants

FAQs

Q1: What is the effect of this compound on anticonvulsant medications?

This compound has been reported to increase the effects of anticonvulsants.[2] This suggests a potential for a synergistic therapeutic effect in the treatment of epilepsy.

Q2: What is the proposed mechanism for this interaction?

This compound itself possesses anticonvulsant properties, likely due to its action on the GABA-B receptor-channel complex, which enhances GABAergic inhibition.[1][2][3] This may complement the mechanisms of other anticonvulsant drugs, many of which also work by enhancing GABA-mediated inhibition or modulating voltage-gated ion channels.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Increased sedation or dizziness Potentiation of the CNS depressant effects of the anticonvulsant by this compound.Careful dose titration of both compounds is recommended. Start with lower doses and monitor for signs of excessive sedation.
Unexpected changes in seizure frequency Complex pharmacodynamic interactions.Monitor seizure activity closely. It may be necessary to adjust the dosage of the primary anticonvulsant.

Combination with Neuroleptics (Antipsychotics)

FAQs

Q1: How does this compound interact with neuroleptic medications?

This compound can prevent the side effects of neuroleptics.[2] This is a significant potential benefit in the management of psychiatric disorders where neuroleptics are prescribed.

Q2: What is the likely mechanism for the reduction of neuroleptic side effects?

The exact mechanism is not fully elucidated in the provided search results. However, it may be related to this compound's modulatory effects on the central nervous system, including its GABAergic activity, which could counteract some of the disruptive effects of neuroleptics on motor and cognitive function.

Troubleshooting Guide

Issue Possible Cause Suggested Action
Inadequate reduction of extrapyramidal symptoms The dose of this compound may be insufficient, or the specific neuroleptic may have a side effect profile that is not effectively mitigated by this compound.Consider a gradual increase in the this compound dosage while monitoring for any adverse effects.
Alteration in the antipsychotic efficacy of the neuroleptic Potential for unforeseen pharmacodynamic interactions.Monitor the patient's psychiatric symptoms closely. Any significant changes should prompt a re-evaluation of the treatment regimen.

Data Presentation

Summary of this compound Combination Therapies

Combined Compound Condition This compound Dosage Duration Observed Synergistic/Enhanced Effect Reference
Paroxetine (SSRI)Depression2000 mg/day12 weeksStatistically significant reduction in depression severity; improved cognitive function; reduced anxiety and SSRI side effects.[4]
SSRIs (general)Anxiety and Depressive Disorders1200 mg/day (rac-hopantenic acid)21 daysRapid and reliable reduction of anxiety, depression, and cognitive impairment; reduced adverse events (drowsiness, headaches).[5][6]
AtomoxetineHyperkinetic Behavior Disorder (ADHD)Not specifiedShort-termPositive therapeutic dynamics in patients with insufficient response to atomoxetine alone; improved social functioning and quality of life.[7]
AnticonvulsantsEpilepsyNot specifiedNot specifiedIncreases the effects of anticonvulsants.[2]
NeurolepticsPsychiatric DisordersNot specifiedNot specifiedPrevents side effects of neuroleptics.[2]
GlycineNot specifiedNot specifiedNot specifiedEnhanced effect of this compound.[2]
Etidronic AcidNot specifiedNot specifiedNot specifiedEnhanced effect of this compound.[2]

Note: The available search results provide limited quantitative data for direct comparison. The information presented is a qualitative summary of the reported findings.

Experimental Protocols

Detailed experimental protocols for the clinical trials involving this compound combinations were not available in the public domain through the conducted searches. The following is a generalized workflow for a clinical study investigating such combinations, based on common clinical trial designs.

Generalized Experimental Workflow for a Combination Therapy Clinical Trial

G cluster_0 Pre-clinical Phase cluster_1 Clinical Trial Phase cluster_2 Post-trial Phase in_vitro In vitro studies (e.g., receptor binding assays) animal_models Animal models (e.g., efficacy and toxicity) in_vitro->animal_models screening Patient Screening and Recruitment animal_models->screening randomization Randomization (Treatment vs. Control/Placebo) screening->randomization treatment Treatment Administration (this compound + Compound X) randomization->treatment monitoring Monitoring for Efficacy and Adverse Events treatment->monitoring data_analysis Data Collection and Statistical Analysis monitoring->data_analysis results Reporting of Results data_analysis->results regulatory Regulatory Submission results->regulatory

Generalized workflow for a combination therapy clinical trial.

Mandatory Visualization

Proposed Mechanism of Action of this compound

HA This compound GABABR GABA-B Receptor HA->GABABR Agonist NeuronalActivity Neuronal Excitability GABABR->NeuronalActivity Inhibits TherapeuticEffects Therapeutic Effects (Neuroprotection, Anxiolysis, etc.) NeuronalActivity->TherapeuticEffects Leads to

Proposed mechanism of action of this compound.

Logical Relationship in Adjuvant Therapy

cluster_0 Standard Monotherapy cluster_1 Combination Therapy StandardTx Standard Treatment (e.g., SSRI, Atomoxetine) LimitedEfficacy Limited Efficacy / Side Effects StandardTx->LimitedEfficacy ComboTx This compound + Standard Treatment LimitedEfficacy->ComboTx Addition of This compound EnhancedEfficacy Enhanced Efficacy & Reduced Side Effects ComboTx->EnhancedEfficacy

Logical relationship in adjuvant therapy with this compound.

Disclaimer: This information is for research and informational purposes only and does not constitute medical advice. Researchers should consult the primary literature and adhere to all applicable safety and ethical guidelines in their experiments.

References

Validation & Comparative

Hopantenic Acid vs. Pantothenic Acid: A Comparative Guide for Neurological Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of hopantenic acid and pantothenic acid, two compounds with significant implications for neurological health. While structurally related, their mechanisms of action and therapeutic applications in neurological models diverge significantly. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways to inform future research and drug development.

At a Glance: Key Differences and Mechanisms

FeatureThis compoundPantothenic Acid (Vitamin B5)
Primary Mechanism Direct GABA-B receptor agonist.[1]Precursor to Coenzyme A (CoA).[2][3]
Blood-Brain Barrier Readily crosses the blood-brain barrier.Transported across the blood-brain barrier.
Neurological Effects Neuroprotective, anticonvulsant, mild activating, anxiolytic.[4][5]Essential for neurotransmitter synthesis, myelination, and cellular energy metabolism.[6][7][8]
Therapeutic Focus Cognitive and anxiety disorders, ADHD, epilepsy.[4][5][9]Neurodegenerative diseases (deficiency implicated in Alzheimer's, Huntington's, Parkinson's).[6][10][11]

Quantitative Data Summary

The following tables summarize quantitative findings from preclinical and clinical studies, highlighting the distinct therapeutic potentials of this compound and pantothenic acid (and its derivative, pantethine) in various neurological models.

Table 1: Effects of this compound in Neurological and Cognitive Models

Model/DisorderInterventionKey Quantitative ResultsReference
Attention Deficit Hyperactivity Disorder (ADHD) in Children (6-12 years) This compound (30 mg/kg/day for 4 months)- 68.9% of patients showed a positive response (≥25% decrease in ADHD-DSM-IV total score) vs. 61.4% in the placebo group.- Significant decrease in disease severity on the CGI-S scale compared to placebo.- Improved sustained attention (accuracy and speed) in the Toulouse-Piéron test.[9][12]
Cognitive and Anxiety Disorders in Patients with Arterial Hypertension D,L-hopantenic acid (600-1200 mg/day for 28 days)- Significant reduction in both cognitive and anxiety disorder scores compared to controls.[4]
Hyperkinetic Behavior Disorder in Children (6-11 years) This compound as an adjunct to atomoxetine- Positive therapeutic dynamics observed, with improvements in social functioning and quality of life.[5]
Pentylenetetrazole-Induced Seizures in Mice This compound (500 mg/kg)- Doubled the latent period of seizures.- Significantly attenuated the intensity of attacks and lethality.[13]
Pentylenetetrazole-Induced Seizures in Mice This compound (1000 mg/kg)- Completely prevented animal death.[13]

Table 2: Effects of Pantothenic Acid and its Derivative (Pantethine) in Neurodegenerative Models

Model/DisorderInterventionKey Quantitative ResultsReference
Alzheimer's Disease (5XFAD Mouse Model) Pantethine (intraperitoneal administration for 5.5 months)- 80% reduction in GFAP signal (astrogliosis).- 40% reduction in IBA1 signal (microgliosis).- Significant decrease in Aβ plaque deposits.[3]
Huntington's Disease (Human Brain Tissue) N/A (observational)- Vitamin B5 levels were significantly lower in 8 out of 12 brain regions examined in HD cases compared to controls.[6][10]
Parkinson's Disease Dementia (Human Brain Tissue) N/A (observational)- Pantothenic acid concentrations were approximately 40% lower in the cerebellum, substantia nigra, and medulla of PDD cases compared to controls.[11]
Pantothenate Kinase-Associated Neurodegeneration (PKAN) Mouse Model Pantothenic acid-deficient diet- Induced a movement disorder with a low-lying pelvis and slow steps.[14][15]
Pantothenate Kinase-Associated Neurodegeneration (PKAN) Mouse Model Restoration of dietary pantothenic acid- Reversed the movement disorder and restored general health within 4 weeks.[14][15]

Signaling Pathways and Experimental Workflows

This compound's GABAergic Mechanism

This compound's primary mechanism involves its action as a direct agonist at the GABA-B receptor. This interaction enhances inhibitory neurotransmission, contributing to its anxiolytic, anticonvulsant, and calming effects.

hopantenic_acid_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_channel Ca²⁺ Channel Vesicle Vesicle with Neurotransmitters Neurotransmitter_Release Reduced Neurotransmitter Release Vesicle->Neurotransmitter_Release Inhibition of Exocytosis GABAB_R GABA-B Receptor G_protein G Protein GABAB_R->G_protein Activation G_protein->Ca_channel Inhibition Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP cAMP Adenylyl_Cyclase->cAMP Reduced Production Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K⁺ Efflux Hopantenic_Acid This compound Hopantenic_Acid->GABAB_R Agonist Binding

This compound's agonistic action on GABA-B receptors.
Pantothenic Acid's Role in Coenzyme A Synthesis

Pantothenic acid is a vital precursor for the synthesis of Coenzyme A (CoA), a critical molecule in numerous metabolic pathways within the brain, including the Krebs cycle for energy production and the synthesis of neurotransmitters and lipids.

pantothenic_acid_pathway cluster_outputs Key Metabolic Functions Pantothenic_Acid Pantothenic Acid (Vitamin B5) PANK Pantothenate Kinase (PANK) Pantothenic_Acid->PANK Phosphopantothenate 4'-Phosphopantothenate PANK->Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoylcysteine PPCS->Phosphopantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA PPAT->Dephospho_CoA DPCK DPCK Dephospho_CoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA Krebs_Cycle Krebs Cycle (Energy Production) CoA->Krebs_Cycle Neurotransmitter_Synthesis Neurotransmitter Synthesis CoA->Neurotransmitter_Synthesis Fatty_Acid_Metabolism Fatty Acid Metabolism CoA->Fatty_Acid_Metabolism

The biosynthetic pathway of Coenzyme A from pantothenic acid.
Experimental Workflow for Evaluating Neuroprotective Agents

The following diagram illustrates a typical experimental workflow for assessing the efficacy of neuroprotective compounds in a mouse model of neurodegeneration.

experimental_workflow Animal_Model Select Animal Model (e.g., 5XFAD mice for AD) Treatment_Groups Establish Treatment Groups (Vehicle vs. Compound) Animal_Model->Treatment_Groups Compound_Administration Administer Compound (e.g., daily IP injection) Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze, Y-maze) Compound_Administration->Behavioral_Testing Tissue_Collection Tissue Collection (Brain) Behavioral_Testing->Tissue_Collection Histopathology Histopathology (Immunohistochemistry for Aβ, GFAP, IBA1) Tissue_Collection->Histopathology Biochemical_Analysis Biochemical Analysis (Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Histopathology->Data_Analysis Biochemical_Analysis->Data_Analysis Treatment_groups Treatment_groups Treatment_groups->Compound_Administration

A generalized workflow for preclinical evaluation.

Detailed Experimental Protocols

Pantethine Treatment in a 5XFAD Mouse Model of Alzheimer's Disease

Objective: To evaluate the effect of pantethine on amyloid-beta (Aβ) pathology, neuroinflammation, and cognitive function in the 5XFAD mouse model.

Animal Model: Male 5XFAD transgenic mice and wild-type (WT) littermates.[3] The 5XFAD model is characterized by the rapid accumulation of Aβ plaques.[3]

Treatment Protocol:

  • Compound Preparation: Pantethine is dissolved in saline solution.[2]

  • Administration: Mice receive daily intraperitoneal (IP) injections of pantethine or saline (vehicle control) for 5.5 months, starting at 1.5 months of age.[3]

Behavioral Analysis (e.g., Morris Water Maze):

  • A circular pool is filled with opaque water.

  • A hidden platform is submerged just below the water surface.

  • Mice are trained over several days to find the hidden platform using spatial cues around the room.

  • Parameters measured include escape latency (time to find the platform) and path length.

  • A probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

Histopathological Analysis:

  • Tissue Preparation: At the end of the treatment period, mice are anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed in PFA, and then cryoprotected in a sucrose solution before being sectioned.[2]

  • Immunohistochemistry:

    • Aβ Plaques: Sections are stained with an anti-Aβ antibody (e.g., 6E10) to visualize amyloid deposits.[2]

    • Astrogliosis: Staining is performed with an antibody against Glial Fibrillary Acidic Protein (GFAP).[2]

    • Microgliosis: An antibody against Ionized calcium-binding adapter molecule 1 (IBA1) is used.[2]

  • Image Analysis: The number and area of plaques, as well as the intensity of GFAP and IBA1 staining, are quantified using imaging software.

This compound in a Clinical Trial for ADHD

Objective: To assess the efficacy and safety of this compound for the treatment of ADHD in children.

Study Design: A multicenter, double-blind, placebo-controlled study.[9]

Participants: Children aged 6 to 12 years diagnosed with ADHD.[9]

Treatment Protocol:

  • Intervention: Patients receive either this compound (250 mg tablets) at a therapeutic dose of 30 mg/kg of body weight per day, divided into two doses, or a placebo.[9]

  • Duration: The treatment period is 4 months.[9]

Efficacy Assessment:

  • ADHD-DSM-IV Scale: A rating scale used to assess the severity of ADHD symptoms. A reduction of ≥25% in the total score is considered a positive response.[9]

  • Clinical Global Impression-Severity (CGI-S) Scale: A clinician-rated scale to assess the overall severity of the illness.

  • Toulouse-Piéron Test: A neuropsychological test to measure sustained attention and processing speed.[9]

Conclusion

This compound and pantothenic acid present distinct yet valuable avenues for therapeutic intervention in neurological disorders. This compound's ability to directly modulate GABAergic neurotransmission makes it a promising candidate for conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety. Its efficacy in improving cognitive function in ADHD also warrants further investigation into its nootropic properties.

In contrast, pantothenic acid's fundamental role in cellular metabolism highlights its importance in maintaining neuronal health and function. The consistent findings of pantothenic acid deficiency in major neurodegenerative diseases suggest that supplementation strategies, potentially with more bioavailable derivatives like pantethine, could be a viable approach to mitigate disease progression by supporting energy metabolism and reducing neuroinflammation.

For researchers and drug development professionals, the choice between these two compounds will depend on the specific neurological condition and the targeted pathogenic mechanism. Future research should focus on direct comparative studies in relevant animal models to further elucidate their relative efficacy and potential synergistic effects.

References

A Comparative Analysis of D-Hopantenic Acid (Pantogam) and D,L-Hopantenic Acid (Pantogam Active) for Neurological and Psychiatric Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of D-hopantenic acid (marketed as Pantogam) and the racemic mixture D,L-hopantenic acid (marketed as Pantogam Active). This analysis is based on available preclinical and clinical data, with a focus on their pharmacological mechanisms, clinical efficacy, and pharmacokinetic profiles.

Hopantenic acid, a derivative of pantothenic acid (Vitamin B5) and an analog of gamma-aminobutyric acid (GABA), is a nootropic agent used in several countries for a range of neurological and psychiatric conditions. The presence of a chiral center in this compound gives rise to two enantiomers, the D- and L-forms. Pantogam contains the pure D-enantiomer, while Pantogam Active is a racemic mixture of both D- and L-enantiomers.[1] This guide will delve into the experimental data that differentiates these two formulations.

Pharmacological Profile: A Tale of Two Enantiomers

The primary mechanism of action for this compound involves its interaction with the GABAergic system, particularly GABA-B receptors.[1] However, in vitro studies reveal distinct pharmacological profiles for the individual enantiomers and the racemic mixture.

A key comparative in vitro study using radioligand binding analysis in rat brain demonstrated that all three compounds—D-hopantenic acid, L-hopantenic acid, and the D,L-racemic mixture—interact with GABA-A and, more significantly, GABA-B receptors. The study also revealed that the racemate and the L-enantiomer, but not the D-enantiomer, moderately compete for D2 dopamine receptor binding sites. A consistent finding across these interactions was the degree of binding, which followed the order: L-isomer > racemate > D-isomer.[2][3]

These findings suggest that the L-enantiomer, present in Pantogam Active, contributes to a broader pharmacological profile, potentially explaining the observed differences in clinical effects.

Table 1: Comparative Receptor Binding Affinity (in vitro)
CompoundTarget ReceptorInteractionRelative Degree of Interaction
D-Hopantenic Acid (Pantogam) GABA-ABinding+
GABA-BBinding++
D2 DopamineNo significant binding-
L-Hopantenic Acid GABA-ABinding++
GABA-BBinding+++
D2 DopamineModerate binding++
D,L-Hopantenic Acid (Pantogam Active) GABA-ABinding++
GABA-BBinding+++
D2 DopamineModerate binding++

Data sourced from Kovalyov et al. (2012). The '+' symbols are a qualitative representation of the reported binding affinities for comparative purposes.

Clinical Efficacy: Nootropic and Anxiolytic Properties

Clinical studies and extensive use in practice have established the efficacy and safety of both Pantogam and Pantogam Active in various pathologies.[1][4]

D-Hopantenic Acid (Pantogam) is primarily characterized by its nootropic, anticonvulsant, and mild activating effects.[1][4] It is often prescribed for cognitive impairments, epilepsy, and asthenic conditions. A notable advantage highlighted in the literature is the absence of addiction, hyperstimulation, or withdrawal syndrome.[1][4]

D,L-Hopantenic Acid (Pantogam Active) , due to the presence of the L-enantiomer, exhibits a "bimodal activity," combining the nootropic effects of the D-enantiomer with an additional anxiolytic (anxiety-reducing) effect.[1][4][5] This makes Pantogam Active particularly useful in conditions where cognitive deficits are co-morbid with anxiety and emotional lability. Clinical applications of Pantogam Active extend to anxiety disorders, anxiety-depressive disorders, chronic brain ischemia, and cognitive impairment associated with various neurological and psychiatric conditions.[1][4]

A study on patients with arterial hypertension and comorbid cognitive and anxiety disorders demonstrated a significant reduction in both types of disorders in the group receiving Pantogam Active (600 to 1200 mg daily for 28 days) compared to a control group.[5][6]

Pharmacokinetic Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion of drugs. A study on the oral administration of Pantocalcin (D-hopantenic acid) in 18 healthy volunteers provided the following key parameters:

Table 2: Pharmacokinetic Parameters of D-Hopantenic Acid
ParameterValue
Time to Peak Plasma Concentration (Tmax) 1.56 hours
Elimination Half-Life (T1/2) 6.68 hours
Time to Complete Elimination Not detected in plasma after 48 hours

Data sourced from Karlina et al. (2010).

While a direct comparative pharmacokinetic study between Pantogam and Pantogam Active was not identified in the available literature, the data for D-hopantenic acid provides a baseline for its absorption and elimination profile.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Kovalyov et al., 2012)

Objective: To determine the in vitro binding affinity of D-hopantenic acid, L-hopantenic acid, and D,L-hopantenic acid to various neurotransmitter receptors in the rat brain.

Methodology:

  • Tissue Preparation: Brain tissue from Wistar rats was homogenized in a cold buffer solution.

  • Membrane Preparation: The homogenate was centrifuged to isolate the cell membranes containing the receptors of interest.

  • Radioligand Incubation: The prepared membranes were incubated with specific radiolabeled ligands for GABA-A, GABA-B, and D2 dopamine receptors.

  • Competitive Binding: The incubation was carried out in the presence of varying concentrations of the test compounds (D-, L-, and D,L-hopantenic acid).

  • Separation and Scintillation Counting: The bound and free radioligands were separated by filtration. The radioactivity of the bound ligands was measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was calculated to determine the binding affinity.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are primarily mediated through the GABA-B receptor, a G-protein coupled receptor (GPCR). The activation of the GABA-B receptor initiates a downstream signaling cascade that leads to neuronal inhibition.

GABA_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hopantenic_Acid D- or D,L- This compound GABAB_Receptor GABA-B Receptor Hopantenic_Acid->GABAB_Receptor Binds to G_Protein Gi/o Protein GABAB_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel GIRK Channel (K+ Efflux) G_Protein->K_Channel Activates (via Gβγ) Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel Inhibits (via Gβγ) cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition K_Channel->Neuronal_Inhibition Leads to Hyperpolarization Ca_Channel->Neuronal_Inhibition Reduces Neurotransmitter Release

Caption: GABA-B Receptor Signaling Pathway Activated by this compound.

The binding of this compound to the GABA-B receptor activates the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity. Additionally, the G-protein subunits can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the overall inhibitory and modulatory effects of the drug.

Conclusion

The available evidence suggests that both D-hopantenic acid (Pantogam) and D,L-hopantenic acid (Pantogam Active) are effective nootropic agents with a good safety profile. The key differentiator lies in the "bimodal" activity of Pantogam Active, which offers both nootropic and anxiolytic effects due to the presence of the L-enantiomer and its broader receptor interaction profile, including the D2 dopamine receptor.

The choice between Pantogam and Pantogam Active may therefore depend on the specific clinical presentation of the patient. For conditions primarily characterized by cognitive deficits, Pantogam may be a suitable option. In contrast, for patients with a combination of cognitive impairment and anxiety or emotional dysregulation, Pantogam Active may offer a more comprehensive therapeutic effect. Further head-to-head clinical trials are warranted to provide more definitive quantitative comparisons of their efficacy in various neurological and psychiatric disorders.

References

Placebo-Controlled Trials of Hopantenic Acid for Attention-Deficit/Hyperactivity Disorder (ADHD): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the available evidence from placebo-controlled trials of hopantenic acid for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of clinical efficacy, safety, and experimental design.

Overview of this compound

This compound, also known as N-pantoyl-GABA, is a derivative of pantothenic acid (vitamin B5) with structural similarities to the neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Marketed as Pantogam in the Russian Federation, it is utilized for various neurological and psychiatric conditions.[2] Its proposed mechanism of action in the context of ADHD involves the modulation of the GABAergic system, potentially through interaction with GABA-B receptors, which may help to stabilize neuronal activity.[1]

Quantitative Data Summary

The primary evidence for the efficacy of this compound in ADHD comes from a multicenter, double-blind, placebo-controlled study. The key quantitative findings from this trial are summarized in the table below.

Outcome MeasureThis compound GroupPlacebo GroupTimepointKey Finding
ADHD-DSM-IV Scale (≥25% reduction) 66.7%52.3%3 MonthsTrend towards a higher percentage of responders in the this compound group.[3][4]
68.9%61.4%4 MonthsContinued trend towards a higher percentage of responders in the this compound group.[3][4]
Clinical Global Impression-Severity (CGI-S) Scale Statistically significant decrease in severityLess significant decrease4 MonthsThis compound demonstrated a significant reduction in disease severity compared to placebo.[3][4][5]
Weiss Functional Impairment Rating Scale-Parent Report (WFIRS-P) Reduction in 4 of 6 domainsNot specified4 MonthsImprovement in "Family," "School and learning," "Child's self-concept," and "Risky activities" domains.[3][4]
Toulouse-Piéron Test (Sustained Attention) Improved accuracy and speedNo significant change4 MonthsThis compound improved measures of sustained attention.[3][4]
Safety Profile Favorable, not different from placeboFavorable4 MonthsThe safety profile of this compound was comparable to that of placebo.[3][4]

Experimental Protocols

The pivotal placebo-controlled trial of this compound for ADHD followed a rigorous methodology to assess its efficacy and safety.

Study Design: A prospective, multicenter, double-blind, placebo-controlled study with parallel groups.[3][4]

Participant Population:

  • Inclusion Criteria: Children aged 6 to 12 years diagnosed with ADHD.[3][4]

  • Sample Size: 100 patients were enrolled in the safety assessment, with 50 in the this compound group and 50 in the placebo group.[3][4] 89 patients completed the study and were included in the efficacy analysis (45 in the this compound group and 44 in the placebo group).[3][4]

Intervention:

  • Drug: this compound (Pantogam) administered in 250 mg tablets.[3][4]

  • Dosage: A therapeutic dose of 30 mg/kg of body mass per day, divided into two doses.[3][4]

  • Duration: 4 months.[3][4]

Outcome Measures:

  • Primary Efficacy: Assessment of changes in the total score on the ADHD-DSM-IV scale.[3][4]

  • Secondary Efficacy:

    • Clinical Global Impression-Severity (CGI-S) scale to assess disease severity.[3][4]

    • Weiss Functional Impairment Rating Scale-Parent Report (WFIRS-P) to measure functional disturbances.[3][4]

    • Toulouse-Piéron test to evaluate sustained attention (accuracy and speed).[3][4]

  • Safety: Monitoring and comparison of adverse events between the this compound and placebo groups.[3][4]

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its structural similarity to GABA and its potential interaction with GABA-B receptors to modulate neuronal activity.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound GABA-B Receptor GABA-B Receptor This compound->GABA-B Receptor Binds to (Agonist) GABA GABA GABA->GABA-B Receptor Binds to Neuronal Activity Neuronal Activity GABA-B Receptor->Neuronal Activity Modulates (Inhibitory)

Caption: Proposed GABAergic modulation by this compound.

Experimental Workflow of the Placebo-Controlled Trial

This diagram outlines the logical flow of the multicenter, double-blind, placebo-controlled trial of this compound for ADHD.

Patient Recruitment Patient Recruitment Inclusion Criteria Children (6-12 years) with ADHD Patient Recruitment->Inclusion Criteria Randomization Randomization Inclusion Criteria->Randomization This compound Group This compound (30 mg/kg/day) Randomization->this compound Group Placebo Group Placebo Randomization->Placebo Group Treatment Period 4 Months Double-Blind This compound Group->Treatment Period Placebo Group->Treatment Period Efficacy Assessment ADHD-DSM-IV, CGI-S, WFIRS-P, Toulouse-Piéron Treatment Period->Efficacy Assessment Safety Assessment Adverse Event Monitoring Treatment Period->Safety Assessment Data Analysis Data Analysis Efficacy Assessment->Data Analysis Safety Assessment->Data Analysis

Caption: Workflow of the this compound ADHD trial.

References

A Comparative Analysis of Hopantenic Acid and Other Nootropics for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of hopantenic acid against other prominent nootropics—piracetam, modafinil, and methylphenidate—with a focus on their mechanisms of action, cognitive enhancement effects supported by experimental data, and detailed experimental protocols.

Introduction to Nootropics

Nootropics, often referred to as "smart drugs," are a class of substances that aim to improve cognitive function, particularly executive functions, memory, creativity, and motivation, in healthy individuals. The substances under review represent a spectrum of mechanisms and applications, from the GABAergic modulation of this compound to the stimulant properties of methylphenidate. This guide seeks to provide a comparative overview to inform research and development in the field of cognitive enhancement.

Mechanisms of Action: A Comparative Overview

The selected nootropics exert their cognitive effects through distinct neurochemical pathways. This compound's primary mechanism involves the GABAergic system, while piracetam is thought to influence acetylcholine and glutamate neurotransmission. Modafinil and methylphenidate primarily act on the dopamine and norepinephrine systems, albeit through different mechanisms.

This compound

This compound, a derivative of pantothenic acid (vitamin B5) and a structural analog of the neurotransmitter GABA, is believed to exert its nootropic effects through several mechanisms. Its structural similarity to GABA allows it to interact with GABA receptors, particularly GABA-B receptors, leading to a modulation of neuronal activity. This can contribute to a reduction in excessive neuronal excitement, which may be beneficial in certain neurological conditions. Furthermore, this compound is thought to enhance neuronal energy metabolism and may increase the synthesis and release of acetylcholine, a neurotransmitter crucial for learning and memory.

Hopantenic_Acid_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound GABA-B Receptor GABA-B Receptor This compound->GABA-B Receptor Agonist Ca2+ Channel Ca2+ Channel GABA-B Receptor->Ca2+ Channel Inhibits Vesicle GABA Ca2+ Channel->Vesicle Inhibits Fusion GABA Vesicle->GABA Reduced Release Postsynaptic Receptor Postsynaptic Receptor GABA->Postsynaptic Receptor Cognitive Effects Cognitive Effects Postsynaptic Receptor->Cognitive Effects Modulation

Figure 1: this compound's GABA-B Agonism

Piracetam

Piracetam, the first synthesized nootropic, is believed to enhance cognitive function through multiple mechanisms. It is thought to modulate the cholinergic and glutamatergic systems, which are critical for learning and memory. Piracetam may increase the density of acetylcholine receptors and enhance the function of NMDA glutamate receptors. Additionally, it has been suggested that piracetam improves the fluidity of neuronal cell membranes, thereby facilitating neurotransmission. Some studies also indicate that it can increase cerebral blood flow and oxygen utilization.

Piracetam_Pathway cluster_neuron Neuron Piracetam Piracetam Membrane Fluidity Membrane Fluidity Piracetam->Membrane Fluidity Increases ACh Receptors ACh Receptors Piracetam->ACh Receptors Modulates NMDA Receptors NMDA Receptors Piracetam->NMDA Receptors Modulates Mitochondrial Function Energy Production Piracetam->Mitochondrial Function Enhances Neurotransmission Neurotransmission Membrane Fluidity->Neurotransmission Improves Cognitive Function Cognitive Function ACh Receptors->Cognitive Function Enhances NMDA Receptors->Cognitive Function Enhances Mitochondrial Function->Cognitive Function Supports

Figure 2: Piracetam's Multi-faceted Mechanism

Modafinil

Modafinil is a wakefulness-promoting agent with cognitive-enhancing effects. Its primary mechanism of action is thought to be the blockade of the dopamine transporter (DAT), which leads to an increase in extracellular dopamine levels.[1] However, its neurochemical profile is distinct from that of traditional stimulants. Modafinil also influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA.[2] It has been shown to increase glutamate release and decrease GABA levels in certain brain regions, contributing to its wake-promoting and cognitive-enhancing effects.[3]

Modafinil_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Modafinil Modafinil DAT Dopamine Transporter Modafinil->DAT Blocks Dopamine Dopamine->DAT Reuptake Extracellular Dopamine Extracellular Dopamine Dopamine->Extracellular Dopamine Increased Concentration Dopamine Receptors Dopamine Receptors Extracellular Dopamine->Dopamine Receptors Binding Cognitive Enhancement Cognitive Enhancement Dopamine Receptors->Cognitive Enhancement

Figure 3: Modafinil's Dopaminergic Action

Methylphenidate

Methylphenidate is a stimulant commonly used to treat ADHD, which is also used off-label for cognitive enhancement. It primarily acts as a norepinephrine and dopamine reuptake inhibitor by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] This leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing their signaling.[4] The increased dopaminergic and noradrenergic activity in the prefrontal cortex is thought to be a key mechanism for its effects on attention and executive function.[5]

Methylphenidate_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Methylphenidate Methylphenidate DAT Dopamine Transporter Methylphenidate->DAT Blocks NET Norepinephrine Transporter Methylphenidate->NET Blocks Dopamine Dopamine->DAT Reuptake Extracellular DA & NE Increased Dopamine & Norepinephrine Dopamine->Extracellular DA & NE Norepinephrine Norepinephrine->NET Reuptake Norepinephrine->Extracellular DA & NE Postsynaptic Receptors Postsynaptic Receptors Extracellular DA & NE->Postsynaptic Receptors Improved Attention Improved Attention Postsynaptic Receptors->Improved Attention

Figure 4: Methylphenidate's Reuptake Inhibition

Comparative Efficacy in Cognitive Enhancement

Direct comparative studies across all four nootropics are limited. The available data often come from studies with different populations (e.g., children with ADHD vs. healthy adults) and a variety of cognitive assessment tools, making direct comparisons challenging. The following tables summarize available quantitative data for each nootropic.

This compound: Clinical Data in ADHD

A multicenter, double-blind, placebo-controlled study investigated the efficacy of this compound (Pantogam) in children aged 6 to 12 years with ADHD over a 4-month period.[6][7]

Assessment ScaleMetricThis compound GroupPlacebo Groupp-value
ADHD-DSM-IV % Responders (≥25% score reduction) at 4 months68.9%61.4%Trend towards significance
CGI-S Change in SeveritySignificant reductionLess reductionSignificant
WFIRS-P Functional ImpairmentReduction in 4 of 6 domainsLess reductionSignificant in specific domains
Toulouse-Piéron Test Sustained Attention (Accuracy and Speed)ImprovedNo significant changeSignificant

Data sourced from a study on children with ADHD.[6][7]

Piracetam: Cognitive Effects

A meta-analysis of 19 double-blind, placebo-controlled studies in older adults with cognitive impairment showed a significant global improvement with piracetam treatment.[8]

AssessmentMetricPiracetam vs. Placebo
Clinical Global Impression of Change Odds Ratio for Improvement3.35 (95% CI 2.70 to 4.17)
Verbal Learning (in healthy controls from a dyslexia study) % Improvement vs. Placebo8.6%

Data from a meta-analysis on cognitively impaired older adults and a study on healthy controls.[8][9]

Modafinil: Cognitive Effects in Healthy Adults

A randomized, double-blind, between-subjects study in 60 healthy young adult males assessed the cognitive effects of a single dose of modafinil.[10]

Cognitive DomainTestModafinil (100mg & 200mg) vs. Placebo
Working Memory Digit SpanSignificant Enhancement
Episodic Memory Visual Pattern Recognition MemorySignificant Enhancement
Executive Function Spatial PlanningSignificant Enhancement
Attention Stop-Signal Reaction TimeSignificant Enhancement

Data from a study on healthy young adult males.[10]

Methylphenidate: Cognitive Effects in Healthy Adults

A review of single-dose studies of methylphenidate in healthy adults summarized the percentage of studies showing performance-enhancing effects across different cognitive domains.[1]

Cognitive DomainPercentage of Studies Showing Improvement
Working Memory 65%
Speed of Processing 48%
Verbal Learning and Memory 31%
Attention and Vigilance 29%
Reasoning and Problem Solving 18%

Data from a review of studies in healthy adults.[1]

Experimental Protocols

This compound in ADHD: A Double-Blind, Placebo-Controlled Trial[6][7]
  • Objective: To assess the efficacy and safety of this compound (Pantogam) compared to placebo in children with ADHD.

  • Study Design: A prospective, multicenter, double-blind, placebo-controlled study with parallel groups.

  • Participants: 100 children aged 6 to 12 years diagnosed with ADHD. 89 patients completed the study.

  • Intervention: Patients were randomized to receive either this compound (250 mg tablets, therapeutic dose of 30 mg/kg of body mass, divided into 2 daily doses) or a placebo for 4 months.

  • Outcome Measures:

    • Primary: Change in the total score on the ADHD Rating Scale based on DSM-IV criteria (ADHD-DSM-IV).

    • Secondary:

      • Clinical Global Impression-Severity (CGI-S) scale to assess overall severity of illness.

      • Weiss Functional Impairment Rating Scale-Parent Form (WFIRS-P) to measure functional impairment.

      • Toulouse-Piéron test to evaluate sustained attention (accuracy and speed).

  • Assessment Schedule: Assessments were conducted at baseline and at the end of the 3rd and 4th months of therapy.

General Protocol for a Nootropic Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial designed to assess the cognitive-enhancing effects of a nootropic substance.

Clinical_Trial_Workflow Screening & Enrollment Screening & Enrollment Baseline Assessment Baseline Cognitive & Clinical Assessment Screening & Enrollment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Intervention Group Intervention Group Randomization->Intervention Group Nootropic Control Group Control Group Randomization->Control Group Placebo Treatment Period Treatment Period Intervention Group->Treatment Period Control Group->Treatment Period Follow-up Assessments Periodic Cognitive & Clinical Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Figure 5: A Typical Clinical Trial Workflow

Conclusion

This compound, piracetam, modafinil, and methylphenidate each present a unique profile as cognitive enhancers. This compound's GABAergic mechanism suggests a potential for both cognitive enhancement and anxiolytic effects, with clinical data supporting its use in pediatric ADHD. Piracetam, a classic nootropic, appears to have a broad, albeit modest, impact on cognitive function, particularly in individuals with pre-existing cognitive impairment. Modafinil and methylphenidate are more potent cognitive enhancers, primarily acting on catecholamine systems. Their effects are more pronounced in areas of attention, executive function, and wakefulness.

References

Validating the Neuroprotective Effects of Hopantenic Acid In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vivo neuroprotective effects of hopantenic acid and its alternatives. While robust in-vivo data on this compound is emerging, this document summarizes the current evidence and juxtaposes it with more established neuroprotective agents: Pinocembrin, Edaravone, and Naringenin. This guide aims to inform preclinical research and drug development by presenting available experimental data, detailed methodologies, and visual representations of key signaling pathways.

Overview of this compound and its Neuroprotective Potential

This compound, a homologue of pantothenic acid (vitamin B5), is thought to possess neuroprotective properties primarily through its interaction with the GABAergic system, modulation of neurotransmitter receptors, and potential anti-inflammatory and antioxidant effects.[1][2] In vivo studies on its direct neuroprotective effects in models of acute neuronal injury are limited. However, research on its precursor, pantothenic acid, has shown promise in mitigating neurodegeneration.[3]

Comparative Analysis of In Vivo Efficacy

The following tables summarize quantitative data from in-vivo studies, comparing the neuroprotective effects of pantothenic acid (as a proxy for this compound) with Pinocembrin, Edaravone, and Naringenin in various animal models of neurological damage.

Table 1: Comparison of Neuroprotective Effects in a Kainic Acid-Induced Neurodegeneration Model (Mice)
Treatment GroupDoseKey OutcomesReference
Kainic Acid (KA) Control10 mg/kgSignificant cognitive deficit[3]
Pantothenic Acid + KA-Increased retention latency in passive avoidance test, indicating cognitive improvement; Reduced lipid peroxidation[3]
Table 2: Comparison of Neuroprotective Effects in a Middle Cerebral Artery Occlusion (MCAO) Model (Rats)
Treatment GroupDose (mg/kg)Neurological Deficit Score (Lower is better)Infarct Volume Reduction (%)Reference
MCAO Control-3.5 ± 0.50[4]
Pinocembrin1, 3, 10 (i.v.)Significant improvementDose-dependent reduction[5][6]
Edaravone-Significantly improvedSignificant reduction[7]
Naringenin-Improved functional outcomesDecreased infarct size[8]
Table 3: Comparison of Neuroprotective Effects in an Alzheimer's Disease Model
Treatment GroupAnimal ModelDoseKey Cognitive OutcomesReference
Aβ-injected ratsRat-Impaired performance in Y-maze and radial arm maze[9]
Naringenin + AβRat-Improved performance in passive avoidance and radial arm maze tasks[9]
5XFAD miceMouse--[10]
Pantethine (Pantothenic Acid derivative)5XFAD mice-Mitigated AD-related gene expression changes[10]

Signaling Pathways in Neuroprotection

The neuroprotective effects of these compounds are mediated by diverse and sometimes overlapping signaling pathways.

This compound and Pantothenic Acid

The precise signaling pathways for this compound's neuroprotective effects are still under investigation but are thought to involve GABAergic modulation.[1] Pantothenic acid's effects are linked to its role as a precursor for Coenzyme A, which is crucial for cellular energy metabolism and the synthesis of neurotransmitters and myelin.[10][11][12]

cluster_hopantenic_acid This compound Pathway This compound This compound GABA Receptors GABA Receptors This compound->GABA Receptors Modulates Neurotransmitter Modulation Neurotransmitter Modulation GABA Receptors->Neurotransmitter Modulation Neuroprotection Neuroprotection Neurotransmitter Modulation->Neuroprotection

Proposed mechanism of this compound.

Pinocembrin

Pinocembrin exerts its neuroprotective effects through multiple pathways, including anti-inflammatory, antioxidant, and anti-apoptotic mechanisms.[4][5][13] It is known to inhibit the NF-κB and MAPK signaling pathways and modulate the mitochondrial apoptosis pathway.[13][14]

cluster_pinocembrin Pinocembrin's Neuroprotective Pathways Pinocembrin Pinocembrin NF-kB Pathway NF-kB Pathway Pinocembrin->NF-kB Pathway Inhibits MAPK Pathway MAPK Pathway Pinocembrin->MAPK Pathway Inhibits Inflammation Inflammation NF-kB Pathway->Inflammation Apoptosis Apoptosis MAPK Pathway->Apoptosis Neuroprotection Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection

Pinocembrin's signaling pathways.

Edaravone

Edaravone is a potent free radical scavenger. Its neuroprotective mechanism involves the activation of the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes.[15][16][17] It also modulates the aryl hydrocarbon receptor (AHR) signaling pathway.[18]

cluster_edaravone Edaravone's Antioxidant Pathway Edaravone Edaravone AHR AHR Edaravone->AHR Activates Nrf2 Nrf2 AHR->Nrf2 ARE ARE Nrf2->ARE Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes Oxidative Stress Oxidative Stress Antioxidant Enzymes->Oxidative Stress Reduces Neuroprotection Neuroprotection Oxidative Stress->Neuroprotection

Edaravone's antioxidant mechanism.

Naringenin

Naringenin's neuroprotective actions are attributed to its anti-inflammatory and antioxidant properties. It modulates several signaling pathways, including NF-κB, MAPK, and JAK/STAT3, to reduce neuroinflammation.[19][20][21]

cluster_naringenin Naringenin's Anti-Inflammatory Pathways Naringenin Naringenin NF-kB Pathway NF-kB Pathway Naringenin->NF-kB Pathway Inhibits MAPK Pathway MAPK Pathway Naringenin->MAPK Pathway Inhibits JAK/STAT3 Pathway JAK/STAT3 Pathway Naringenin->JAK/STAT3 Pathway Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Pathway->Pro-inflammatory Cytokines MAPK Pathway->Pro-inflammatory Cytokines JAK/STAT3 Pathway->Pro-inflammatory Cytokines Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation Neuroprotection Neuroprotection Neuroinflammation->Neuroprotection cluster_workflow In Vivo Validation Workflow A Animal Model Selection (e.g., MCAO Rat) B Induction of Neurological Damage A->B C Test Compound Administration B->C D Behavioral Assessments (e.g., Neurological Score) C->D E Histopathological Analysis (e.g., Infarct Volume) C->E F Biochemical Analysis (e.g., Biomarker Levels) C->F G Data Analysis and Interpretation D->G E->G F->G

References

Comparative Guide to Analytical Methods for Hopantenic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of hopantenic acid, a nootropic drug used to improve cognitive function, is crucial for pharmacokinetic studies, quality control, and drug development. The selection of a suitable analytical method is a critical step that influences the quality and reliability of the data generated. This guide provides an objective comparison of four common analytical methods for the detection of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). This comparison is supported by available experimental data and detailed methodologies to assist researchers in selecting the most appropriate technique for their specific needs.

Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a critical process to ensure that a chosen technique is fit for its intended purpose and that the results are reliable and consistent. This involves evaluating various performance parameters as defined by international guidelines. Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, LC-MS/MS, and Capillary Electrophoresis for the quantification of this compound. Data has been compiled from various validated methods.

Parameter HPLC-UV GC-MS LC-MS/MS (for GABA) Capillary Electrophoresis (for acidic drugs)
Linearity Range 0.5 - 100 µg/mL[1]Not explicitly found, but linearity with r² > 0.999 is common for GC-MS methods.[2][3]3.4 - 2500 ng/mL[4]Typically in the µg/mL range.[5]
Correlation Coefficient (r²) > 0.9994[1]> 0.999 is a common acceptance criterion.[2][3]Not specified, but r² > 0.99 is standard.> 0.99 is commonly achieved.
Accuracy (% Recovery) 95.7 - 98.9%[1]Typically 98 - 102%.[3]Not specified, but typically within 85-115%.99.55 - 99.84%[5]
Precision (% RSD) < 5% (Intra- and Inter-day)[1]< 2% (Repeatability); < 3% (Intermediate Precision).[6]Not specified, but typically < 15%.< 5%[5]
Limit of Detection (LOD) 0.034 µg/mL[1]12 ng0.12 ng/mL[4]5 mg/L[5]
Limit of Quantification (LOQ) 0.103 µg/mL[1]Not explicitly found.3.4 ng/mL[4]15 mg/L[5]

Note: Data for LC-MS/MS is for the structurally related compound Gamma-aminobutyric acid (GABA) as specific data for this compound was not available in the searched literature. Data for Capillary Electrophoresis is for a range of acidic drugs and may not be directly representative for this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of any analytical method. Below are representative protocols for the quantification of this compound using the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for the routine quality control of this compound in plasma samples.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: Luna C18 (4.6 mm x 150 mm, 5 µm particle size).[7]

    • Mobile Phase: An isocratic mixture of acetonitrile, water, and 0.03% trifluoroacetic acid.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: Ambient.

    • Detection Wavelength: 205 nm.[7]

  • Sample Preparation:

    • To 1 mL of plasma, add an internal standard (e.g., protocatechuic acid).

    • Perform liquid-liquid extraction with methanol.

    • Centrifuge the sample.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity and is suitable for the determination of this compound in biological matrices, often requiring derivatization.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A suitable capillary column for the separation of derivatized organic acids.

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to ensure the separation of the analyte from other components.

  • Sample Preparation and Derivatization:

    • Deproteinize the plasma sample using an ion-exchange resin.

    • Extract with ethyl acetate under acidic conditions.

    • Evaporate the organic layer to dryness.

    • Perform derivatization of the carboxylic acid and hydroxyl groups (e.g., methyl esterification followed by trifluoroacetylation).[4]

    • Reconstitute the derivatized sample in a suitable solvent for injection.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it ideal for bioanalytical studies where very low concentrations of the analyte are expected. As a specific validated method for this compound was not found, a general protocol for a similar compound (GABA) is provided.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column.[4]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A flow rate suitable for the column dimensions.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI), likely in positive or negative mode depending on the precursor ion.

    • Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • Sample Preparation:

    • Protein precipitation from the plasma sample using a solvent like acetonitrile.[4]

    • Centrifugation to separate the precipitated proteins.

    • The supernatant can be directly injected or further purified by solid-phase extraction (SPE).

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires minimal sample and solvent consumption. It is particularly well-suited for the analysis of charged molecules like this compound. A general method for acidic drugs is presented here.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): A buffer at a pH that ensures the analyte is in its charged form (e.g., a borate buffer at high pH for an acidic compound).[8]

    • Voltage: A high voltage is applied across the capillary to drive the separation.

    • Temperature: Controlled temperature to ensure reproducibility.

  • Sample Preparation:

    • Plasma samples may require deproteinization.

    • Dilution of the sample in the BGE or water before injection.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_reporting Reporting Phase Define_Purpose Define Purpose and Acceptance Criteria Select_Methods Select Candidate Analytical Methods Define_Purpose->Select_Methods Method_A Method Validation (e.g., HPLC-UV) Method_B Method Validation (e.g., GC-MS) Method_C Method Validation (e.g., LC-MS/MS) Method_D Method Validation (e.g., CE) Compare_Data Compare Validation Parameter Data Method_A->Compare_Data Method_B->Compare_Data Method_C->Compare_Data Method_D->Compare_Data Assess_Suitability Assess Suitability for Intended Purpose Compare_Data->Assess_Suitability Report Generate Cross-Validation Report Assess_Suitability->Report

Caption: Generalized workflow for the cross-validation of analytical methods.

Signaling Pathway of GABAergic Neurotransmission

This compound is an analog of GABA and is believed to interact with the GABAergic system. The following diagram illustrates the primary signaling pathways of GABA receptors.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_synthesis GABA GAD->GABA_synthesis GABA_A GABA-A Receptor (Ionotropic) GABA_synthesis->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) GABA_synthesis->GABA_B Binds to Cl_channel Cl- Influx GABA_A->Cl_channel Opens K_channel K+ Efflux GABA_B->K_channel Activates Ca_channel Ca2+ Influx Inhibition GABA_B->Ca_channel Inhibits AC Adenylyl Cyclase Inhibition GABA_B->AC Inhibits Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization Ca_channel->Hyperpolarization AC->Hyperpolarization

Caption: Simplified signaling pathways of GABA-A and GABA-B receptors.

References

A Comparative Analysis of Hopantenic Acid and Baclofen at the GABA-B Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of hopantenic acid and the classical agonist baclofen in their interaction with the γ-aminobutyric acid type B (GABA-B) receptor. The objective is to present a comprehensive overview based on available experimental data, focusing on mechanisms of action, receptor binding, functional effects, and the experimental protocols used for their characterization.

Introduction to GABA-B Receptors

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) widely distributed throughout the central nervous system.[1] They play a crucial role in mediating slow and prolonged inhibitory neurotransmission.[2] Unlike the ionotropic GABA-A receptors, GABA-B receptors are heterodimers, composed of GABA-B1 and GABA-B2 subunits, which are essential for their function.[1] Upon activation, they couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP), and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[2] This cascade of events ultimately results in a reduction of neuronal excitability and neurotransmitter release. Baclofen is the prototypical selective agonist for these receptors and is used clinically as a muscle relaxant and anti-spastic agent.[1] this compound, also known as N-pantoyl-GABA, is a structural analog of GABA and is used in some countries for various neurological conditions.[3]

Mechanism of Action and Signaling Pathways

Baclofen acts as a direct agonist at the orthosteric binding site of the GABA-B1 subunit, mimicking the effect of the endogenous ligand GABA.[4] This binding event induces a conformational change in the receptor complex, leading to the activation of the associated Gi/o protein and downstream signaling cascades.

This compound's mechanism is less definitively characterized in terms of direct agonism. Studies have confirmed that it interacts with GABA-B receptor binding sites. Specifically, it has been shown to inhibit the binding of radiolabeled baclofen ([3H]baclofen) and [3H]GABA to GABA-B receptors in the rat cerebral cortex, indicating it competes for the same or an overlapping binding site.[3][5] However, detailed quantitative data on its efficacy (i.e., its ability to activate the receptor and elicit a functional response) is not as readily available as for baclofen. One comparative study noted that different stereoisomers of this compound interact with GABA-B receptors to varying degrees, with the S-isomer showing the strongest interaction.[3]

Below is a diagram illustrating the canonical GABA-B receptor signaling pathway and the points of interaction for both baclofen and this compound.

GABA-B_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular GABAB_Receptor GABA-B Receptor GABA-B1 GABA-B2 G_Protein Gi/o Protein (αβγ) GABAB_Receptor->G_Protein Activates Baclofen Baclofen (Agonist) Baclofen->GABAB_Receptor:GABAB1 Binds & Activates Hopantenic_Acid This compound Hopantenic_Acid->GABAB_Receptor:GABAB1 Interacts with binding site G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA GIRK GIRK Channel (K+ Efflux) Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Ca_Channel Ca2+ Channel (Ca2+ Influx) Reduced_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Release G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->Ca_Channel Inhibits

GABA-B receptor signaling pathway for Baclofen and this compound.

Comparative Data Presentation

The following tables summarize the available quantitative and qualitative data for the interaction of baclofen and this compound with GABA-B receptors.

Table 1: Receptor Binding Affinity

CompoundParameterValue (µM)Radioligand DisplacedPreparationReference(s)
(-)-Baclofen IC₅₀0.04[³H]GABARat brain synaptic membranes[6]
(-)-Baclofen IC₅₀0.13[³H]GABARat brain synaptic membranes[6]
(R)-(-)-Baclofen IC₅₀0.015[³H]BaclofenCat cerebellum[4]
(S)-(+)-Baclofen IC₅₀1.77[³H]BaclofenCat cerebellum[4]
Racemic Baclofen Kᵢ6.0[³H]BaclofenNot Specified[4]
This compound IC₅₀ / KᵢData not available[³H]Baclofen / [³H]GABARat cerebral cortex[3][5]
QualitativeInhibits binding

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is the dissociation constant of the inhibitor-enzyme complex.

Table 2: Functional Activity

CompoundParameterValue (µM)Assay TypeSystemReference(s)
Baclofen EC₅₀0.27Electrophysiology (Dopamine neuron firing depression)Rat midbrain slices[7][8]
This compound EC₅₀ / EₘₐₓData not availableNot availableNot availableN/A

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Eₘₐₓ is the maximum response achievable from a drug.

Experimental Methodologies

The characterization of compounds at the GABA-B receptor involves both binding and functional assays. Below are detailed protocols for key experiments.

³H-Baclofen Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ or IC₅₀) of a test compound for the GABA-B receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize whole rat brain tissue (or a specific region like the cerebral cortex) in 100 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl₂.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and repeat the resuspension and centrifugation steps three more times to thoroughly wash the membranes and remove endogenous GABA.[9]

    • Resuspend the final pellet in a sufficient volume of buffer to achieve a protein concentration of approximately 1 mg/mL.

  • Binding Reaction:

    • In assay tubes, combine the prepared membranes, --INVALID-LINK---baclofen (at a final concentration near its Kₑ), and varying concentrations of the unlabeled test compound (e.g., this compound or unlabeled baclofen).

    • For determining non-specific binding, a parallel set of tubes is prepared containing a high concentration of unlabeled GABA (e.g., 100 µM).

    • Total binding is determined in the absence of any unlabeled competitor.

    • Incubate the tubes at room temperature for a defined period (e.g., 20 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of the GABA-B receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[10] It is a direct measure of G-protein activation.

Experimental_Workflow cluster_binding Binding Assay ([³H]Baclofen) cluster_functional Functional Assay ([³⁵S]GTPγS) B_Prep 1. Membrane Preparation B_Incubate 2. Incubation (Membranes + [³H]Baclofen + Test Compound) B_Prep->B_Incubate B_Filter 3. Filtration & Washing B_Incubate->B_Filter B_Count 4. Scintillation Counting B_Filter->B_Count B_Analysis 5. Data Analysis (IC₅₀ / Kᵢ) B_Count->B_Analysis F_Prep 1. Membrane Preparation F_Incubate 2. Incubation (Membranes + GDP + [³⁵S]GTPγS + Agonist) F_Prep->F_Incubate F_Filter 3. Filtration & Washing F_Incubate->F_Filter F_Count 4. Scintillation Counting F_Filter->F_Count F_Analysis 5. Data Analysis (EC₅₀ / Eₘₐₓ) F_Count->F_Analysis Start Start: Compare Compounds Start->B_Prep Determine Affinity Start->F_Prep Determine Efficacy

References

Efficacy of Hopantenic Acid as an Add-on Therapy to SSRIs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative analysis of the efficacy of hopantenic acid when used as an adjunctive therapy with Selective Serotonin Reuptake Inhibitors (SSRIs) for depressive and anxiety disorders. This document summarizes available quantitative data from clinical studies, details experimental protocols, and illustrates the proposed synergistic mechanism of action.

Comparative Efficacy Data

The following table summarizes the quantitative outcomes from a key clinical study investigating the add-on efficacy of this compound to SSRI treatment.

StudyTreatment GroupNPrimary Outcome MeasureBaseline Score (Mean ± SD)End of Treatment Score (Mean ± SD)Change from Baselinep-value
Medvedev V.E., 2021
This compound (2000 mg/day) + Paroxetine (20 mg/day)30HADS-D (Depression)12.1 ± 1.84.2 ± 1.1-7.9< 0.05
Placebo + Paroxetine (20 mg/day)30HADS-D (Depression)12.3 ± 1.76.8 ± 1.3-5.5< 0.05
This compound (2000 mg/day) + Paroxetine (20 mg/day)30HADS-A (Anxiety)13.2 ± 2.15.1 ± 1.4-8.1< 0.05
Placebo + Paroxetine (20 mg/day)30HADS-A (Anxiety)13.4 ± 1.97.9 ± 1.5-5.5< 0.05
Gekht A.B. et al., 2016
rac-Hopantenic Acid (1200 mg/day) + SSRI30HADS (Total Score)Data not availableData not availableSignificant reductionNot specified
SSRI Monotherapy20HADS (Total Score)Data not availableData not availableReductionNot specified

Note: While the study by Gekht et al. (2016) reported a "rapid and reliable reduction of anxiety, depression and cognitive impairment" with the add-on therapy, specific quantitative data from the Hospital Anxiety and Depression Scale (HADS) was not available in the reviewed literature.

Experimental Protocols

Medvedev V.E., 2021: Adjunctive Therapy of Depression with this compound
  • Objective: To investigate the efficacy and tolerability of this compound as an adjuvant therapy for depression.

  • Study Design: A 12-week, randomized, placebo-controlled clinical trial.

  • Participants: 60 patients with a diagnosis of depression.

  • Inclusion Criteria: Patients with a diagnosis of depression who had an inadequate response to at least 6 weeks of SSRI monotherapy.

  • Exclusion Criteria: Presence of other severe psychiatric or somatic diseases.

  • Intervention:

    • Experimental Group (n=30): this compound (2000 mg per day) in addition to paroxetine (20 mg per day).

    • Control Group (n=30): Placebo in addition to paroxetine (20 mg per day).

  • Outcome Measures:

    • Primary: Severity of depression and anxiety symptoms assessed using the Hospital Anxiety and Depression Scale (HADS).

    • Secondary: Cognitive function and tolerability, including side effects of SSRIs.

  • Assessment Schedule: Assessments were performed at baseline and at the end of the 12-week treatment period.

  • Statistical Analysis: Statistical significance was determined using appropriate tests to compare the changes in HADS scores between the two groups. A p-value of < 0.05 was considered statistically significant.

Gekht A.B. et al., 2016: rac-Hopantenic Acid in Anxiety and Depressive Disorders
  • Objective: To evaluate the efficacy and tolerability of rac-hopantenic acid (Pantogam Active) in patients with mixed anxiety-depressive disorder and chronic cerebral ischemia.[1][2]

  • Study Design: A controlled clinical trial.

  • Participants: 50 patients with mixed anxiety-depressive disorder and chronic cerebral ischemia.[1][2]

  • Intervention:

    • Main Group (n=30): rac-Hopantenic acid at a daily dose of 1200 mg in addition to standard SSRI antidepressant therapy.[1][2]

    • Control Group (n=20): Standard SSRI antidepressant therapy alone.[1][2]

  • Treatment Duration: 21 days.[1][2]

  • Outcome Measures: Psychopathological and psychometric examinations were performed. The study noted a reduction in anxiety, depression, and cognitive impairment.[1][2]

  • Key Findings: The combination therapy was reported to have balanced nootropic, antidepressant, and anxiolytic effects, and was associated with fewer adverse events like drowsiness and headaches.[1][2]

Signaling Pathways and Mechanism of Action

The synergistic effect of this compound and SSRIs is thought to arise from their distinct but complementary mechanisms of action. SSRIs primarily act by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing the availability of this neurotransmitter.[3] this compound, a derivative of the neurotransmitter GABA, is believed to act as a GABA receptor agonist, likely targeting GABA-B receptors.

The proposed interaction is illustrated in the signaling pathway diagram below.

Synergy_SSRI_HopantenicAcid cluster_SSRI SSRI Action cluster_HopantenicAcid This compound Action cluster_CombinedEffect Combined Effect on Serotonergic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits Serotonin_Synapse Increased Synaptic Serotonin SERT->Serotonin_Synapse Leads to Therapeutic_Effect Antidepressant & Anxiolytic Effects Serotonin_Synapse->Therapeutic_Effect Contributes to Hopantenic_Acid This compound GABA_B_R Presynaptic GABA-B Receptor (on GABAergic Interneuron) Hopantenic_Acid->GABA_B_R Activates GABA_Interneuron GABAergic Interneuron GABA_B_R->GABA_Interneuron Inhibits GABA_Release Reduced GABA Release GABA_Interneuron->GABA_Release Leads to Serotonergic_Neuron Serotonergic Neuron (in Dorsal Raphe Nucleus) GABA_Release->Serotonergic_Neuron Disinhibits Serotonin_Release Increased Serotonin Release Serotonergic_Neuron->Serotonin_Release Promotes Serotonin_Release->Therapeutic_Effect Contributes to

Proposed synergistic mechanism of SSRIs and this compound.

This pathway suggests that by activating presynaptic GABA-B receptors on GABAergic interneurons, this compound reduces the inhibitory GABAergic tone on serotonergic neurons in areas like the dorsal raphe nucleus. This "disinhibition" leads to an increase in the firing rate of serotonergic neurons and subsequent serotonin release. This effect, combined with the reuptake inhibition by SSRIs, results in a more robust increase in synaptic serotonin levels than either agent could achieve alone, potentially leading to enhanced therapeutic effects.

References

A Head-to-Head Comparison of Hopantenic Acid and Piracetam in Nootropic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nootropic agents, both hopantenic acid and piracetam have garnered significant interest for their potential cognitive-enhancing and neuroprotective properties. While both are derivatives of the neurotransmitter gamma-aminobutyric acid (GABA), their mechanisms of action, pharmacokinetic profiles, and clinical applications exhibit notable differences. This guide provides an objective, data-driven comparison of this compound and piracetam to inform preclinical and clinical research endeavors.

Molecular and Pharmacokinetic Profile

This compound, a homolog of pantothenic acid, is primarily utilized in Russia and select Eastern European countries for a range of neurological and psychiatric conditions. Piracetam, the first-synthesized nootropic, has a broader, albeit often off-label, international use for cognitive impairment and other neurological disorders. A fundamental comparison of their properties is outlined below.

FeatureThis compoundPiracetam
Chemical Structure Amide of D-pantoate and γ-aminobutyric acid (GABA)Cyclic derivative of GABA (2-oxo-1-pyrrolidine acetamide)
Primary Mechanism GABA-B receptor agonist[1][2]Positive allosteric modulator of AMPA receptors; influences cholinergic and glutamatergic neurotransmission[3][4][5]
Absorption Rapidly absorbed from the gastrointestinal tract[6]Rapidly absorbed; food can delay time to peak concentration[7]
Metabolism Not metabolized[6]Not significantly metabolized
Elimination Half-Life Approximately 6.68 hours[8][9]Approximately 5 hours
Excretion Primarily unchanged in urine (67.5%) and feces (28.5%) within 48 hours[6]Primarily unchanged in urine

Mechanism of Action: A Tale of Two Pathways

The distinct therapeutic effects of this compound and piracetam stem from their divergent interactions with central nervous system signaling pathways.

This compound's GABAergic Pathway: this compound's primary mechanism involves the direct activation of GABA-B receptors. This agonism enhances inhibitory neurotransmission, contributing to its anxiolytic, anticonvulsant, and calming effects. This pathway is crucial for its application in conditions characterized by neuronal hyperexcitability.

hopantenic_acid_pathway This compound This compound GABA-B Receptor GABA-B Receptor This compound->GABA-B Receptor Activates Gi/o Protein Gi/o Protein GABA-B Receptor->Gi/o Protein Activates Adenylate Cyclase Adenylate Cyclase Gi/o Protein->Adenylate Cyclase Inhibits K+ Channel K+ Channel Gi/o Protein->K+ Channel Opens Ca2+ Channel Ca2+ Channel Gi/o Protein->Ca2+ Channel Inhibits cAMP cAMP Adenylate Cyclase->cAMP Decreases Neuronal Hyperpolarization Neuronal Hyperpolarization K+ Channel->Neuronal Hyperpolarization Leads to Reduced Neurotransmitter Release Reduced Neurotransmitter Release Ca2+ Channel->Reduced Neurotransmitter Release Leads to

This compound's GABA-B Receptor Agonism Pathway

Piracetam's Multi-Targeted Approach: In contrast, piracetam does not exert its effects through direct GABAergic agonism. Instead, it acts as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission, which is critical for synaptic plasticity, learning, and memory.[3][4][5] It also influences cholinergic pathways and improves cell membrane fluidity.[3][7]

piracetam_pathway cluster_glutamatergic Glutamatergic Synapse cluster_cholinergic Cholinergic Synapse Piracetam_Glu Piracetam AMPA Receptor AMPA Receptor Piracetam_Glu->AMPA Receptor Modulates Na+ Influx Na+ Influx AMPA Receptor->Na+ Influx Increases Neuronal Depolarization Neuronal Depolarization Na+ Influx->Neuronal Depolarization Piracetam_ACh Piracetam Muscarinic ACh Receptors Muscarinic ACh Receptors Piracetam_ACh->Muscarinic ACh Receptors Enhances function of Increased ACh Action Increased ACh Action Muscarinic ACh Receptors->Increased ACh Action

Piracetam's Modulation of Glutamatergic and Cholinergic Systems

Comparative Efficacy from Clinical and Preclinical Data

Direct head-to-head clinical trials comparing this compound and piracetam are scarce in publicly available literature. However, data from placebo-controlled and comparative studies for each compound in similar indications, such as Attention Deficit Hyperactivity Disorder (ADHD) and cognitive impairment, allow for an indirect comparison.

Attention Deficit Hyperactivity Disorder (ADHD) in Children

A multicenter, double-blind, placebo-controlled study investigated the efficacy of this compound in children aged 6 to 12 with ADHD.[3][10] While not a direct comparison, a separate randomized, double-blind, placebo-controlled trial evaluated piracetam as an adjuvant therapy to methylphenidate in children with ADHD.[11]

ParameterThis compound (Monotherapy vs. Placebo)[3][10]Piracetam (Adjuvant to Methylphenidate vs. Placebo)[11]
Primary Outcome Measure ADHD-DSM-IV Total ScoreADHD Rating Scale-IV (Parent and Teacher)
Treatment Duration 4 months6 weeks
Key Finding Trend towards a higher percentage of responders (≥25% decrease in ADHD-DSM-IV score) in the this compound group (68.9%) compared to placebo (61.4%) at 4 months. Significant reduction in disease severity on the CGI-S scale.[3]Significant improvement in ADHD symptoms with piracetam as an add-on to methylphenidate compared to placebo.
Adverse Events Favorable safety profile, not differing from placebo.[3]Well-tolerated with no serious adverse events reported.
Cognitive Impairment (Preclinical Data)

Preclinical studies in rodent models provide insights into the neuroprotective and cognitive-enhancing effects of both compounds.

ParameterThis compoundPiracetam
Animal Model Not specified in direct comparative preclinical studies.Chronic cerebral hypoperfusion in rats[7], LPS-induced neuroinflammation in rats[12][13], Type-2 diabetic encephalopathy in rats[5]
Behavioral Test Not specified in direct comparative preclinical studies.Morris Water Maze[7], Y-maze[5]
Key Finding In a study on children with cerebral palsy, this compound showed a positive effect on visual memory and attention.[1]Markedly improved memory impairment and attenuated neuronal damage in rats with chronic cerebral hypoperfusion.[7] Ameliorated spatial memory impairment in a model of neuroinflammation.[12] Attenuated loss in learning and memory in diabetic encephalopathic rats.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols from key studies.

This compound in ADHD - Clinical Trial Protocol
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study in parallel groups.[3]

  • Participants: 100 children aged 6-12 years diagnosed with ADHD.[3]

  • Intervention: this compound (Pantogam) at a therapeutic dose of 30 mg/kg of body weight, divided into two daily doses, or placebo for 4 months.[3]

  • Assessment Tools:

    • ADHD-DSM-IV Rating Scale for symptom severity.[3]

    • Clinical Global Impression-Severity (CGI-S) scale for overall disease severity.[3]

    • Weiss Functional Impairment Rating Scale-Parent Form (WFIRS-P) for functional impairment.[3]

    • Toulouse-Piéron test for sustained attention.[3]

  • Workflow:

    adhd_hopantenic_acid_workflow Patient Screening (ADHD, 6-12 yrs) Patient Screening (ADHD, 6-12 yrs) Randomization Randomization Patient Screening (ADHD, 6-12 yrs)->Randomization This compound Group (30 mg/kg/day) This compound Group (30 mg/kg/day) Randomization->this compound Group (30 mg/kg/day) Placebo Group Placebo Group Randomization->Placebo Group 4-Month Treatment Period 4-Month Treatment Period This compound Group (30 mg/kg/day)->4-Month Treatment Period Placebo Group->4-Month Treatment Period Efficacy & Safety Assessments (Monthly) Efficacy & Safety Assessments (Monthly) 4-Month Treatment Period->Efficacy & Safety Assessments (Monthly) Final Analysis Final Analysis Efficacy & Safety Assessments (Monthly)->Final Analysis

    Workflow of the this compound in ADHD Clinical Trial

Piracetam in Chronic Cerebral Hypoperfusion - Preclinical Protocol
  • Animal Model: Male Wistar rats with chronic cerebral hypoperfusion induced by bilateral common carotid artery occlusion.[7]

  • Intervention: Oral administration of piracetam (600 mg/kg, once daily) for 30 days.[7]

  • Behavioral Assessment (Morris Water Maze):

    • Apparatus: A circular water tank (200 cm diameter) with an escape platform submerged 1.5 cm below the water surface.[7]

    • Procedure: Two trials per day for 5 consecutive days to assess spatial learning. On day 6, a 180-second probe trial with the platform removed to evaluate memory retention (time spent in the target quadrant).[7]

    • Data Acquisition: Swimming activity monitored by a video camera linked to a computer-based image analyzer.[7]

  • Neurochemical and Histological Analysis: Assessment of amino acid content, synaptic plasticity (Long-Term Potentiation), and apoptosis markers (BAX and P53 protein expression) in the hippocampus.[7]

Conclusion

This compound and piracetam, while both classified as nootropics, operate through distinct pharmacological mechanisms. This compound's profile as a GABA-B agonist suggests its utility in conditions with an underlying component of neuronal hyperexcitability, offering a calming and stabilizing effect alongside cognitive support. Piracetam's modulation of glutamatergic and cholinergic systems positions it as a more direct cognitive enhancer, particularly in contexts of cerebrovascular insufficiency and age-related cognitive decline.

The available evidence, largely from individual studies, indicates that both agents have favorable safety profiles. However, the paucity of direct comparative, head-to-head clinical trials underscores a significant gap in the literature. Future research should prioritize such studies to definitively establish the relative efficacy and optimal clinical positioning of these two important nootropic compounds. The detailed experimental protocols provided herein offer a foundation for designing such rigorous comparative investigations.

References

Preclinical Safety and Efficacy of Long-Term Hopantenic Acid Administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data on the long-term safety and efficacy of hopantenic acid, a nootropic agent. Due to the limited availability of comprehensive long-term preclinical studies on this compound, this guide also includes data on other GABAergic nootropics—Picamilon and Phenibut—and the widely studied nootropic, Piracetam, to provide a comparative context for researchers.

This compound: Preclinical Profile

This compound, also known as Pantogam in Russia, is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and pantothenic acid (Vitamin B5)[1]. Its purported mechanism of action involves modulation of GABAergic systems, as well as effects on other major neurotransmitter systems including the dopaminergic, noradrenergic, serotonergic, cholinergic, and glutamatergic systems[2].

Efficacy in a Preclinical Model of Chronic Brain Ischemia

A study investigating the effects of this compound in a rat model of chronic brain ischemia demonstrated its neuroprotective and nootropic potential. While the most pronounced effect was observed with the combined administration of Semax and this compound, this compound alone contributed to the restoration of the learning process and improvement of mnestic functions[3]. The neuroprotective effect of this compound became apparent from the seventh day of the study[3].

Table 1: Efficacy of this compound in a Rat Model of Chronic Brain Ischemia [3]

Treatment GroupOnset of Neuroprotective EffectObserved Cognitive Improvements
This compoundDay 7 of administrationRestoration of learning processes and improvement of mnestic functions.
Semax + this compoundDay 3 of administrationMore pronounced restoration of learning and memory functions.
Long-Term Safety Data

Comprehensive, publicly available preclinical data on the long-term toxicity of this compound is limited. Russian sources suggest a favorable safety profile with an absence of addiction, hyperstimulation, or withdrawal syndrome with "Pantogam"[4]. However, detailed preclinical toxicology studies are not readily accessible. One source mentions severe side effects reported by Japanese researchers, including nausea, vomiting, and liver damage, but the preclinical basis for these claims is not provided[5].

Comparative Preclinical Data: Alternative Nootropics

To provide a broader perspective, this section summarizes available preclinical data for other nootropic agents with related mechanisms or applications.

Picamilon

Picamilon is a synthetic molecule combining niacin and GABA[6]. Preclinical studies suggest it possesses both nootropic and tranquilizer activities[7].

Table 2: Preclinical Safety and Efficacy of Picamilon

ParameterAnimal ModelKey FindingsReference
Efficacy RatsCombines vasodilation with nootropic effects and tranquilizer activity.[7]
Cats, RabbitsPrevents negative consequences of emotional stress at low doses.[7]
Safety RatsA six-month toxicity study with doses up to 75 mg/kg showed no significant changes in behavior, blood, urine, or most internal organs. Some morphological changes in the kidneys were noted at the highest dose.[8]
RatsAcute toxicity tests showed Picamilon to have a therapeutic activity range similar to Piracetam, despite differing toxicity levels.[9]
Phenibut

Phenibut, a phenyl derivative of GABA, is used for its anxiolytic and nootropic effects[10].

Table 3: Preclinical Safety and Efficacy of Phenibut

ParameterAnimal ModelKey FindingsReference
Efficacy RodentsDemonstrated tranquilizing and anxiolytic effects in the elevated plus-maze test at doses of 10 to 25 mg/kg.[5]
Rats (genetically prone to seizures)Potentiated the effects of anticonvulsants.[5]
Safety RatsAcute toxicity is considered low, with a median lethal dose (LD50) of 700 mg/kg (intraperitoneal).[11]
MiceAcute toxicity is considered low, with an LD50 of 900 mg/kg (intraperitoneal).[11]
Piracetam

Piracetam is one of the most well-known nootropics, though its precise mechanism of action is still debated[12].

Table 4: Preclinical Safety and Efficacy of Piracetam

ParameterAnimal ModelKey FindingsReference
Efficacy Rats (various models)Improves cognitive function in models of aging and cognitive decline.[13]
Animal models of strokeA meta-analysis suggested neuroprotective efficacy, though the quality of many studies was low.[3]
Safety Rodents, Dogs, MarmosetsAn LD50 could not be established at doses up to 8-10 g/kg, indicating very low acute toxicity.[13]
RatsA comparative acute toxicity test showed a similar therapeutic activity range to Picamilon.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for key behavioral assays used in the assessment of nootropic and anxiolytic drugs.

Morris Water Maze for Spatial Learning and Memory

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents[14].

Apparatus:

  • A circular pool (typically 1.5-2 meters in diameter for rats) filled with opaque water (e.g., using non-toxic white paint) maintained at a constant temperature (e.g., 22-25°C)[15][16].

  • A submerged platform (10-15 cm in diameter) placed in a fixed location in one of the four quadrants of the pool, approximately 1-2 cm below the water surface[14][15].

  • Extramaze cues (e.g., posters, shapes) are placed around the room to serve as spatial references[16].

  • A video tracking system to record the animal's swim path and latency to find the platform[17].

Procedure:

  • Acquisition Phase:

    • Rats are given a series of trials (e.g., 4 trials per day for 5-6 days) to learn the location of the hidden platform[14].

    • For each trial, the rat is placed in the water at one of four quasi-random starting positions, facing the wall of the pool[15].

    • The rat is allowed to swim for a set period (e.g., 60-90 seconds) to find the platform. If it fails to find the platform within the allotted time, it is gently guided to it[15].

    • The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to orient itself using the distal cues[15].

    • The time to reach the platform (escape latency) and the swim path are recorded for each trial. A decrease in escape latency over successive trials indicates spatial learning.

  • Probe Trial:

    • 24 hours after the last acquisition trial, the platform is removed from the pool[16].

    • The rat is allowed to swim freely for a set period (e.g., 60 seconds)[16].

    • The time spent in the target quadrant where the platform was previously located is measured. A significant preference for the target quadrant indicates spatial memory retention[17].

Elevated Plus Maze for Anxiety-Like Behavior

The Elevated Plus Maze is a standard test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces[4][7].

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm)[9].

  • Two opposite arms are open, and two opposite arms are enclosed by high walls[9].

  • The maze is typically made of a non-reflective material to minimize glare[9].

  • A video camera is mounted above the maze to record the animal's activity[4].

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the test to reduce stress from handling and a novel environment[4].

  • Testing:

    • The animal is placed in the center of the maze, facing one of the open arms[9].

    • The animal is allowed to freely explore the maze for a set period (typically 5 minutes)[6].

    • The number of entries into and the time spent in the open and closed arms are recorded[7].

  • Data Analysis:

    • An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

    • A decrease in these parameters suggests an anxiogenic effect.

Visualizations

Proposed Signaling Pathway of this compound

Hopantenic_Acid_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Hopantenic_Acid This compound GABA_B_Receptor GABA-B Receptor Hopantenic_Acid->GABA_B_Receptor Modulates Dopamine_Receptor Dopamine Receptor Hopantenic_Acid->Dopamine_Receptor Interacts with Acetylcholine_Release Acetylcholine Release Hopantenic_Acid->Acetylcholine_Release Modulates Cognitive_Function Improved Cognitive Function GABA_B_Receptor->Cognitive_Function Contributes to Dopamine_Receptor->Cognitive_Function Contributes to Acetylcholine_Release->Cognitive_Function Enhances

Caption: Proposed mechanism of action for this compound's nootropic effects.

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Efficacy_Workflow Animal_Model Select Animal Model (e.g., Rat model of ischemia) Drug_Administration Long-term Drug Administration (this compound or Alternative) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing Morris_Water_Maze Morris Water Maze (Spatial Learning & Memory) Behavioral_Testing->Morris_Water_Maze Elevated_Plus_Maze Elevated Plus Maze (Anxiety-like Behavior) Behavioral_Testing->Elevated_Plus_Maze Data_Analysis Data Analysis and Comparison Morris_Water_Maze->Data_Analysis Elevated_Plus_Maze->Data_Analysis Safety_Assessment_Logic Long_Term_Dosing Chronic Drug Administration (e.g., 90-day, 6-month) Clinical_Observations Clinical Observations (Behavior, Body Weight) Long_Term_Dosing->Clinical_Observations Hematology_Biochemistry Hematology & Clinical Biochemistry Long_Term_Dosing->Hematology_Biochemistry Histopathology Histopathology of Organs Long_Term_Dosing->Histopathology Safety_Profile Determination of Safety Profile (e.g., NOAEL) Clinical_Observations->Safety_Profile Hematology_Biochemistry->Safety_Profile Histopathology->Safety_Profile

References

Safety Operating Guide

Navigating the Safe Disposal of Hopantenic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Hopantenic Acid, a central nervous system depressant. Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.

I. Hazard Profile and Safety Considerations

This compound, also known as N-pantoyl-GABA, requires careful handling due to its potential health risks. According to safety data sheets (SDS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [1]

  • H341: Suspected of causing genetic defects. [1]

Given its classification as a suspected mutagen, this compound must be managed as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the drain.

Personal Protective Equipment (PPE) during Handling and Disposal:

PPE ItemSpecification
Gloves Wear appropriate protective gloves.
Clothing Wear protective clothing.
Eye Protection Use chemical safety goggles or a face shield.
Respiratory Protection Not typically required under normal use conditions with adequate ventilation.

This data is synthesized from standard laboratory safety protocols and chemical safety data sheets.[1][2]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

Step 1: Segregation of Waste

  • Immediately upon completion of experimental work, segregate all waste containing this compound. This includes:

    • Unused or expired pure this compound.

    • Contaminated labware (e.g., vials, pipettes, flasks).

    • Contaminated PPE (e.g., gloves, disposable lab coats).

    • Solutions containing this compound.

Step 2: Waste Containerization

  • Solid Waste:

    • Place solid this compound waste, including contaminated items, into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, sealed, and compatible container.

    • Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.[3]

Step 3: Labeling of Waste Containers

  • Properly label all waste containers with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazard warnings (e.g., "Toxic," "Mutagenic").

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

Step 4: Storage of Waste

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[2]

  • Keep containers locked up to prevent unauthorized access.[1]

Step 5: Arrangement for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

  • Follow all institutional and local regulations for waste manifest and handover procedures. The final disposal method must be an approved waste disposal plant.[1]

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Immediately evacuate the affected area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if it is safe to manage internally. For large or unmanageable spills, contact your institution's emergency response team.

  • Consult the SDS: Refer to the Safety Data Sheet for specific spill cleanup instructions.

  • Use Spill Kits: Utilize appropriate spill kits for chemical cleanup, ensuring the use of proper PPE.

  • Containment: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste, following the containerization and labeling procedures outlined above.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

HopantenicAcidDisposal cluster_procedure Disposal Procedure start_node Start: this compound Waste Generated decision_node decision_node start_node->decision_node Is waste generated? emergency_node Emergency: Spill Occurs start_node->emergency_node Accidental Spill process_node Step 1: Segregate Waste (Solid, Liquid, Contaminated Materials) decision_node->process_node Yes process_node2 Step 2: Containerize Waste (Labeled, Sealed, Compatible Containers) process_node->process_node2 storage_node Step 4: Store in Satellite Accumulation Area end_node End: Approved Disposal storage_node->end_node Step 5: Arrange Pickup via EHS/Contractor emergency_procedure Follow Spill Protocol: 1. Evacuate & Secure 2. Assess & Consult SDS 3. Clean with Spill Kit 4. Dispose of Cleanup Materials as Hazardous Waste emergency_node->emergency_procedure process_node3 Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) process_node2->process_node3 process_node3->storage_node Store Securely emergency_procedure->process_node2 Collect cleanup debris

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Hopantenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Hopantenic Acid

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, including operational procedures and disposal plans. Given the limited availability of a specific, harmonized Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, adopting precautions for substances with the potential for skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, adherence to proper PPE protocols is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a risk of splashing.[1]
Skin and Body Protection Laboratory coat. For larger quantities or potential for significant exposure, a disposable gown is recommended.[1]
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 or higher-level respirator should be used.[2]
Operational Procedures for Safe Handling

1. Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dusts or aerosols, use a chemical fume hood or a ventilated balance enclosure.

2. Handling:

  • Avoid breathing dust.[2]

  • Prevent contact with skin and eyes.[1][3]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

3. Storage:

  • Store in a tightly sealed container in a cool, dry place.[1]

  • Keep away from strong oxidizing agents.[1]

Spill and Emergency Procedures

1. Spills:

  • For small spills of solid material, carefully sweep or scoop up the material, avoiding dust generation, and place it in a designated waste container.

  • Clean the spill area with a suitable solvent or detergent and water.

2. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste Chemical: Dispose of as hazardous chemical waste. Do not allow it to enter the sewer system.

  • Contaminated PPE: Dispose of used gloves, gowns, and other contaminated materials as hazardous waste.

Safe Handling Workflow for this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

HopantenicAcid_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Don Appropriate PPE b->c d Weigh/Measure in Ventilated Enclosure c->d e Perform Experimental Procedure d->e f Decontaminate Work Area e->f i Segregate Chemical Waste e->i g Doff PPE Correctly f->g h Wash Hands Thoroughly g->h j Dispose of Contaminated Materials g->j i->j

Caption: A flowchart outlining the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hopantenic Acid
Reactant of Route 2
Reactant of Route 2
Hopantenic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.